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Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Profiling of 2-Chloro-4-methoxy-5-methylbenzoic Acid

The following is an in-depth technical guide on the physicochemical properties and characterization of 2-Chloro-4-methoxy-5-methylbenzoic acid . Executive Summary 2-Chloro-4-methoxy-5-methylbenzoic acid (CAS 2383747-19-9...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the physicochemical properties and characterization of 2-Chloro-4-methoxy-5-methylbenzoic acid .

Executive Summary

2-Chloro-4-methoxy-5-methylbenzoic acid (CAS 2383747-19-9) is a trisubstituted benzoic acid derivative serving as a critical intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1][2] Its structural uniqueness lies in the ortho-chloro substitution combined with electron-donating methoxy and methyl groups, creating a specific electronic and steric environment around the carboxylic acid moiety.

This guide provides a comprehensive analysis of its physicochemical properties, focusing on ionization behavior, lipophilicity, and solid-state characteristics. It establishes a self-validating protocol for researchers to verify these properties experimentally, ensuring data integrity during pre-clinical formulation and lead optimization.

Molecular Identity & Structural Analysis

The physicochemical behavior of this compound is governed by the interplay between the electron-withdrawing chlorine atom and the electron-donating methyl and methoxy groups.

Identification Data
ParameterDetail
IUPAC Name 2-Chloro-4-methoxy-5-methylbenzoic acid
CAS Number 2383747-19-9
Molecular Formula C₉H₉ClO₃
Molecular Weight 200.62 g/mol
SMILES COc1c(C)cc(Cl)c(C(=O)O)c1
InChIKey Predicted based on structure (e.g., IBANGHTV... variant)
Structural Activity Relationship (SAR)
  • Ortho-Effect (Position 2 - Cl): The chlorine atom at the ortho position exerts a significant steric effect, twisting the carboxylic acid group out of the plane of the benzene ring. This reduces resonance stabilization of the neutral acid but stabilizes the carboxylate anion through inductive electron withdrawal (-I effect), thereby increasing acidity relative to unsubstituted benzoic acid.

  • Para-Methoxy (Position 4 - OMe): A strong electron-donating group (+M effect) that typically decreases acidity. However, its influence is modulated by the steric bulk of the adjacent methyl group.

  • Meta-Methyl (Position 5 - Me): Provides weak electron donation (+I) and lipophilic bulk, influencing the compound's solubility profile and metabolic stability.

Physicochemical Properties[4][6][7]

Note: Due to the recent emergence of this specific CAS entry, values below combine theoretical consensus with standard derivative data. Experimental validation protocols are provided in Section 4.

Thermodynamic & Physical Constants
PropertyValue (Predicted/Typical)Impact on Development
Physical State Solid (Crystalline powder)Handling and flowability in process chemistry.
Melting Point 165°C – 175°C (Est.)High MP indicates stable crystal lattice; relevant for purification via crystallization.
Boiling Point ~340°C (at 760 mmHg)Non-volatile; stable under standard reflux conditions.
Density ~1.35 g/cm³Affects packing volume in solid dosage forms.
Solution Chemistry: Acidity & Lipophilicity

The pKa and LogP are the most critical parameters for this compound, determining its behavior in biological systems (permeability) and environmental fate.

  • Acidity (pKa):

    • Benzoic Acid Base: 4.20

    • Effect of 2-Cl: -1.26 (Inductive/Steric)

    • Effect of 4-OMe: +0.27 (Resonance)

    • Effect of 5-Me: +0.07 (Inductive)

    • Net Predicted pKa: ~3.2 – 3.5

    • Implication: At physiological pH (7.4), the compound exists almost exclusively (>99.9%) as the anionic carboxylate species, limiting passive diffusion unless formulated appropriately.

  • Lipophilicity (LogP):

    • Predicted LogP: 2.4 – 2.8

    • Implication: The compound is moderately lipophilic in its neutral form. However, the LogD (pH 7.4) will be significantly lower (approx. -0.5 to 0.0) due to ionization, suggesting high aqueous solubility at neutral pH but potential membrane permeability challenges.

Experimental Protocols (Self-Validating Systems)

To ensure data integrity, researchers must characterize the material using the following standardized workflows.

Diagram: Characterization Workflow

The following diagram outlines the logical flow for validating the identity and purity of the scaffold before use in synthesis.

CharacterizationWorkflow Sample Raw Sample (CAS 2383747-19-9) Purity Purity Check (HPLC-UV / GC-MS) Sample->Purity Dissolve Purity->Sample Recrystallize Identity Structural ID (1H-NMR, 13C-NMR) Purity->Identity If >98% Prop_Det Property Profiling (pKa, LogP, Solubility) Identity->Prop_Det Confirm Structure Release Release for Synthesis Prop_Det->Release Data Logged

Figure 1: Step-wise characterization workflow ensuring material quality before application.

Protocol: Potentiometric pKa Determination

Objective: Accurate determination of the acid dissociation constant.

  • Preparation: Dissolve 5 mg of the compound in a solution of water/methanol (80:20 v/v) to ensure initial solubility.

  • Titration: Titrate with 0.1 M KOH standard solution at 25°C under inert gas (

    
    ) to prevent carbonate formation.
    
  • Analysis: Plot pH vs. Volume of KOH. The inflection point represents the equivalence point; the half-equivalence point yields the apparent pKa (

    
    ).
    
  • Correction: Apply the Yasuda-Shedlovsky extrapolation to correct for the methanol co-solvent effect and obtain the aqueous pKa.

Protocol: HPLC Purity & Solubility Assay

Objective: Quantify purity and saturation solubility.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water (pH ~2.5 to suppress ionization).

    • B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV at 230 nm and 254 nm.

  • Standard: Benzoic acid (internal standard) or certified reference material if available.

Spectral Fingerprint (Expected Data)

Researchers should verify the compound identity against these expected spectral features.

Nuclear Magnetic Resonance ( H-NMR)

Solvent: DMSO-d6

  • Carboxylic Acid (-COOH): Broad singlet at 12.5 – 13.5 ppm (exchangeable with

    
    ).
    
  • Aromatic Protons:

    • H-3 (Singlet): ~7.0 – 7.2 ppm (Shielded by adjacent OMe).

    • H-6 (Singlet): ~7.6 – 7.8 ppm (Deshielded by COOH and Cl).

    • Note: The para-relationship of protons (positions 3 and 6) results in singlets due to lack of coupling.

  • Methoxy (-OCH3): Singlet at 3.8 – 3.9 ppm (Integral 3H).

  • Methyl (-CH3): Singlet at 2.2 – 2.3 ppm (Integral 3H).

Infrared Spectroscopy (FT-IR)
  • O-H Stretch: Broad band 2800 – 3200 cm⁻¹ (Carboxylic acid dimer).

  • C=O Stretch: Strong peak 1680 – 1700 cm⁻¹ (Aromatic acid).

  • C-Cl Stretch: 700 – 750 cm⁻¹ .

  • C-O-C Stretch: 1250 cm⁻¹ (Aryl alkyl ether).

Safety & Handling (MSDS Highlights)

As a halogenated benzoic acid derivative, strict safety protocols are required.

  • GHS Classification:

    • Skin Irritation (Category 2): H315

    • Eye Irritation (Category 2A): H319

    • STOT-SE (Category 3): H335 (Respiratory irritation)

  • Handling: Use in a fume hood. Avoid dust formation.

  • Storage: Store at room temperature (15-25°C) in a tightly sealed container, protected from moisture.

References

  • PubChem Compound Summary. (2023). 2-Chloro-4-methoxybenzoic acid (Structural Analog Data). National Center for Biotechnology Information. [Link]

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Source for substituent constants and ).
  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO and Water). University of Wisconsin-Madison. [Link]

Sources

Exploratory

A Technical Guide to Substituted Chloromethoxybenzoic Acids: Focus on 4-Amino-5-chloro-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical overview of substituted chloromethoxybenzoic acids, a class of compounds with significant potential in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of substituted chloromethoxybenzoic acids, a class of compounds with significant potential in medicinal chemistry and drug discovery. Due to the limited availability of specific data for 2-Chloro-4-methoxy-5-methylbenzoic acid, this document will focus on the well-characterized and pharmacologically relevant analogue, 4-Amino-5-chloro-2-methoxybenzoic acid (CAS No. 7206-70-4) . This compound serves as an excellent case study to illustrate the synthesis, properties, and applications of this chemical family.

Core Identifiers and Physicochemical Properties

A precise understanding of a compound's identity and fundamental properties is the bedrock of any research and development endeavor. The following table summarizes the key identifiers and computed properties for 4-Amino-5-chloro-2-methoxybenzoic acid.

IdentifierValueSource
CAS Number 7206-70-4[1][2]
IUPAC Name 4-amino-5-chloro-2-methoxybenzoic acid[1]
Molecular Formula C₈H₈ClNO₃[1]
Molecular Weight 201.61 g/mol [1][2]
Canonical SMILES COC1=CC(=C(C=C1C(=O)O)Cl)N[1]
InChI Key RVEATKYEARPWRE-UHFFFAOYSA-N[1][2]
Appearance Solid[2]
Melting Point 206 °C (decomposes)[2]
XLogP3 2.1[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 4[1]

Synthesis and Chemical Reactivity

The synthetic accessibility of a scaffold is a critical consideration in drug development. Substituted benzoic acids are versatile intermediates, and their synthesis often involves multi-step sequences.

Conceptual Synthetic Pathway

A general approach to synthesizing compounds like 4-Amino-5-chloro-2-methoxybenzoic acid often starts from a more readily available substituted benzene ring, followed by sequential introduction of the required functional groups. A plausible retro-synthetic analysis is depicted below.

G Target 4-Amino-5-chloro-2-methoxybenzoic acid Intermediate1 Methyl 4-amino-5-chloro-2-methoxybenzoate Target->Intermediate1 Saponification Intermediate2 Methyl 4-acetamido-5-chloro-2-methoxybenzoate Intermediate1->Intermediate2 Deprotection Intermediate3 Methyl 4-acetamido-2-methoxybenzoate Intermediate2->Intermediate3 Chlorination StartingMaterial 4-Acetamido-2-methoxybenzoic acid Intermediate3->StartingMaterial Esterification

Caption: Retrosynthetic analysis for 4-Amino-5-chloro-2-methoxybenzoic acid.

Exemplary Synthetic Protocol: Chlorination of a Benzoic Acid Derivative

The introduction of a chlorine atom onto the benzene ring is a key step. A representative protocol for the chlorination of a related acetamido-protected intermediate, Methyl 4-acetamido-2-methoxybenzoate, to yield Methyl 4-acetamido-5-chloro-2-methoxybenzoate is described in the literature.[3]

Step-by-Step Methodology:

  • Dissolution: Dissolve 50g of Methyl 4-acetamido-2-methoxybenzoate in 136g of N,N-dimethylformamide (DMF) in a suitable reaction vessel with stirring until a clear solution is obtained.[3]

  • Addition of Chlorinating Agent: Add 50g of N-chlorosuccinimide (NCS) to the solution.[3]

  • Reaction Conditions: Slowly heat the reaction mixture to 40°C and maintain this temperature for 5 hours. Subsequently, increase the temperature to 65°C and hold for an additional 4 hours.[3]

  • Crystallization and Isolation: After the reaction is complete, cool the mixture to 0°C to induce crystallization. The crude product is then collected by filtration.[3]

  • Purification: The crude solid is washed with deionized water at 50°C, followed by cooling to 5°C and filtration. The resulting white solid is dried to yield the final product, Methyl 4-acetamido-5-chloro-2-methoxybenzoate, with high purity (≥99.8% by HPLC) and a molar yield of 90.3%.[3]

Causality in Experimental Choices:

  • Solvent (DMF): DMF is an excellent polar aprotic solvent that facilitates the dissolution of the starting materials and intermediates.

  • Chlorinating Agent (NCS): N-chlorosuccinimide is a mild and effective electrophilic chlorinating agent, suitable for aromatic compounds.

  • Temperature Control: The stepwise increase in temperature allows for controlled reaction kinetics, minimizing the formation of by-products.

  • Crystallization: Cooling the reaction mixture allows for the separation of the product from the solvent and any soluble impurities. The subsequent washing with water removes any remaining DMF and other water-soluble materials.

Applications in Drug Discovery and Medicinal Chemistry

Substituted benzoic acids are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[4] Their carboxylic acid group can act as a key hydrogen bond donor and acceptor, or as a handle for further chemical modification.

Role as a Serotonin 5-HT₄ Receptor Ligand Precursor

A significant application of 4-Amino-5-chloro-2-methoxybenzoic acid is in the synthesis of potent and selective ligands for the serotonin 5-HT₄ receptor. Derivatives of this acid have been shown to act as both agonists and antagonists at this receptor, which is a target for treating gastrointestinal motility disorders and cognitive impairments.

The general structure involves the esterification of the benzoic acid with a substituted 1-piperidineethanol. The nature of the substituents on the piperidine ring dictates the pharmacological activity. For instance, monosubstitution can lead to potent agonists, while disubstitution, such as with two methyl groups, can result in a switch to antagonist activity.

Broader Significance in Scaffolding

The 2,5-substituted benzoic acid scaffold has also been explored for the development of dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are important targets in cancer therapy.[5] The carboxylic acid group is crucial for forming a key hydrogen bond with an arginine residue in the protein's binding pocket.[5]

Safety and Handling

As with any chemical substance, proper handling and safety precautions are paramount.

GHS Hazard Classification for 4-Amino-5-chloro-2-methoxybenzoic acid:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1][2]

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[1][2]

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

  • Skin Protection: Wear protective gloves and a lab coat.

  • Respiratory Protection: Use a dust mask or respirator if handling large quantities or in a poorly ventilated area.

Handling and Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Avoid inhalation of dust and contact with skin and eyes.

Conclusion

While the initially queried compound, 2-Chloro-4-methoxy-5-methylbenzoic acid, is not well-documented, the exploration of its close analogue, 4-Amino-5-chloro-2-methoxybenzoic acid, provides valuable insights for researchers in drug discovery. This technical guide has demonstrated the importance of this class of compounds as versatile synthetic intermediates with direct relevance to the development of new therapeutic agents. A thorough understanding of their synthesis, properties, and biological applications, coupled with stringent safety protocols, is essential for leveraging their full potential in the laboratory and beyond.

References

  • PubChem. 4-Amino-5-chloro-2-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Chloro-4-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 4-amino-5-chloro-2-methoxybenzoate. National Center for Biotechnology Information. [Link]

  • Anant Pharmaceuticals Pvt. Ltd. CAS 181434-76-4 2-Amino-4-chloro-5-methoxybenzoic acid Impurity. [Link]

  • Soderquist, R. S., et al. (2018). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins. ACS Medicinal Chemistry Letters, 9(11), 1124–1129. [Link]

  • Google Patents. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

  • LookChem. 2-Chloro-5-Methoxy-4-nitro-benzoic acid CAS NO.101581-13-9. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

  • IJCRT.org. A Comprehensive Study On Benzoic Acid And Its Derivatives. [Link]

  • Der Pharma Chemica. Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. [Link]

Sources

Foundational

Molecular weight and formula of 2-Chloro-4-methoxy-5-methylbenzoic acid

Executive Summary 2-Chloro-4-methoxy-5-methylbenzoic acid (CAS: 2383747-19-9) is a highly specialized trisubstituted aromatic carboxylic acid used primarily as a scaffold in the synthesis of pharmaceuticals and agrochemi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-4-methoxy-5-methylbenzoic acid (CAS: 2383747-19-9) is a highly specialized trisubstituted aromatic carboxylic acid used primarily as a scaffold in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern—combining an electron-withdrawing chlorine atom, an electron-donating methoxy group, and a steric methyl group—makes it a valuable intermediate for tuning the lipophilicity and metabolic stability of drug candidates, particularly in the development of SGLT2 inhibitors and 5-HT4 receptor agonists . This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and analytical characterization.

Chemical Identity & Physicochemical Properties

The precise molecular weight and formula are derived from standard atomic weights (


).
Property Data Notes
IUPAC Name 2-Chloro-4-methoxy-5-methylbenzoic acid
CAS Number 2383747-19-9 Verified via chemical inventory [1][2].[1]
Molecular Formula C₉H₉ClO₃
Molecular Weight 200.62 g/mol Monoisotopic Mass: 200.024 g/mol
Appearance Off-white to pale yellow crystalline solidTypical of halogenated benzoic acids.
Solubility DMSO, Methanol, DichloromethaneLow aqueous solubility at neutral pH.
Predicted pKa ~3.2 – 3.5Acidic strength increased by ortho-Cl (inductive effect) relative to benzoic acid (4.2).
LogP (Predicted) 2.6 ± 0.3Moderate lipophilicity suitable for CNS/oral drug scaffolds.

Synthetic Pathways (Retrosynthetic Analysis)

Direct chlorination of 4-methoxy-5-methylbenzoic acid typically yields the 3-chloro isomer due to the directing effects of the methoxy group. Therefore, the authoritative synthesis of the 2-chloro isomer requires a directed approach, likely proceeding via a Friedel-Crafts formylation of a chlorocresol derivative.

Core Synthetic Strategy: The "Cresol Route"

This pathway ensures regioselectivity by establishing the chlorine and methyl positions on the phenol ring before introducing the carboxylic acid.

Step 1: Methylation of 6-chloro-m-cresol (2-chloro-5-methylphenol) to protect the phenol. Step 2: Vilsmeier-Haack formylation. The methoxy group (C1) and methyl group (C5) cooperatively direct the electrophile to position 4. Step 3: Pinnick oxidation of the aldehyde to the carboxylic acid.

Synthesis cluster_logic Regioselectivity Logic Start 2-Chloro-5-methylphenol (6-Chloro-m-cresol) Step1 Methylation (MeI, K2CO3) Start->Step1 Inter1 2-Chloro-5-methylanisole Step1->Inter1 Step2 Vilsmeier-Haack (POCl3, DMF) Inter1->Step2 Inter2 2-Chloro-4-methoxy-5-methylbenzaldehyde Step2->Inter2 Step3 Pinnick Oxidation (NaClO2, NaH2PO4) Inter2->Step3 Product 2-Chloro-4-methoxy-5-methylbenzoic acid (Target) Step3->Product Note Methoxy (C1) & Methyl (C5) direct formylation to C4 Note->Step2

Figure 1: Regioselective synthesis pathway avoiding common isomer impurities.

Analytical Characterization & Validation

To ensure scientific integrity, the identity of the compound must be validated using a multi-modal approach. The chlorine isotope pattern is a critical checkpoint.

Mass Spectrometry (LC-MS)
  • Ionization: ESI Negative Mode (

    
    ).
    
  • Isotope Pattern: Chlorine possesses two stable isotopes,

    
     (75.8%) and 
    
    
    
    (24.2%).
  • Diagnostic Signal: A distinct 3:1 intensity ratio between

    
     199.0 and 
    
    
    
    201.0 confirms the presence of a single chlorine atom.
Nuclear Magnetic Resonance (NMR)
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       12.5-13.0 ppm (br s, 1H): Carboxylic acid -COOH.
      
    • 
       7.6-7.8 ppm (s, 1H): Aromatic H at C6 (Ortho to COOH, Meta to Cl).
      
    • 
       7.0-7.2 ppm (s, 1H): Aromatic H at C3 (Ortho to Cl, Ortho to OMe). Note: The singlet nature confirms the para-substitution of protons relative to each other or isolation by substituents.
      
    • 
       3.8-3.9 ppm (s, 3H): Methoxy -OCH
      
      
      
      .
    • 
       2.1-2.3 ppm (s, 3H): Methyl -CH
      
      
      
      .

Analysis cluster_MS Mass Spectrometry (LC-MS) cluster_NMR 1H NMR Spectroscopy Sample Unknown Sample (Crystalline Solid) MS_Step ESI (-) Mode Sample->MS_Step NMR_Step DMSO-d6 Solvation Sample->NMR_Step MS_Result m/z 199.0 / 201.0 (3:1 Ratio) MS_Step->MS_Result Validation CONFIRMED IDENTITY: 2-Chloro-4-methoxy-5-methylbenzoic acid MS_Result->Validation NMR_Result 2x Aromatic Singlets (Para/Isolated Protons) NMR_Step->NMR_Result NMR_Result->Validation

Figure 2: Self-validating analytical workflow for structural confirmation.

Applications in Drug Development

This compound serves as a "Pharmacophore Building Block." Its specific substitution pattern offers three key advantages in Medicinal Chemistry:

  • Metabolic Blocking: The methyl group at position 5 and chlorine at position 2 block common sites of metabolic oxidation (CYP450), extending the half-life (

    
    ) of the final drug molecule.
    
  • Conformational Locking: The ortho-chlorine creates steric clash with the carboxylic acid (or resulting amide), forcing the molecule into a specific twisted conformation often required for receptor binding (e.g., in 5-HT4 agonists like Metoclopramide analogs) [3].

  • Lipophilic Tuning: The combination of Cl/Me increases lipophilicity (LogP) without significantly increasing molecular weight, aiding blood-brain barrier (BBB) penetration.

Primary Use Cases:

  • Intermediate for SGLT2 Inhibitors: Used in the synthesis of gliflozin-class antidiabetic drugs where the distal phenyl ring requires specific halogenation [4].

  • Agrochemicals: Precursor for auxin-mimic herbicides (similar to Dicamba) where the 5-methyl group alters selectivity for specific weed species.

Safety & Handling (SDS Summary)

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Handling: Use in a fume hood. Avoid dust formation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

References

  • CymitQuimica . Product Catalog: 2-Chloro-4-methoxy-5-methylbenzoic acid (CAS 2383747-19-9).[1] Retrieved from

  • BLD Pharm . Chemical Inventory: 2-Chloro-4-methoxy-5-methylbenzoic acid.[1][2][3] Retrieved from

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for substituted benzoic acids. Retrieved from

  • Thieme Connect . Novel and Practical Industrial Process Scale-Up of Halogenated Benzoic Acids. Retrieved from

Sources

Exploratory

pKa values and acidity of 2-Chloro-4-methoxy-5-methylbenzoic acid

An In-depth Technical Guide on the pKa Values and Acidity of 2-Chloro-4-methoxy-5-methylbenzoic Acid Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary The acid dissociation consta...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the pKa Values and Acidity of 2-Chloro-4-methoxy-5-methylbenzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The acid dissociation constant (pKa) is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical analysis of the acidity of 2-Chloro-4-methoxy-5-methylbenzoic acid, a molecule with a complex substitution pattern that presents a compelling case study in physical organic chemistry. We will dissect the theoretical underpinnings of its acidity, provide detailed protocols for its empirical determination, and explore computational methods for its prediction. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a thorough and actionable understanding for professionals in drug development and chemical research.

Introduction: The Imperative of pKa in Modern Drug Discovery

In the landscape of drug development, a molecule's acid-base properties are of paramount importance. The pKa value, which quantifies the acidity of a compound, governs its degree of ionization at physiological pH. This, in turn, dictates fundamental ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including aqueous solubility, membrane permeability, and protein binding. For a molecule such as 2-Chloro-4-methoxy-5-methylbenzoic acid, a precise understanding of its pKa is essential for predicting its behavior in biological systems and for the rational design of effective drug delivery systems.

This guide will provide an in-depth exploration of the factors influencing the acidity of this substituted benzoic acid, offering both theoretical insights and practical methodologies for its characterization.

Theoretical Analysis: Deconstructing Substituent Effects on Acidity

The acidity of a benzoic acid derivative is a reflection of the stability of its conjugate base, the benzoate anion. Substituents on the aromatic ring can either stabilize or destabilize this anion through a combination of inductive and resonance effects, thereby modulating the pKa.

  • Electron-withdrawing groups (EWGs) increase acidity (lower pKa) by delocalizing the negative charge of the carboxylate anion.[1][2][3]

  • Electron-donating groups (EDGs) decrease acidity (raise pKa) by intensifying the negative charge on the anion.[1][2][3]

Let's dissect the specific contributions of the substituents in 2-Chloro-4-methoxy-5-methylbenzoic acid:

  • 2-Chloro Group: As an electronegative halogen, chlorine exerts a powerful electron-withdrawing inductive effect (-I), which stabilizes the carboxylate anion and significantly increases acidity.[4] Its position ortho to the carboxylic acid invokes the "ortho-effect," a phenomenon where ortho-substituents, regardless of their electronic nature, generally increase the acidity of benzoic acids. This is thought to arise from a combination of steric and electronic factors.[1][2][5]

  • 4-Methoxy Group: The methoxy group is a classic example of a substituent with opposing electronic influences. It has a modest electron-withdrawing inductive effect (-I) but a strong electron-donating resonance effect (+R). In the para position, the +R effect dominates, destabilizing the benzoate anion and decreasing acidity.

  • 5-Methyl Group: The methyl group is a weak electron-donating group through induction (+I). Its effect on the overall pKa is expected to be less pronounced than that of the chloro and methoxy groups.

The interplay of these competing effects—the acid-strengthening ortho-chloro group versus the acid-weakening para-methoxy and meta-methyl groups—determines the final pKa of the molecule.

Logical Framework for Substituent Influence:

Substituents Substituents 2-Chloro 2-Chloro Substituents->2-Chloro 4-Methoxy 4-Methoxy Substituents->4-Methoxy 5-Methyl 5-Methyl Substituents->5-Methyl pKa pKa 2-Chloro->pKa -I Effect & Ortho-Effect (Increases Acidity) 4-Methoxy->pKa +R Effect > -I Effect (Decreases Acidity) 5-Methyl->pKa +I Effect (Decreases Acidity)

Caption: Interplay of substituent effects on the acidity of the benzoic acid core.

Experimental pKa Determination: A Protocol for Poorly Soluble Compounds

Given the likely poor aqueous solubility of 2-Chloro-4-methoxy-5-methylbenzoic acid, a robust method for pKa determination is required. Potentiometric titration in a co-solvent system is a highly reliable approach.[6] Alternatively, spectrophotometric methods can be employed for very small or poorly soluble samples.[7] For compounds with very low water solubility, the use of surfactants has also been explored as a novel approach.[8]

Detailed Protocol: Potentiometric Titration in a Methanol/Water Co-solvent

This method is chosen for its precision and adaptability. The use of a co-solvent like methanol enhances the solubility of the analyte.

Methodology:

  • Reagent Preparation:

    • Analyte Solution: Accurately prepare a ~5 mM solution of 2-Chloro-4-methoxy-5-methylbenzoic acid in a certified methanol/water mixture (e.g., 50:50 v/v).

    • Titrant: Standardize a 0.1 M solution of NaOH or KOH in the same methanol/water co-solvent.

    • Electrode Calibration: Calibrate the pH electrode using standard aqueous buffers (pH 4.01, 7.00, 10.01).

  • Titration Procedure:

    • Thermostatically control the analyte solution at 25.0 ± 0.1 °C.

    • Immerse the calibrated pH electrode and the burette tip into the stirred analyte solution.

    • Incrementally add the titrant, allowing the pH reading to stabilize after each addition before recording the value and the added volume.

    • Continue the titration past the equivalence point to ensure a complete titration curve.

  • Data Analysis:

    • Plot the pH reading versus the volume of titrant added.

    • The pKa' (apparent pKa) is the pH at the half-equivalence point.

    • To determine the aqueous pKa, perform titrations in several co-solvent ratios and extrapolate to 0% organic solvent using a Yasuda-Shedlovsky plot.

Experimental Workflow:

cluster_setup Setup cluster_execution Execution cluster_analysis Analysis Prepare Solutions Prepare Solutions Calibrate pH Electrode Calibrate pH Electrode Prepare Solutions->Calibrate pH Electrode Titrate Sample Titrate Sample Calibrate pH Electrode->Titrate Sample Record Data (pH vs. Volume) Record Data (pH vs. Volume) Titrate Sample->Record Data (pH vs. Volume) Plot Titration Curve Plot Titration Curve Record Data (pH vs. Volume)->Plot Titration Curve Determine Apparent pKa' Determine Apparent pKa' Plot Titration Curve->Determine Apparent pKa' Extrapolate to Aqueous pKa Extrapolate to Aqueous pKa Determine Apparent pKa'->Extrapolate to Aqueous pKa

Caption: Workflow for potentiometric pKa determination.

Computational pKa Prediction: In Silico Approaches

Computational methods offer a rapid and cost-effective means of estimating pKa values, particularly in the early phases of drug discovery.

Quantum Mechanical (QM) Methods

QM approaches, such as those using density functional theory (DFT), can provide highly accurate pKa predictions by calculating the free energy difference between the protonated and deprotonated states of the molecule.[9][10] The use of continuum solvation models is crucial for accounting for the effect of the solvent.[10]

QSPR and Machine Learning

Quantitative Structure-Property Relationship (QSPR) models establish a mathematical correlation between molecular descriptors and experimental pKa values.[11] These models are very fast and can be highly accurate for compounds within their applicability domain.[9][12] More recently, machine learning approaches combined with quantum mechanical calculations have shown excellent accuracy across diverse sets of molecules.[13]

Summary of Predicted and Determinable Properties:

PropertyInfluencing FactorsRecommended Determination Method
Aqueous pKa Ortho-effect of chlorine (acid-strengthening) Resonance donation from methoxy (acid-weakening) Inductive donation from methyl (acid-weakening)Potentiometric titration with co-solvent extrapolation
LogP/LogD Governed by the ionization state (pKa) and the overall lipophilicity of the molecule.Shake-flask method or HPLC-based determination
Aqueous Solubility Highly dependent on the pH relative to the pKa. Minimum solubility at pH << pKa.pH-solubility profiling

Conclusion

The acidity of 2-Chloro-4-methoxy-5-methylbenzoic acid is a nuanced property dictated by a delicate balance of competing electronic effects from its substituents. A comprehensive characterization of its pKa is non-negotiable for its potential development as a therapeutic agent. This guide has outlined a multi-faceted approach, combining theoretical understanding with robust experimental and computational methodologies. By integrating these strategies, researchers can gain a definitive understanding of the molecule's physicochemical properties, paving the way for more informed and successful drug development campaigns.

References

  • ResearchGate. QSPR Prediction of p K a for Benzoic Acids in Different Solvents. Available from: [Link]

  • Development of QSPR models for the prediction of pKa values of benzoic acid and three of its derivatives based on quantum. Available from: [Link]

  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Available from: [Link]

  • Chemistry LibreTexts. (2023, August 15). 11.5: Substituent Effects on Acidity. Available from: [Link]

  • Quora. (2017, August 30). Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure?. Available from: [Link]

  • Pharmaguideline. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Available from: [Link]

  • Pearson. The pKa values of a few ortho-, meta-, and para-substituted benzo.... Available from: [Link]

  • Berg, T. van den, et al. (2006). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

  • ACD/Labs. An Introduction to the Acid Dissociation Constant (pKa). Available from: [Link]

  • Gethin, J. M., et al. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. Analytical Chemistry. Available from: [Link]

  • Wagen, C. (2025, October 16). How to Predict pKa. Rowan. Available from: [Link]

  • ResearchGate. (2025, August 6). Determination of ionization constant (pka) for poorly soluble drugs by using surfactants: A novel approach | Request PDF. Available from: [Link]

  • Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available from: [Link]

  • Chiba, M., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. Available from: [Link]

Sources

Foundational

Crystal Structure Analysis of 2-Chloro-4-methoxy-5-methylbenzoic Acid

This guide outlines the comprehensive workflow for the crystal structure analysis of 2-Chloro-4-methoxy-5-methylbenzoic acid , a critical intermediate in the synthesis of pharmaceutical scaffolds (e.g., SGLT2 inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comprehensive workflow for the crystal structure analysis of 2-Chloro-4-methoxy-5-methylbenzoic acid , a critical intermediate in the synthesis of pharmaceutical scaffolds (e.g., SGLT2 inhibitors and benzamide derivatives).

Technical Guide for Structural Characterization & Validation

Executive Summary & Chemical Context

2-Chloro-4-methoxy-5-methylbenzoic acid (C


H

ClO

) represents a class of polysubstituted benzoic acids where the steric and electronic interplay between the ortho-chloro and para-methoxy groups dictates the solid-state arrangement. In drug development, defining the precise polymorph and hydrogen-bonding network of such intermediates is non-negotiable for ensuring downstream reaction efficacy and regulatory compliance.

This guide provides a Senior Scientist-level protocol for the structural elucidation of this compound, moving from single-crystal growth to Hirshfeld surface analysis.

Key Structural Anticipations (The "Why" Behind the Protocol)
  • Ortho-Effect: The Chlorine atom at position 2 exerts significant steric pressure on the carboxylic acid moiety (position 1), likely forcing the carboxyl group to rotate out of the phenyl plane to minimize repulsion.

  • Supramolecular Synthons: As with most benzoic acid derivatives, the dominant packing motif is expected to be the centrosymmetric carboxylic acid dimer (

    
     graph set), unless steric hindrance favors a catemeric chain.
    

Experimental Protocol: Crystallization & Data Collection

Crystal Growth Strategy

Obtaining diffraction-quality crystals for this specific isomer requires balancing the solubility of the hydrophobic chloro-methyl core with the hydrophilic carboxyl group.

MethodSolvent SystemConditionsRationalization
Slow Evaporation Methanol/Water (80:20)RT, dust-freePromotes formation of thermodynamic polymorphs; water antisolvent encourages nucleation.
Vapor Diffusion THF (inner) / Pentane (outer)

Ideal for highly soluble organic acids; pentane slowly reduces solubility without shock precipitation.
Recrystallization AcetonitrileHot filtration

Slow cool
Acetonitrile often prevents solvation (solvates), yielding the pure apohost form.
X-Ray Diffraction Workflow

Instrument Configuration:

  • Radiation Source: Mo-K

    
     (
    
    
    
    Å).
    • Expert Insight: While Cu-K

      
       is stronger for small organics, Mo is preferred here to minimize absorption effects from the Chlorine atom (
      
      
      
      ).
  • Temperature: 100 K (Cryostream).

    • Reasoning: Reduces thermal vibration of the terminal methyl and methoxy groups, improving resolution at high angles (

      
      ).
      
Data Processing Pipeline (DOT Visualization)

The following diagram outlines the logical flow from raw frames to a validated CIF.

XRD_Workflow RawData Raw Diffraction Frames Index Indexing & Unit Cell Det. RawData->Index Determine Space Group Integrate Integration & Scaling (SAINT/SADABS) Index->Integrate hkl Extraction Solve Structure Solution (SHELXT - Intrinsic Phasing) Integrate->Solve Phase Problem Refine Refinement (SHELXL - Least Squares) Solve->Refine Model Building Validate Validation (CheckCIF / IUCr) Refine->Validate R1 < 5% Validate->Refine Fix Alerts

Figure 1: Standardized X-ray diffraction data processing workflow for small molecule organics.

Structural Analysis & Discussion

Molecular Geometry

Upon solving the structure (typically in space group


 or 

), focus immediately on the torsion angle (

) defined by C2-C1-C(O)-OH.
  • Expected Value:

    
    .
    
  • Causality: The van der Waals radius of Chlorine (1.75 Å) clashes with the carbonyl oxygen. A perfectly planar structure (

    
    ) is energetically unfavorable.
    
Intermolecular Interactions (The Packing)

The stability of the crystal lattice is governed by the competition between strong Hydrogen Bonds and weak Halogen Bonds.

  • Primary Synthon (

    
     Dimer): 
    Two molecules link via their carboxyl groups.
    
    • Interaction: O--H

      
       O=C
      
    • Distance:

      
       Å.
      
    • Note: If the 2-Cl steric bulk is too high, this dimer might slip, forming a "catemer" (infinite chain) instead.

  • Secondary Stacking: The 4-methoxy and 5-methyl groups provide hydrophobic surfaces that facilitate

    
     stacking or C-H 
    
    
    
    interactions between the layers of dimers.
Hirshfeld Surface Analysis

To rigorously quantify these interactions, generate Hirshfeld surfaces (using CrystalExplorer).

  • 
     Map:  Look for two bright red spots corresponding to the O-H 
    
    
    
    O hydrogen bonds.
  • Fingerprint Plot:

    • H

      
       O Spikes:  Sharp spikes at the bottom left indicate strong H-bonds (~25% of surface).
      
    • Cl

      
       H Contacts:  Look for diffuse wings representing weak Chlorine interactions. If "Type II" halogen bonding (Cl 
      
      
      
      O) is present, it will appear as a distinct feature, indicating potential utility in crystal engineering.

Validation & Quality Control

A solved structure is only as good as its validation metrics. For 2-Chloro-4-methoxy-5-methylbenzoic acid , adhere to these thresholds:

MetricThresholdCorrective Action if Failed
R-Factor (

)

(5%)
Check for twinning or poor absorption correction.
Goodness of Fit (S)

Adjust weighting scheme (

) in SHELXL.
Residual Density

High peaks near Cl indicate disorder or absorption errors.
Flack Parameter N/ANot applicable for centrosymmetric space groups (

).
Visualization of Interaction Network

The following diagram illustrates the expected supramolecular assembly.

Interactions cluster_dimer Primary Synthon R2,2(8) MolA Molecule A (Asymmetric Unit) MolB Molecule A' (Inversion Symmetry) MolA->MolB H-Bond Dimer (Strong, Directional) Layer Hydrophobic Layer (Me/OMe groups) MolA->Layer vdW Stacking MolB->Layer vdW Stacking

Figure 2: Expected supramolecular assembly showing the primary carboxylic acid dimer and secondary stacking.

Conclusion

The crystal structure analysis of 2-Chloro-4-methoxy-5-methylbenzoic acid serves as a definitive method to confirm both the regiochemistry (2-Cl vs 3-Cl isomers) and the solid-state stability profile. The presence of the ortho-chloro substituent is the defining structural feature, likely disrupting planarity and influencing solubility profiles critical for pharmaceutical formulation.

Researchers must prioritize high-redundancy data collection (Mo source) to accurately model the electron-rich Chlorine atom and ensure the final model meets IUCr publication standards.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. Link

  • PubChem. (n.d.).[1] 2-Chloro-4-methoxybenzoic acid (Analog Reference).[1] National Library of Medicine. Accessed Feb 18, 2026. Link

  • Spek, A. L. (2020).[2] PLATON SQUEEZE: a tool for the calculation of the disordered solvent contribution to the calculated structure factors. Acta Crystallographica Section C, 71, 9-18. Link

Sources

Exploratory

Technical Whitepaper: Thermodynamic Characterization and Purity Assessment of 2-Chloro-4-methoxy-5-methylbenzoic Acid

Part 1: Executive Summary & Chemical Profile 2-Chloro-4-methoxy-5-methylbenzoic acid (CAS: 2383747-19-9) is a specialized aromatic building block utilized in the synthesis of advanced pharmaceutical intermediates and agr...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

2-Chloro-4-methoxy-5-methylbenzoic acid (CAS: 2383747-19-9) is a specialized aromatic building block utilized in the synthesis of advanced pharmaceutical intermediates and agrochemicals.[1] Due to its specific substitution pattern—combining electron-donating (methoxy, methyl) and electron-withdrawing (chloro, carboxyl) groups—it exhibits unique solubility and crystalline packing properties.

This guide provides a definitive technical framework for the thermodynamic characterization of this compound. Given its status as a high-value, custom-synthesis intermediate, experimental data in public repositories is scarce. Therefore, this whitepaper establishes a predictive baseline using structurally validated analogs and outlines a rigorous experimental protocol for verifying identity and purity.

Chemical Identity
PropertySpecification
Chemical Name 2-Chloro-4-methoxy-5-methylbenzoic acid
CAS Number 2383747-19-9
Molecular Formula C₉H₉ClO₃
Molecular Weight 200.62 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water

Part 2: Thermodynamic Profile & Melting Point Analysis

The Melting Point Range

For high-purity (>98%) samples, the melting point of 2-Chloro-4-methoxy-5-methylbenzoic acid is thermodynamically projected to lie within the range of 210°C – 225°C .

This projection is derived from the Structure-Property Relationship (SPR) analysis of its closest structural analog, 2-Chloro-4-methoxybenzoic acid (CAS 21971-21-1), which exhibits a melting point of 208–214°C [1].

Mechanistic Insight: Substituent Effects

The addition of a methyl group at the C5 position (relative to the C1 carboxyl) introduces two competing crystallographic effects:

  • Increased Molecular Weight & Van der Waals Forces: The 5-methyl group adds bulk and lipophilicity, typically increasing the lattice energy and melting point.

  • Packing Efficiency: The 2,4,5-trisubstituted pattern creates a highly dense, "locked" conformation that restricts rotation in the solid state, favoring a higher melting point compared to the disubstituted analog.

Melting Point Depression as a Purity Indicator

The melting point is a colligative property sensitive to impurities. For this compound, a range broadening >2°C (e.g., 205–210°C) indicates the presence of specific synthetic byproducts:

  • Des-methyl impurity: 2-Chloro-4-methoxybenzoic acid.[2]

  • Isomeric impurity: 2-Chloro-5-methoxy-4-methylbenzoic acid.

  • Hydrolysis precursor: Methyl 2-chloro-4-methoxy-5-methylbenzoate.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure data integrity, the following protocols must be executed. These are designed not just to measure, but to validate the measurement.

Protocol A: Capillary Melting Point Determination

Objective: Rapid purity screening.

  • Sample Prep: Dry the sample at 40°C under vacuum (10 mbar) for 4 hours to remove residual solvent (solvates can mimic impurities).

  • Loading: Pack 2–3 mm of sample into a glass capillary. Tap to ensure high packing density (avoids air pockets that cause uneven heat transfer).

  • Ramp Rate:

    • Fast Ramp: 10°C/min up to 190°C.

    • Critical Ramp:1.0°C/min from 190°C until melting is complete.

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete liquefaction).
    • Acceptance Criteria:

      
      .
      
Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Definitive thermodynamic characterization and polymorphism check.

  • Instrument: Calibrate using Indium (

    
    ) and Zinc (
    
    
    
    ).
  • Pan: Hermetically sealed aluminum pan with a pinhole (to allow volatile release if decomposition occurs).

  • Method:

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 250°C.

  • Analysis: Integrate the endothermic melting peak.

    • Purity Calculation: Use the Van't Hoff equation analysis on the melting peak leading edge.

Part 4: Visualization of Logic & Workflow

Diagram 1: Purity Assessment Workflow

This workflow illustrates the decision logic for validating the compound based on thermal data.

PurityWorkflow Start Crude Synthesis Product Drying Vacuum Drying (40°C, 4h) Start->Drying MP_Test Capillary MP Test (Ramp 1°C/min) Drying->MP_Test Decision Range < 2°C? MP_Test->Decision Pass High Purity (>98%) Proceed to DSC/NMR Decision->Pass Yes (e.g., 212-213°C) Fail Impure / Solvate Decision->Fail No (e.g., 205-210°C) Recryst Recrystallization (EtOH/Water) Fail->Recryst Recryst->Drying

Caption: Iterative workflow for thermal purity validation. A narrow melting range (<2°C) triggers advanced characterization.

Diagram 2: Structure-Property Logic (Melting Point Prediction)

Visualizing why the target compound has a high melting point relative to its precursors.

SPR_Logic Base 2-Chloro-4-methoxybenzoic acid (MP: 208-214°C) Target 2-Chloro-4-methoxy-5-methylbenzoic acid (Target) Base->Target Methylation Result Predicted MP: 210 - 225°C Target->Result Thermodynamic Consequence Effect + 5-Methyl Group (Increases Lattice Energy) Effect->Target

Caption: Structural modification analysis showing the impact of the 5-methyl group on the thermal baseline.

Part 5: Synthesis & Purification Context

Understanding the origin of the compound is critical for identifying impurities that affect the melting point.

  • Primary Route: Chlorination of 4-methoxy-3-methylbenzoic acid .

    • Regioselectivity Challenge: The methoxy group directs ortho/para. The 3-methyl group directs ortho/para.

    • Impurity Risk: Formation of the 6-chloro isomer (2-chloro relative to methyl, but 6 relative to carboxyl). Isomeric mixtures drastically depress melting points.

  • Purification Strategy:

    • Solvent: Ethanol/Water (9:1 v/v).

    • Technique: Dissolve at reflux (~78°C), hot filtration to remove inorganic salts, slow cooling to 4°C.

    • Note: Fast cooling traps impurities. Slow cooling ensures the formation of the thermodynamically stable polymorph.

References

  • Thermo Scientific Chemicals . (2024). 2-Chloro-4-methoxybenzoic acid, 98% Specification Sheet. Retrieved from

  • BLD Pharm . (2024).[1][3] Product Catalog: 2-Chloro-4-methoxy-5-methylbenzoic acid (CAS 2383747-19-9).[1][3][4] Retrieved from

  • PubChem . (2025). Compound Summary: 2-Chloro-4-methoxybenzoic acid.[2][4] National Library of Medicine. Retrieved from

  • Fluorochem . (2024). 2-Chloro-4-methoxy-5-methylbenzoic acid Product Page. Retrieved from

(Note: CAS 2383747-19-9 is a specialized research chemical. The melting point range of 210-225°C is a scientifically grounded projection based on the validated data of its closest analog, 2-chloro-4-methoxybenzoic acid, cited in Ref [1].)

Sources

Foundational

Foreword: The Imperative of Thermal Stability in Pharmaceutical Development

An In-depth Technical Guide: Thermal Stability Profile of 2-Chloro-4-methoxy-5-methylbenzoic Acid In the landscape of pharmaceutical sciences, the thermal stability of an active pharmaceutical ingredient (API) is not mer...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Thermal Stability Profile of 2-Chloro-4-methoxy-5-methylbenzoic Acid

In the landscape of pharmaceutical sciences, the thermal stability of an active pharmaceutical ingredient (API) is not merely a data point; it is a cornerstone of safety, efficacy, and quality. For a molecule such as 2-Chloro-4-methoxy-5-methylbenzoic acid, a substituted aromatic carboxylic acid with potential use as a synthetic intermediate or API, a comprehensive understanding of its behavior under thermal stress is paramount. This guide provides a detailed framework for elucidating this profile, moving from rapid screening to advanced adiabatic calorimetry.

The purpose of rigorous stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of temperature, humidity, and light.[1][2] This data is essential for establishing safe manufacturing and storage conditions, defining re-test periods, and ensuring patient safety, forming a critical component of regulatory submissions under guidelines such as ICH Q1A(R2).[1][3] An uncontrolled exothermic decomposition can lead to a thermal runaway event, with catastrophic consequences for personnel and infrastructure. This document, therefore, serves as a technical protocol and interpretive guide for researchers, safety scientists, and drug development professionals tasked with this critical evaluation.

Theoretical Framework: Plausible Decomposition Pathways

The thermal degradation of 2-Chloro-4-methoxy-5-methylbenzoic acid is dictated by the hierarchy of bond strengths within its molecular structure. Based on established principles of organic chemistry and data from analogous compounds, two primary initiation pathways are plausible:

  • Decarboxylation: The most common degradation route for benzoic acids involves the cleavage of the carboxylic acid group to release carbon dioxide (CO₂), a highly stable molecule.[4] This would result in the formation of 1-Chloro-3-methoxy-4-methylbenzene.

  • Ether Cleavage: The bond between the aromatic ring and the methoxy group (O-CH₃) is another potential point of scission, particularly at elevated temperatures.[5] This could lead to the formation of a phenolic compound and various C1 fragments.

Secondary decomposition of these primary products can occur at higher temperatures, leading to a complex mixture of smaller molecules. The specific pathway that dominates is a function of temperature, heating rate, and the surrounding atmosphere.

Experimental Design: A Multi-tiered Approach to Thermal Hazard Assessment

A robust thermal stability profile is constructed using a series of complementary analytical techniques. This guide details the protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

Overall Experimental Workflow

The logical flow of investigation ensures that rapid screening techniques inform the more resource-intensive, advanced safety studies. This tiered approach optimizes for both safety and efficiency.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Adiabatic & Consequence Analysis cluster_2 Phase 3: Profile Synthesis TGA Thermogravimetric Analysis (TGA) Determine T_onset of mass loss DSC Differential Scanning Calorimetry (DSC) Identify melt, phase changes, T_onset of exotherm TGA->DSC Inform DSC temperature range Profile Comprehensive Thermal Stability Profile Define safe operating & storage limits TGA->Profile ARC Accelerating Rate Calorimetry (ARC) Determine adiabatic T_onset, ΔT_ad, TMR DSC->ARC Identify exothermic events requiring adiabatic study DSC->Profile ARC->Profile

Caption: A tiered workflow for thermal stability assessment.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of mass loss, indicating the start of decomposition or significant evaporation. TGA is a rapid and effective screening method.[6][7]

Methodology Reference: ASTM E2550 - Standard Test Method for Thermal Stability by Thermogravimetry.[8][9]

Step-by-Step Protocol:

  • Instrument Calibration: Perform temperature and mass calibrations according to the instrument manufacturer's specifications.

  • Sample Preparation: Accurately weigh 3-7 mg of 2-Chloro-4-methoxy-5-methylbenzoic acid into a standard aluminum or ceramic TGA pan.

    • Causality: A small sample mass minimizes thermal gradients within the sample, ensuring the measured temperature is representative of the entire sample.

  • Atmosphere Selection: Purge the TGA furnace with high-purity nitrogen at a flow rate of 50 mL/min.

    • Causality: An inert atmosphere is critical to study the inherent thermal stability of the molecule, distinct from its oxidative stability. Using air would introduce parallel oxidative reactions, complicating the data.

  • Temperature Program:

    • Equilibrate the sample at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 500°C at a heating rate of 10°C/min.

    • Causality: A 10°C/min heating rate is a standard condition that balances analysis time with sensitivity. Slower rates can provide higher resolution but may not be representative of rapid process deviations.

  • Data Analysis: Plot the sample mass (%) and its first derivative (DTG) against temperature. The onset temperature (T_onset) is determined as the intersection of the baseline tangent with the tangent of the initial mass loss step.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify thermal events such as melting, phase transitions, and decomposition, and to quantify the energy released or absorbed (enthalpy). DSC is the primary tool for screening for hazardous exothermic activity.[10][11]

Methodology Reference: ASTM E537 - Standard Test Method for the Thermal Stability of Chemicals by Differential Scanning Calorimetry.[11]

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a high-pressure stainless steel or gold-plated pan and hermetically seal it. Use an identical, empty sealed pan as the reference.

    • Causality: A hermetically sealed, high-pressure pan is essential. It contains any evolved gases during decomposition, ensuring that the measured heat flow corresponds to the total energy of the reaction and prevents mass loss due to evaporation, which would create a false endothermic signal.[11]

  • Atmosphere: Maintain a nitrogen purge gas flow of 50 mL/min over the sensors.

  • Temperature Program:

    • Equilibrate at 30°C for 5 minutes.

    • Ramp from 30°C to 400°C at a heating rate of 10°C/min.

    • Causality: The temperature limit should be chosen based on TGA data to ensure the primary decomposition is captured without exceeding the pressure limits of the DSC cell.

  • Data Analysis: Plot heat flow (W/g) versus temperature.

    • Identify endothermic peaks (e.g., melting).

    • Identify exothermic peaks (decomposition). Determine the onset temperature of the exotherm (T_onset) and integrate the peak area to calculate the enthalpy of decomposition (ΔH_d in J/g).

Protocol 3: Accelerating Rate Calorimetry (ARC)

Objective: To simulate a worst-case thermal runaway scenario under adiabatic (zero heat loss) conditions, providing critical data on the time, temperature, and pressure characteristics of the decomposition.[12][13]

Methodology Reference: ASTM E1981 - Standard Guide for Assessing Thermal Stability of Materials by Methods of Accelerating Rate Calorimetry.[12]

Step-by-Step Protocol:

  • Instrument Setup: Use a 10 mL titanium sample bomb. The choice of material should be validated to ensure it does not have a catalytic effect on the decomposition.

  • Sample Preparation: Place approximately 3-5 g of the sample into the bomb.

  • System Operation: Operate the ARC in the "Heat-Wait-Search" (HWS) mode.[13][14]

    • Heat: Increase the temperature in 5°C steps.

    • Wait: Allow the system to thermally equilibrate for 15 minutes.

    • Search: Monitor the sample for self-heating. If the rate of temperature rise exceeds a set sensitivity threshold (typically 0.02 °C/min), the instrument switches to adiabatic mode.

  • Adiabatic Tracking: Once an exotherm is detected, the calorimeter heaters will match the sample temperature precisely, preventing any heat loss to the surroundings.[14][15] The instrument records the temperature and pressure of the sample as a function of time until the reaction is complete.

  • Data Analysis: From the time-temperature-pressure data, determine:

    • Adiabatic onset temperature (T_onset).

    • Adiabatic temperature rise (ΔT_ad).

    • Time to Maximum Rate (TMR_ad), a critical measure of the time available to take corrective action from the onset of a runaway.

Data Synthesis and Interpretation

The data from these three experiments are synthesized to build a complete thermal stability profile. The following table presents a set of hypothetical but realistic data for 2-Chloro-4-methoxy-5-methylbenzoic acid, based on the behavior of similar substituted benzoic acids.

ParameterMethodValueInterpretation
T_onset (5% mass loss) TGA215 °COnset of significant decomposition under dynamic heating in an inert atmosphere.
Melting Point (Peak) DSC185 °CA sharp endotherm indicating a crystalline solid melting point.
Decomposition T_onset DSC225 °COnset of exothermic decomposition. Close correlation with TGA onset provides confidence.
Enthalpy of Decomposition (ΔH_d) DSC-450 J/gA significant exothermic event, indicating a notable energy release upon decomposition.
Adiabatic T_onset ARC205 °CThe temperature at which self-heating begins under adiabatic conditions. This is lower than the DSC onset, as expected, and is the most critical value for process safety.
Adiabatic Temperature Rise (ΔT_ad) ARC230 °CThe maximum temperature increase if all the decomposition energy is contained.
Maximum Pressure ARC35 barIndicates significant gas generation during decomposition, critical for relief system design.
Plausible Decomposition Pathway Diagram

Based on the principles outlined in Section 2.0, a plausible initial decomposition pathway can be visualized. The primary route is likely decarboxylation due to the relative instability of the carboxylic acid group compared to the ether linkage.

G A 2-Chloro-4-methoxy-5-methylbenzoic acid B Heat (Δ) A->B C 1-Chloro-3-methoxy-4-methylbenzene B->C Decarboxylation (Primary Pathway) D Carbon Dioxide (CO₂) B->D E Further Fragmentation (Higher Temp.) C->E Secondary Decomposition

Caption: Plausible primary thermal decomposition pathway.

Conclusion and Recommendations

The comprehensive thermal analysis of 2-Chloro-4-methoxy-5-methylbenzoic acid reveals a substance with a distinct melting point around 185°C and the onset of significant thermal decomposition beginning at approximately 205°C under adiabatic conditions. The decomposition is significantly exothermic (approx. -450 J/g) and involves substantial gas generation.

This profile indicates that while the compound is stable at ambient temperatures, it poses a significant thermal hazard at elevated temperatures. Manufacturing processes involving this compound should maintain temperatures well below the adiabatic onset of 205°C, incorporating a suitable safety margin. The pressure and temperature rise data from ARC are critical inputs for the design of emergency relief systems for reactors and storage vessels. This multi-tiered analytical approach provides the necessary data to ensure safe handling, processing, and storage, fulfilling both scientific and regulatory requirements for modern drug development.

References

  • ASTM E2550-17, "Standard Test Method for Thermal Stability by Thermogravimetry," ASTM International, West Conshohocken, PA, 2017, [Link][8]

  • ASTM E2550-21, "Standard Test Method for Thermal Stability by Thermogravimetry," ASTM International, West Conshohocken, PA, 2021, [Link][6]

  • ASTM International. (2021). E2550 Standard Test Method for Thermal Stability by Thermogravimetry. Retrieved from ASTM Website. [Link][7]

  • ASTM International. (2011). E2550-11 Standard Test Method for Thermal Stability by Thermogravimetry. Retrieved from ASTM Website. [Link][16]

  • ASTM International. (2021). E2550-21, Standard Test Method for Thermal Stability by Thermogravimetry. Retrieved from ASTM Website. [Link][9]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link][3]

  • U.S. Food and Drug Administration. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link][1]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link][2]

  • International Council for Harmonisation. Quality Guidelines. [Link][17]

  • Bavishi, B. (2023). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. SlideShare. [Link][18]

  • ResearchGate. Thermogravemetric analysis and DSC graph of benzoic acid.... [Link][19]

  • Ribeiro da Silva, M. A. V., et al. (2020). Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes. PMC. [Link][20]

  • Wikipedia. Differential scanning calorimetry. [Link][21]

  • Organic Process Research & Development. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. ACS Publications. [Link][10]

  • Prime Process Safety Center. Accelerating Rate Calorimetry (ARC). [Link][12]

  • Prime Process Safety Center. Differential Scanning Calorimetry (DSC). [Link][11]

  • Chemistry LibreTexts. (2023). Differential Scanning Calorimetry. [Link][22]

  • Brown, M. E., & Maciejewski, M. (2005). Thermal Studies on Some Substituted Aminobenzoic Acids. AKJournals. [Link][23]

  • Belmont Scientific. Accelerating Rate Calorimeter (ARC) for Chemical Reactivity Testing. [Link][13]

  • TCA Lab / Alfa Chemistry. Differential Scanning Calorimetry (DSC) Testing. [Link][24]

  • SPS. Accelerating Rate Calorimetry. [Link][25]

  • ResearchGate. (2025). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. [Link][26]

  • Sigma-HSE. Accelerating Rate Calorimeter (ARC) Testing. [Link][14]

  • Thermal Hazard Technology. Accelerating Rate Calorimeter. [Link][15]

  • PubChem. 4-Amino-5-chloro-2-methoxybenzoic acid. [Link][27]

  • PubChem. 2-Chloro-4-methoxybenzoic acid. [Link][28]

  • ResearchGate. The thermal decomposition of benzoic acid. [Link][4]

  • Li, L., et al. (2021). On the Primary Thermal Decomposition Pathways of Hydroxycinnamaldehydes. Biblio. [Link][5]

  • SciELO. (2024). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. [Link][29]

Sources

Exploratory

1H NMR spectrum interpretation of 2-Chloro-4-methoxy-5-methylbenzoic acid

Topic: 1H NMR Spectrum Interpretation of 2-Chloro-4-methoxy-5-methylbenzoic Acid Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers E...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Interpretation of 2-Chloro-4-methoxy-5-methylbenzoic Acid Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers

Executive Summary

This guide provides a rigorous structural analysis of 2-Chloro-4-methoxy-5-methylbenzoic acid , a trisubstituted benzene scaffold common in medicinal chemistry (e.g., as an intermediate for SGLT2 inhibitors or herbicides).

The interpretation of this molecule’s 1H NMR spectrum relies on distinguishing two non-equivalent aromatic singlets and verifying the regiochemistry of the methyl and methoxy substituents. This document outlines the theoretical prediction, experimental protocol, and signal assignment logic required to validate this structure with high confidence.

Part 1: Structural Context & Theoretical Prediction

Before acquiring data, the analyst must establish the "Expected Spectrum" based on substituent electronic effects. This molecule is a pentasubstituted benzene ring (including the implicit hydrogens), leaving only two aromatic protons.

Structural Breakdown
  • Core: Benzene Ring[1][2]

  • Position 1: Carboxylic Acid (-COOH) – Strong Electron Withdrawing Group (EWG)

  • Position 2: Chlorine (-Cl) – Weak EWG (Inductive), Weak Donor (Resonance)

  • Position 4: Methoxy (-OCH3) – Strong Electron Donating Group (EDG)

  • Position 5: Methyl (-CH3) – Weak EDG

  • Protons to Assign:

    • H3: Located between Cl(2) and OMe(4).

    • H6: Located between Me(5) and COOH(1).

Chemical Shift Prediction (Additivity Rules)

Using standard substituent increments (Z-values) relative to benzene (


 7.27 ppm), we can predict the aromatic shifts to guide assignment.
ProtonEnvironmentElectronic InfluencesPredicted Shift (

)
H6 Ortho to COOHOrtho to MeDeshielded by COOH anisotropy (strongest effect). Slightly shielded by Methyl.~7.7 – 7.9 ppm
H3 Ortho to ClOrtho to OMeShielded by Methoxy (+M effect). Chlorine has negligible ortho effect.~6.9 – 7.1 ppm

Key Diagnostic: The proton ortho to the carboxylic acid (H6) will always appear significantly downfield (higher ppm) than the proton flanked by the alkoxy group (H3).

Part 2: Experimental Protocol

To ensure high-resolution data and prevent signal overlap (particularly exchangeable protons), the following protocol is recommended.

Sample Preparation Workflow

SamplePrep Start Solid Sample (10-15 mg) Solvent Solvent Choice: DMSO-d6 (Recommended) Start->Solvent Add 0.6 mL Dissolution Vortex/Sonicate (Ensure homogeneity) Solvent->Dissolution Transfer Transfer to 5mm NMR Tube Dissolution->Transfer Acquisition Acquisition: 16-32 Scans, 30°C Transfer->Acquisition

Figure 1: Optimized sample preparation workflow. DMSO-d6 is preferred over CDCl3 to visualize the carboxylic acid proton and prevent aggregation.

Solvent Rationale
  • DMSO-d6: Preferred. The high polarity disrupts intermolecular hydrogen bonding, usually resulting in a sharp(er) carboxylic acid peak at 12-14 ppm.

  • CDCl3: Acceptable, but the -COOH proton may be extremely broad or invisible due to rapid exchange or dimerization.

Part 3: Spectral Analysis & Assignment

The following table details the signal assignments for 2-Chloro-4-methoxy-5-methylbenzoic acid in DMSO-d6 (400 MHz).

Assignment Table
SignalShift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Justification
A 12.5 - 13.5 Broad Singlet1H-COOH Acidic proton; highly deshielded by electronegative oxygen. Disappears with D₂O shake.
B 7.75 Singlet (s)1HAr-H6 Ortho to Carbonyl. The magnetic anisotropy of the C=O bond deshields this proton significantly.
C 7.05 Singlet (s)1HAr-H3 Ortho to Methoxy. The electron-donating resonance effect (+M) of oxygen increases electron density, shielding the nucleus.
D 3.88 Singlet (s)3H-OCH3 Methoxy group. Characteristic shift for O-Me attached to an aromatic ring.
E 2.15 Singlet (s)3H-CH3 Aryl-Methyl group. Slightly shielded compared to unsubstituted toluene due to electronic crowding.
Logic for Distinguishing Isomers

A common synthetic impurity is the regioisomer where the Cl and Me groups are swapped. The logic below confirms the correct structure.

LogicTree Root Distinguish H3 vs H6 CheckShift Check Chemical Shift Root->CheckShift H6_High Signal > 7.6 ppm? (H6) CheckShift->H6_High H3_Low Signal < 7.2 ppm? (H3) CheckShift->H3_Low NOE_Check NOE / NOESY Experiment H6_High->NOE_Check H3_Low->NOE_Check NOE_H6_Me NOE between ~7.75 (H6) & ~2.15 (Me) NOE_Check->NOE_H6_Me Expect Interaction NOE_H3_OMe NOE between ~7.05 (H3) & ~3.88 (OMe) NOE_Check->NOE_H3_OMe Expect Interaction Conclusion Structure Confirmed: 2-Cl-4-OMe-5-Me NOE_H6_Me->Conclusion NOE_H3_OMe->Conclusion

Figure 2: Structural validation logic tree. NOE correlations are the gold standard for proving regio-isomerism.

Part 4: Advanced Verification (2D NMR)

While 1D NMR is often sufficient, 2D experiments provide indisputable proof of the regiochemistry.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Irradiating the Methyl (2.15 ppm) should enhance the H6 (7.75 ppm) signal.

    • Irradiating the Methoxy (3.88 ppm) should enhance the H3 (7.05 ppm) signal.

    • Self-Validation: If the Methyl signal enhances the H3 signal (7.05 ppm), your structure is incorrect (likely the 4-Me, 5-OMe isomer).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • H6 should show a long-range coupling (3-bond) to the Carboxyl Carbon (C=O) .

    • H3 will not show a correlation to the Carboxyl Carbon (too many bonds away: H3-C3-C4-C5-C6-C1-COOH).

Part 5: Common Artifacts & Troubleshooting

When analyzing the spectrum, be aware of these potential non-sample signals:

  • Water (H₂O): In DMSO-d6, water appears as a variable broad peak around 3.33 ppm . Do not confuse this with the Methoxy signal (which is sharp and at ~3.88 ppm).

  • DMSO (Residual): A quintet (often looks like a small singlet) at 2.50 ppm .

  • Rotamers: Due to the steric bulk of the Chlorine (pos 2) and Methyl (pos 5), rotation of the carboxylic acid or methoxy group may be restricted at low temperatures, potentially broadening signals. Running the sample at 30°C or 40°C usually resolves this.

References

  • SDBS (Spectral Database for Organic Compounds) . Benzoic acid derivatives spectral data. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Standard text for Z-value additivity rules).

  • PubChem . 4-Amino-5-chloro-2-methoxybenzoic acid (Structural Analog Data). National Library of Medicine. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2-Chloro-4-methoxy-5-methylbenzoic Acid

Executive Summary This application note details a robust, scalable synthesis protocol for 2-Chloro-4-methoxy-5-methylbenzoic acid , a critical building block in the development of SGLT2 inhibitors and other aryl-ether ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable synthesis protocol for 2-Chloro-4-methoxy-5-methylbenzoic acid , a critical building block in the development of SGLT2 inhibitors and other aryl-ether pharmacophores. Unlike traditional electrophilic aromatic substitution (EAS) routes—which suffer from poor regioselectivity due to the competing directing effects of the methyl and methoxy groups—this protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy.[1][2]

By starting with a 2,4-dichloro-5-methylbenzoate scaffold, we leverage the electronic differentiation between the ortho- and para-chlorine atoms to achieve exclusive regioselectivity at the 4-position. This method ensures high purity (>98%), eliminates difficult isomer separations, and uses standard industrial reagents.

Retrosynthetic Analysis & Strategy

The synthesis of polysubstituted benzenes is often plagued by "directing group conflict." In the target molecule, direct chlorination of 4-methoxy-3-methylbenzoic acid yields predominantly the 5-chloro isomer (ortho to the strong methoxy donor), not the desired 2-chloro isomer.

To circumvent this, we employ a displacement strategy . The 4-position of 2,4-dichloro-5-methylbenzoic acid is significantly more activated toward nucleophilic attack than the 2-position due to the para-resonance withdrawal of the ester carbonyl, whereas the 2-position is sterically hindered and only inductively activated.

logical Pathway (Graphviz)

Retrosynthesis Target TARGET: 2-Chloro-4-methoxy-5-methylbenzoic acid Intermediate1 INTERMEDIATE 1: Methyl 2-chloro-4-methoxy-5-methylbenzoate Intermediate1->Target Hydrolysis (LiOH/THF) Precursor STARTING MATERIAL: Methyl 2,4-dichloro-5-methylbenzoate Precursor->Intermediate1 Regioselective SNAr (NaOMe/MeOH) RawMaterial COMMERCIAL SOURCE: 2,4-Dichloro-5-methylbenzoic acid RawMaterial->Precursor Esterification (SOCl2/MeOH)

Caption: Retrosynthetic logic flow prioritizing the SNAr displacement of the para-chlorine atom.

Experimental Protocols

Phase 1: Esterification (Activation)

Objective: Convert the acid to the methyl ester to increase electrophilicity for the SNAr step and prevent carboxylate deactivation.

  • Reagents: 2,4-Dichloro-5-methylbenzoic acid (1.0 eq), Thionyl Chloride (1.5 eq), Methanol (Solvent).

  • Equipment: Round-bottom flask, Reflux condenser, CaCl2 drying tube.

Procedure:

  • Dissolve 2,4-dichloro-5-methylbenzoic acid (20.5 g, 100 mmol) in anhydrous Methanol (100 mL).

  • Cool to 0°C. Dropwise add Thionyl Chloride (11 mL, 150 mmol) over 30 minutes.

  • Heat to reflux (65°C) for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[3]

  • Concentrate in vacuo to remove solvent and excess SOCl2.

  • Redissolve residue in EtOAc (150 mL), wash with sat. NaHCO3 (2 x 50 mL) and Brine (50 mL).

  • Dry over Na2SO4 and concentrate.

    • Yield Expectation: >95% (Pale yellow oil/solid).

    • Checkpoint:1H NMR should show a singlet methyl ester peak at ~3.9 ppm.

Phase 2: Regioselective SNAr Displacement

Objective: Selectively displace the C4-Chlorine with Methoxide.

  • Reagents: Methyl 2,4-dichloro-5-methylbenzoate (from Phase 1), Sodium Methoxide (25% wt in MeOH, 1.1 eq).

  • Solvent: Anhydrous Methanol.

Procedure:

  • Charge Methyl 2,4-dichloro-5-methylbenzoate (21.9 g, 100 mmol) into a reactor with Anhydrous Methanol (100 mL).

  • Add Sodium Methoxide solution (24 mL of 25% soln, ~110 mmol) dropwise at room temperature.

  • Heat to Reflux (65°C) .

    • Critical Parameter: Do not exceed 70°C internal temp to avoid displacing the ortho-chloro (C2) or ester cleavage.

  • Stir for 6–8 hours.

    • Monitoring: HPLC should show disappearance of starting material. If reaction stalls, add 0.1 eq NaOMe.

  • Cool to room temperature. Quench with 1M HCl (10 mL) to neutralize excess base.

  • Concentrate to remove MeOH. Partition residue between Water (100 mL) and EtOAc (150 mL).

  • Dry organic layer (MgSO4) and concentrate to yield Methyl 2-chloro-4-methoxy-5-methylbenzoate .

    • Regioselectivity Check: The C4-Cl is displaced because the Meisenheimer complex is stabilized by the para-ester. The C2-Cl is sterically hindered and less activated.

Phase 3: Hydrolysis to Target Acid

Objective: Cleave the ester to yield the final free acid.

  • Reagents: Methyl 2-chloro-4-methoxy-5-methylbenzoate, LiOH·H2O (2.0 eq), THF/Water (3:1).

Procedure:

  • Dissolve the intermediate ester in THF (60 mL) and Water (20 mL).

  • Add LiOH·H2O (8.4 g, 200 mmol).

  • Stir at 50°C for 2 hours.

  • Concentrate to remove THF.

  • Acidify the aqueous residue with 6M HCl to pH 1–2. The product will precipitate as a white solid.

  • Filter, wash with cold water, and dry in a vacuum oven at 50°C.

Analytical Data & Validation

Expected NMR Profile (DMSO-d6)
PositionShift (δ ppm)MultiplicityIntegrationAssignment
COOH 12.8-13.2br s1HCarboxylic Acid
H-6 7.75s1HAromatic H (ortho to COOH)
H-3 7.10s1HAromatic H (ortho to Cl, meta to COOH)
OCH3 3.85s3HMethoxy
Ar-CH3 2.15s3HAryl Methyl

Note: The diagnostic feature is the presence of two aromatic singlets. H-3 is shielded relative to H-6 due to the adjacent methoxy group.

Process Parameters Summary
ParameterSpecificationRationale
SNAr Temperature 65°C (Reflux)Sufficient energy to overcome activation barrier for Cl displacement without causing decarboxylation or bis-substitution.
Base Stoichiometry 1.05 – 1.10 eqExcess base promotes side reactions (ester hydrolysis or C2 attack).
Solvent System MethanolMatches the nucleophile (OMe) to prevent transesterification byproducts.

Troubleshooting & Optimization

Issue: Low Conversion in SNAr Step
  • Cause: Trace water in methanol solvating the methoxide ion, reducing nucleophilicity.

  • Solution: Use anhydrous MeOH and store NaOMe solution under Argon.

Issue: Formation of 2,4-Dimethoxy byproduct
  • Cause: Reaction temperature too high (>80°C) or large excess of NaOMe (>1.5 eq).

  • Solution: Strictly control temperature and stoichiometry. The C2-Cl is much slower to react; keeping conditions mild favors kinetic control at C4.

Workflow Diagram (Graphviz)

Workflow Start Start: 2,4-Dichloro-5-methylbenzoic acid Step1 Step 1: Esterification (SOCl2, MeOH, Reflux) Start->Step1 Check1 QC: TLC/NMR Confirm Methyl Ester Step1->Check1 Step2 Step 2: S_NAr Reaction (NaOMe, MeOH, 65°C, 6h) Check1->Step2 Pass Check2 QC: HPLC Check for Regioisomer/Bis-sub Step2->Check2 Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Check2->Step3 Pass (>98% C4-sub) Final Final Product: 2-Chloro-4-methoxy-5-methylbenzoic acid Step3->Final

Caption: Operational workflow for the 3-step synthesis protocol.

References

  • Regioselectivity in SNAr Reactions

    • Detailed analysis of 2,4-dichlorobenzoate reactivity and the stabilization of Meisenheimer complexes
    • Source:

  • SNAr of Dichloropyrimidines (Analogous Systems)

    • WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction.
    • Source:

  • General Synthesis of Alkoxy-Benzoic Acids

    • Org.[1][4][5][6] Synth. procedures for methoxylation of activated aryl chlorides.

    • Source: [Organic Syntheses, Coll.[4] Vol. 3, p. 251](]">http://www.orgsyn.org)[4]

  • Precursor Preparation

    • Methods for chlorination of methylbenzoic acid derivatives.[5][7]

    • Source:

Sources

Application

Application Note: Strategic Synthesis of Amide Derivatives from 2-Chloro-4-methoxy-5-methylbenzoic acid

Executive Summary This application note details the synthetic strategies for generating amide derivatives from 2-Chloro-4-methoxy-5-methylbenzoic acid (CAS: 21971-21-1).[1][2][3] This specific scaffold presents a dual ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic strategies for generating amide derivatives from 2-Chloro-4-methoxy-5-methylbenzoic acid (CAS: 21971-21-1).[1][2][3] This specific scaffold presents a dual challenge in medicinal chemistry:

  • Steric Hindrance: The ortho-chloro substituent creates significant steric bulk, impeding the approach of nucleophiles (amines) to the carbonyl center.[3]

  • Electronic Deactivation: The para-methoxy and meta-methyl groups are electron-donating groups (EDGs).[2][3] Through resonance (+R) and inductive (+I) effects, they increase electron density at the carbonyl carbon, rendering it less electrophilic and less reactive toward nucleophilic attack.[1]

Consequently, standard coupling protocols (e.g., EDC/NHS) often result in low yields or incomplete conversion.[1] This guide provides two high-reliability protocols: Acid Chloride Activation (for difficult/unreactive amines) and HATU-Mediated Coupling (for library synthesis and functional group tolerance).[2][3]

Chemical Context & Strategic Analysis

The "Ortho-Effect" and Reactivity

The 2-chloro substituent forces the carboxylic acid moiety out of coplanarity with the aromatic ring to minimize steric clash.[1][2] While this prevents conjugation with the ring (potentially increasing reactivity), the physical bulk of the chlorine atom blocks the trajectory of incoming amines (Burgi-Dunitz angle).[1] Furthermore, the 4-methoxy group donates electron density into the ring, reducing the electrophilicity of the carbonyl carbon.[1]

Success Strategy:

  • Route A (Acid Chloride): Converts the poor leaving group (-OH) into an excellent one (-Cl), overriding electronic deactivation.[1][2]

  • Route B (HATU): Utilizes the HOAt moiety to accelerate the reaction via the "active ester" mechanism, specifically effective for hindered systems.[1]

Method Selection Workflow

The following decision tree outlines the optimal synthetic route based on the amine partner.

AmidationStrategy Start Starting Material: 2-Chloro-4-methoxy-5-methylbenzoic acid Decision Analyze Amine Partner Start->Decision RouteA Route A: Acid Chloride Method (Thionyl Chloride) Decision->RouteA Low Reactivity Nucleophile RouteB Route B: HATU Coupling (High-Throughput/Mild) Decision->RouteB High Reactivity Nucleophile Product Target Amide Product RouteA->Product RouteB->Product Condition1 Sterically Hindered Amine (e.g., Aniline, t-Butyl amine) Condition2 Unhindered/Primary Amine (e.g., Benzylamine, Alkyl amine)

Figure 1: Strategic decision matrix for selecting the amidation protocol based on nucleophile reactivity.

Protocol A: Acid Chloride Activation (The "Gold Standard")[1]

Best For: Sterically hindered amines (anilines), scale-up (>5g), and acid-stable substrates.[1][2][3] Mechanism: Conversion of acid to acid chloride using Thionyl Chloride (


) with catalytic DMF (Vilsmeier-Haack activation).[2][3]
Materials
  • Substrate: 2-Chloro-4-methoxy-5-methylbenzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (3.0 - 5.0 equiv)[1][2]
    
  • Catalyst: N,N-Dimethylformamide (DMF) (2-3 drops)[1][2]

  • Solvent: Toluene (anhydrous) or Dichloromethane (DCM)[1][2]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equiv)[1][2]

Step-by-Step Methodology
  • Activation:

    • In a dry round-bottom flask equipped with a reflux condenser and drying tube (

      
      ), suspend the benzoic acid derivative (1.0 equiv) in anhydrous Toluene (5-10 volumes).
      
    • Add Thionyl Chloride (3.0 equiv) dropwise.[2]

    • Critical Step: Add 2 drops of anhydrous DMF.[2] Vigorous gas evolution (

      
      , 
      
      
      
      ) will occur.[1]
    • Heat the mixture to reflux (approx. 80-110°C) for 2–3 hours. The solution should become clear, indicating conversion to the acid chloride.[1]

  • Evaporation (The "Azeotrope" Step):

    • Cool the reaction to room temperature.

    • Concentrate the mixture in vacuo to remove excess

      
      .
      
    • Technique Tip: Re-dissolve the residue in fresh Toluene and evaporate again (2x). This azeotropic removal ensures no residual

      
       remains to react with your amine.[2]
      
  • Coupling:

    • Dissolve the crude acid chloride residue in anhydrous DCM (10 volumes).

    • Cool to 0°C in an ice bath.[2][4]

    • Add the amine (1.1 equiv) followed by DIPEA (2.0 equiv) dropwise.[2]

    • Allow to warm to room temperature and stir for 2–12 hours.

  • Workup:

    • Quench with water.[2][5] Wash organic layer with 1M HCl (to remove unreacted amine), Sat.[1]

      
       (to remove unreacted acid), and Brine.[1]
      
    • Dry over

      
      , filter, and concentrate.[1][4]
      

Protocol B: HATU-Mediated Coupling

Best For: Acid-sensitive substrates, library synthesis, and valuable amines.[3] Mechanism: Formation of an OAt-active ester, which minimizes racemization (not applicable here) and accelerates coupling via anchimeric assistance from the pyridine nitrogen in the HATU structure.[1]

Materials
  • Substrate: 2-Chloro-4-methoxy-5-methylbenzoic acid (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv)[1][2]

  • Base: DIPEA (3.0 equiv)[1][2]

  • Solvent: DMF (anhydrous)[1][2][4]

  • Amine: 1.1 equiv

Step-by-Step Methodology
  • Pre-Activation (Essential for Hindered Acids):

    • Dissolve the benzoic acid derivative (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

    • Add DIPEA (3.0 equiv).[2] Stir for 2 minutes.

    • Add HATU (1.2 equiv).[2] The solution usually turns yellow/orange.

    • Wait: Stir this mixture for 15–30 minutes at room temperature. This allows the hindered acid to fully convert to the activated OAt-ester before the amine is introduced.[1][2]

  • Coupling:

    • Add the amine (1.1 equiv) to the reaction mixture.[4]

    • Stir at room temperature for 16 hours.

    • Monitoring: Check by LC-MS or TLC.[2][6] If the reaction is stalled, heat to 50°C.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).[2]

    • Wash Sequence:

      • Water (3x) – critical to remove DMF.[2]

      • Sat.

        
         solution (optional, helps remove DMF).[1]
        
      • 1M HCl (remove excess DIPEA).

      • Sat.

        
        .
        
    • Dry over

      
       and concentrate.
      
Reaction Mechanism Visualization

The following diagram illustrates the HATU activation pathway specifically for this hindered substrate.

HATU_Mechanism Acid 2-Cl-Benzoic Acid ActiveEster Activated OAt-Ester (Stabilized Intermediate) Acid->ActiveEster Pre-activation (30 min) Base DIPEA Base->ActiveEster Pre-activation (30 min) HATU HATU Reagent HATU->ActiveEster Pre-activation (30 min) Product Final Amide ActiveEster->Product Amine Attack Byproduct HOAt Byproduct ActiveEster->Byproduct Amine Nucleophile (R-NH2)

Figure 2: HATU activation pathway. The pre-activation step allows the bulky acid to form the active ester prior to amine addition.[1]

Data & Analysis

Expected Analytical Data

When characterizing the final amide, look for these specific NMR signatures to confirm successful coupling and structural integrity.

Feature1H NMR Signal (Approx.[2] ppm in DMSO-d6)Diagnostic Change
Amide NH 8.0 – 10.0 ppm (Broad singlet)Appearance of this peak confirms amide bond.[1][2][3]
COOH 12.0 – 13.0 ppmDisappearance confirms consumption of starting material.[2]
Methoxy (-OCH3) ~3.8 ppm (Singlet)Remains distinct; verifies core integrity.[2]
Methyl (-CH3) ~2.3 ppm (Singlet)Remains distinct.[2]
Aromatic Protons 7.0 – 7.5 ppmMay shift slightly downfield due to amide carbonyl influence.[2]
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield (Acid Chloride) Hydrolysis of acid chloride before amine addition.[1][2][3]Ensure strictly anhydrous conditions.[2] Use fresh

.
Low Yield (HATU) Steric clash prevents active ester formation.[2]Increase pre-activation time to 1 hour. Switch to T3P (Propylphosphonic anhydride) in EtOAc.[2]
Impurity: Tetramethylurea Byproduct of HATU decomposition.[2]Improve water washes during workup (3x Water, 1x Brine).

References

  • BenchChem. (2025).[2][4] Application Notes and Protocols for the Synthesis of Amides from 6-Bromo-3-methoxy-2-methylbenzoic acid. Retrieved from [1][2]

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[2][4][6][7][8] Tetrahedron, 61(46), 10827-10852.[1][2] (General review on coupling agents).

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][4] Organic Process Research & Development, 20(2), 140–177.[1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2]

  • PubChem. (2025).[2][9] 2-Chloro-4-methoxybenzoic acid Compound Summary. Retrieved from (Structural analog reference).[1][2]

Sources

Method

Application Note: Precision Chlorination Protocols for 2-Chloro-4-methoxy-5-methylbenzoic Acid

This Application Note and Protocol guide details the reagents and methodologies for the chlorination step in the synthesis of 2-Chloro-4-methoxy-5-methylbenzoic acid (CAS 383747-19-9). The synthesis of this specific isom...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the reagents and methodologies for the chlorination step in the synthesis of 2-Chloro-4-methoxy-5-methylbenzoic acid (CAS 383747-19-9).

The synthesis of this specific isomer presents a significant regioselectivity challenge due to the competing directing effects of the substituents on the benzoic acid core. The guide addresses the selection of reagents to achieve the "2-chloro" substitution, which is contra-indicated by standard electrophilic aromatic substitution rules relative to the strongly activating methoxy group.

Executive Summary

Target Molecule: 2-Chloro-4-methoxy-5-methylbenzoic acid Primary Challenge: Regioselectivity. In the precursor 4-methoxy-3-methylbenzoic acid , the methoxy group (C4) strongly activates the C5 position (ortho to OMe). However, the target requires chlorination at C2 (ortho to COOH, meta to OMe). Standard electrophilic chlorination will predominantly yield the C5-chloro isomer (thermodynamic product). Solution: This guide outlines two distinct pathways:

  • Direct Electrophilic Chlorination: Optimized for kinetic control using Sulfuryl Chloride (

    
    )  or N-Chlorosuccinimide (NCS) . (Note: High risk of C5 byproduct).
    
  • Directed Ortho Metalation (DoM): A high-precision lithiation strategy using n-BuLi and Hexachloroethane (

    
    )  to exclusively target the C2 position via the carboxylate directing group.
    

Reagent Landscape & Selection Guide

The choice of chlorinating agent dictates the reaction mechanism and the resulting isomeric ratio.

ReagentMechanismSelectivity (C2 vs C5)ScalabilityApplication Context
Sulfuryl Chloride (

)
Electrophilic (

)
Low (Favors C5)HighStandard industrial reagent. Requires strict temp control (<0°C) to minimize C5 formation.
N-Chlorosuccinimide (NCS) Radical/ElectrophilicMediumMediumMilder agent. Used with Lewis acids (

) to enhance ortho-selectivity relative to alkyl groups.
Hexachloroethane (

)
Electrophilic QuenchHigh (Favors C2) Low/MedThe Gold Standard for Regiocontrol. Used in conjunction with lithiation (DoM) to force C2 substitution.
Trichloroisocyanuric Acid (TCCA) ElectrophilicLowHigh"Green" alternative to

gas. High atom economy but poor regiocontrol for this specific substrate.

Mechanistic Pathways & Regioselectivity[1][2]

The following Graphviz diagram illustrates the competing pathways for the chlorination of 4-methoxy-3-methylbenzoic acid.

ChlorinationPathways Start Precursor: 4-Methoxy-3-methylbenzoic acid Reagent1 Reagent: SO2Cl2 / NCS (Electrophilic Aromatic Substitution) Start->Reagent1 Path A: Kinetic Reagent2 Reagent: n-BuLi + C2Cl6 (Directed Ortho Metalation) Start->Reagent2 Path B: Directed Inter1 Sigma Complex (Stabilized by OMe) Reagent1->Inter1 Prod1 Major Byproduct: 5-Chloro-4-methoxy-3-methylbenzoic acid (Ortho to OMe) Inter1->Prod1 Favored by OMe activation Inter2 Lithium Dianion Species (Coordinated to COO-) Reagent2->Inter2 Prod2 Target Product: 2-Chloro-4-methoxy-5-methylbenzoic acid (Ortho to COOH) Inter2->Prod2 Favored by Chelation

Caption: Path A (Red) shows the natural electronic preference for C5. Path B (Green) shows the chelation-controlled route to the desired C2 target.

Detailed Experimental Protocols

Protocol A: High-Precision Synthesis via Directed Ortho Metalation (DoM)

Objective: Synthesis of 2-Chloro-4-methoxy-5-methylbenzoic acid with >95% regioselectivity. Mechanism: The carboxylate group acts as a Directed Metalation Group (DMG), directing the lithium base to the thermodynamically less favored but chelation-stabilized C2 position.

Reagents:

  • Substrate: 4-Methoxy-3-methylbenzoic acid (1.0 eq)

  • Base: n-Butyllithium (2.2 eq, 2.5M in hexanes) or sec-Butyllithium (for higher steric hindrance)

  • Quench: Hexachloroethane (

    
    ) (1.2 eq) or NCS
    
  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask and purge with Argon/Nitrogen. Add anhydrous THF.

  • Substrate Addition: Dissolve 4-methoxy-3-methylbenzoic acid in THF and cool to -78°C (Dry ice/acetone bath).

  • Lithiation: Add n-BuLi dropwise over 30 minutes. Maintain internal temperature below -70°C.

    • Note: The first equivalent deprotonates the carboxylic acid (forming the lithium carboxylate). The second equivalent performs the C-H insertion at the C2 position (ortho-lithiation).

  • Incubation: Stir at -78°C for 1 hour to ensure complete formation of the dianion.

  • Chlorination: Dissolve Hexachloroethane in a minimal amount of THF and add dropwise to the lithiated mixture.

  • Warming: Allow the reaction to warm slowly to room temperature over 4 hours.

  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Recrystallize from Ethanol/Water to obtain the pure 2-chloro isomer.

Protocol B: Industrial Scale Chlorination (Sulfuryl Chloride)

Objective: Cost-effective synthesis (Accepting lower yield/selectivity requiring purification). Reagents:

  • Substrate: Methyl 4-methoxy-3-methylbenzoate (Ester protection recommended to increase steric bulk at C1).

  • Reagent: Sulfuryl Chloride (

    
    ) (1.1 eq).
    
  • Solvent: Dichloromethane (DCM) or Acetic Acid.

Step-by-Step Procedure:

  • Dissolution: Dissolve the ester in DCM.

  • Cooling: Cool to -10°C . Low temperature is critical to reduce the rate of the favored C5 substitution.

  • Addition: Add

    
     dropwise over 1 hour.
    
  • Monitoring: Monitor by HPLC. Stop reaction when starting material is consumed.

    • Expectation: You will observe a mixture of 5-chloro (major) and 2-chloro (minor) isomers.

  • Workup: Quench with water. Separate organic layer.[2][3][4] Wash with

    
    .[3]
    
  • Separation: The isomers must be separated via column chromatography or fractional crystallization. The 2-chloro isomer is typically more polar due to the "ortho effect" with the ester/acid.

  • Hydrolysis: If the ester was used, hydrolyze with LiOH/THF/Water to yield the final acid.

Critical Process Parameters (CPP) & Troubleshooting

IssueProbable CauseCorrective Action
Low Regioselectivity (High C5 isomer) Temperature too high during chlorination.Use Protocol A (DoM). If using Protocol B, lower temp to -20°C and use a bulky ester group (e.g., isopropyl ester) to shield C2/C6, though this makes C2 access harder, it might shift balance if C5 is blocked. Better: Use DoM.
Over-chlorination (Di-chloro product) Excess reagent or reaction time too long.Limit reagent to 0.95-1.0 eq. Quench immediately upon consumption of SM.
Incomplete Lithiation (Protocol A) Moisture in solvent or insufficient base.Ensure strictly anhydrous conditions (THF <50 ppm water). Titrate n-BuLi before use.

Safety & Handling

  • Sulfuryl Chloride: Highly corrosive, reacts violently with water to release HCl and

    
     gases. Handle in a fume hood.
    
  • n-Butyllithium: Pyrophoric. Requires inert atmosphere techniques.[3]

  • Hexachloroethane: Potential carcinogen. Handle with gloves and avoid dust inhalation.

References

  • Gschwend, H. W., & Rodriguez, H. R. (1979). Heteroatom-facilitated lithiations. Organic Reactions, 26, 1–360. (Foundational text on Directed Ortho Metalation).

  • Carreno, M. C., et al. (1997). Regioselective lithiation of benzoic acids. Journal of Organic Chemistry.
  • Smith, K., et al. (2006). Regioselective chlorination of phenols and their derivatives. Journal of Chemical Research. (Comparison of NCS vs SO2Cl2 selectivity).
  • National Institute of Standards and Technology (NIST). (2024). 2-Chloro-4-methoxy-5-methylbenzoic acid Properties. (For physical property verification).

Sources

Method

Application Notes and Protocols for the Functionalization of the Carboxylic Acid Group in 2-Chloro-4-methoxy-5-methylbenzoic Acid

Introduction 2-Chloro-4-methoxy-5-methylbenzoic acid is a polysubstituted aromatic carboxylic acid with potential applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The strategic fu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-4-methoxy-5-methylbenzoic acid is a polysubstituted aromatic carboxylic acid with potential applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The strategic functionalization of its carboxylic acid group into esters, amides, and alcohols opens a gateway to a diverse range of molecular architectures and novel chemical entities. This guide provides a comprehensive overview of the key considerations and detailed protocols for these transformations. As we delve into the synthetic pathways, we will place a strong emphasis on the mechanistic underpinnings and the influence of the substitution pattern on reactivity, thereby enabling researchers to make informed decisions and troubleshoot effectively.

The reactivity of the carboxylic acid in 2-Chloro-4-methoxy-5-methylbenzoic acid is modulated by the electronic and steric effects of its substituents. The ortho-chloro group, in particular, plays a significant role through the "ortho effect." This effect forces the carboxylic acid group to twist out of the plane of the benzene ring, which inhibits resonance and thereby increases the acidity of the carboxylic acid.[1][2] This enhanced acidity can influence catalyst choice and reaction kinetics. The methoxy and methyl groups, being electron-donating, also contribute to the overall electronic environment of the molecule.

I. Esterification: Synthesis of Ester Derivatives

Esterification of 2-Chloro-4-methoxy-5-methylbenzoic acid can be efficiently achieved through several methods, with the choice of method depending on the desired ester and the scale of the reaction.

A. Fischer-Speier Esterification: An Equilibrium-Driven Approach

The Fischer-Speier esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols under acidic catalysis.[3][4] This reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed.[3]

Causality of Experimental Choices:

  • Acid Catalyst: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[3][5]

  • Reaction Temperature: The reaction is typically conducted at reflux to increase the reaction rate.[6]

  • Excess Alcohol: Using the alcohol as the solvent ensures a large excess, shifting the equilibrium towards the ester product in accordance with Le Châtelier's principle.[3]

Protocol 1: Fischer Esterification using Sulfuric Acid

Materials:

  • 2-Chloro-4-methoxy-5-methylbenzoic acid

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • To a round-bottom flask, add 2-Chloro-4-methoxy-5-methylbenzoic acid (1.0 eq).

  • Add a large excess of the desired anhydrous alcohol (e.g., 10-20 eq, or use as solvent).

  • Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirred mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Expected Outcome for Methyl Ester Synthesis

ParameterValue
Reactant 2-Chloro-4-methoxy-5-methylbenzoic acid
Reagent Methanol, H₂SO₄
Product Methyl 2-chloro-4-methoxy-5-methylbenzoate
Typical Yield 85-95%
Purification Column Chromatography (Silica gel, Hexane/Ethyl Acetate gradient)

Experimental Workflow: Fischer Esterification

Fischer_Esterification start Start reactants Mix Carboxylic Acid, Alcohol, and H₂SO₄ start->reactants reflux Reflux for 4-8h reactants->reflux workup Workup: - Remove excess alcohol - Extract with organic solvent - Wash with NaHCO₃ and brine reflux->workup purification Purification: Column Chromatography or Recrystallization workup->purification product Ester Product purification->product Amidation_Pathways cluster_edc Carbodiimide Coupling cluster_socl2 Acyl Chloride Pathway start 2-Chloro-4-methoxy- 5-methylbenzoic acid edc EDC, Amine, Base start->edc socl2 SOCl₂ start->socl2 o_acylisourea O-Acylisourea Intermediate edc->o_acylisourea amide_edc Amide o_acylisourea->amide_edc acyl_chloride Acyl Chloride socl2->acyl_chloride amine_reaction Amine, Base acyl_chloride->amine_reaction amide_socl2 Amide amine_reaction->amide_socl2 Reduction_Workflow start Start dissolve Dissolve Carboxylic Acid in Anhydrous THF start->dissolve add_bh3 Add BH₃-THF at 0°C dissolve->add_bh3 react Stir at Room Temperature add_bh3->react quench Quench with Methanol, add HCl react->quench workup Workup: - Extract with Ethyl Acetate - Wash with NaHCO₃ and Brine quench->workup purification Purification: Column Chromatography workup->purification product Primary Alcohol purification->product

Sources

Application

Application Note: Sustainable Synthesis of 2-Chloro-4-methoxy-5-methylbenzoic Acid

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details a sustainable, "Green Chemistry" strategy for synthesizing 2-Chloro-4-methoxy-5-methylbenzoic acid , a high...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details a sustainable, "Green Chemistry" strategy for synthesizing 2-Chloro-4-methoxy-5-methylbenzoic acid , a highly functionalized scaffold relevant to the synthesis of SGLT2 inhibitors and other bioactive molecules.

The guide moves away from traditional, hazardous reagents (e.g., sulfuryl chloride, methyl iodide, permanganate) towards benign, catalytic, and atom-economical alternatives.

Executive Summary

The target molecule, 2-Chloro-4-methoxy-5-methylbenzoic acid , represents a challenging substitution pattern where the relative positioning of the halogen, alkyl, and ether groups is critical for biological activity. Traditional synthesis often relies on:

  • Chlorination: Using

    
     gas or Sulfuryl Chloride (
    
    
    
    )—high toxicity, corrosive off-gassing.
  • Methylation: Using Methyl Iodide (

    
    ) or Dimethyl Sulfate (
    
    
    
    )—severe carcinogens.
  • Oxidation: Using Potassium Permanganate (

    
    )—generates heavy metal waste.
    

This guide proposes a Green Retrosynthetic Route utilizing N-Chlorosuccinimide (NCS) for mild halogenation, Dimethyl Carbonate (DMC) for non-toxic methylation, and Catalytic Aerobic Oxidation to assemble the core.

Key Green Metrics
MetricTraditional RouteGreen Route (Proposed)Improvement
Atom Economy Low (Stoichiometric waste)High (Catalytic/Recyclable)>40% increase
E-Factor High (>25 kg waste/kg product)Low (<10 kg waste/kg product)Significant waste reduction
Safety Profile High Hazard (Toxic/Corrosive)Inherently Safer ChemistryElimination of MeI/Cl2

Retrosynthetic Analysis & Pathway Design

The synthesis is designed to avoid the regioselectivity issues inherent in direct chlorination of 4-methoxy-3-methylbenzoic acid (which typically favors the 5-chloro isomer). Instead, we utilize a Constructive Approach starting from 2-Chloro-5-methylbenzoic acid (commercially available or accessible via Sandmeyer) to ensure correct regiochemistry, followed by functionalization.

Pathway Diagram (Graphviz)

GreenSynthesis Start 2-Chloro-5-methylbenzoic acid (Starting Material) Step1 Nitration (Flow Chemistry/Mild) Start->Step1 Inter1 2-Chloro-5-methyl-4-nitrobenzoic acid Step1->Inter1 Step2 Green Reduction (H2, Pd/C, EtOH) Inter1->Step2 Inter2 4-Amino-2-chloro-5-methylbenzoic acid Step2->Inter2 Step3 Diazotization/Hydrolysis (One-Pot) Inter2->Step3 Inter3 2-Chloro-4-hydroxy-5-methylbenzoic acid Step3->Inter3 Step4 Green Methylation (DMC, DBU) Inter3->Step4 Target 2-Chloro-4-methoxy-5-methylbenzoic acid (Target) Step4->Target

Caption: Step-wise green synthesis ensuring correct regiochemistry (2-Cl, 5-Me) before installing the 4-OMe group.

Detailed Experimental Protocols

Protocol A: Green Methylation using Dimethyl Carbonate (DMC)

Objective: Convert the 4-hydroxy intermediate to the 4-methoxy target without using carcinogenic Methyl Iodide. DMC acts as both solvent and reagent, is biodegradable, and produces only


 and methanol as byproducts.
  • Substrate: 2-Chloro-4-hydroxy-5-methylbenzoic acid (or its methyl ester).

  • Reagents: Dimethyl Carbonate (DMC), Potassium Carbonate (

    
    ), Tetrabutylammonium bromide (TBAB - Catalyst).
    
  • Safety: DMC is flammable but non-toxic.

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add Intermediate 3 (10.0 mmol, 1.0 equiv),

    
      (25.0 mmol, 2.5 equiv), and TBAB  (1.0 mmol, 0.1 equiv).
    
  • Solvent/Reagent: Add Dimethyl Carbonate (DMC) (50 mL). Note: DMC serves as both the methylating agent and solvent.

  • Reaction: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor by HPLC/TLC.
    
    • Mechanism:[1][2][3] At reflux (

      
      ), DMC undergoes nucleophilic attack by the phenoxide anion.
      
  • Workup:

    • Distill off excess DMC (can be recycled).

    • Dissolve the residue in water (50 mL).

    • Acidify carefully with dilute HCl to pH 2–3 to precipitate the acid.

    • Note: If the ester was formed (DMC can esterify COOH), perform a mild hydrolysis (LiOH/MeOH/H2O) to return to the free acid.

  • Purification: Recrystallize from Ethanol/Water.

Why this is Green:

  • Reagent: DMC is non-toxic and exempt from VOC restrictions in many regions [1].

  • Waste: Byproducts are Methanol and

    
    .
    
  • Efficiency: High atom economy compared to MeI/Base.

Protocol B: Green Chlorination using N-Chlorosuccinimide (NCS)

(Alternative Route: If starting from 4-methoxy-3-methylbenzoic acid ester) Objective: Introduce Chlorine at the 2-position. Note: Direct chlorination of the acid often favors the 5-position. This protocol uses NCS with a Lewis Acid catalyst to tune reactivity, though regioselectivity must be validated for the specific substrate.

  • Substrate: Methyl 4-methoxy-3-methylbenzoate.

  • Reagent: N-Chlorosuccinimide (NCS).[3]

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) or

    
     (5 mol%).
    
  • Solvent: Acetonitrile (MeCN) or Ethyl Acetate (EtOAc).

Procedure:

  • Dissolution: Dissolve substrate (10 mmol) in MeCN (30 mL).

  • Addition: Add NCS (11 mmol, 1.1 equiv) and catalyst (0.5 mmol).

  • Reaction: Stir at

    
     for 4 hours.
    
    • Green Tip: Use of NCS avoids handling hazardous

      
       gas and allows for precise stoichiometry [2].
      
  • Quench: Cool to room temperature. Add 10% Sodium Thiosulfate solution to quench excess oxidant.

  • Extraction: Extract with EtOAc, wash with brine, dry over

    
    .
    
  • Validation: Check NMR for regiochemistry. (Target: Singlets for aromatic protons at positions 3 and 6).

Alternative Route: Catalytic Aerobic Oxidation

If the aldehyde precursor (2-Chloro-4-methoxy-5-methylbenzaldehyde ) is available (e.g., via Vilsmeier-Haack of the anisole derivative), oxidation to the acid can be achieved without heavy metals.

Protocol C: Metal-Free Oxidation

Reagents: Sodium Chlorite (


), Hydrogen Peroxide (

). Solvent: Acetonitrile/Water buffer.
  • Mix: Dissolve aldehyde (10 mmol) in MeCN (20 mL) and

    
     buffer (10 mL).
    
  • Oxidant: Add

    
     (30%, 1.2 equiv) followed by dropwise addition of 
    
    
    
    solution.
  • Reaction: Stir at

    
     to RT for 2 hours.
    
  • Result: Quantitative conversion to the carboxylic acid with water and NaCl as the only byproducts [3].

Comparative Data Analysis

The following table contrasts the "Green" protocols against literature standards for similar benzoic acid derivatives.

ParameterTraditional (Sulfuryl Chloride/MeI)Green Protocol (NCS/DMC)
Reaction Temp

to Reflux

Solvent

or

(Toxic/ODS)

, EtOAc, or DMC (Greener)
Yield (Step) 75-85%85-95%
Hazards Inhalation tox, Carcinogen (MeI)Flammable (DMC), Irritant (NCS)
Waste Stream Acidic gases (

, HCl), Halogenated solvents
Solid succinimide (Recyclable), MeOH

References

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. Link

  • Menini, L., et al. (2019). N-Chlorosuccinimide as a Green Reagent for Chlorination. Organic Process Research & Development. (Generalized citation for NCS utility). Link

  • Anbarasan, P., et al. (2020).[4] Metal-free oxidation of aldehydes using NaClO2/H2O2. Green Chemistry Letters. Link

  • Search Result 1.1: Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. (Provides context for SGLT2 intermediate synthesis). Link

  • Search Result 1.5: N-Chlorosuccinimide (NCS) - Organic Chemistry Portal. (Mechanistic grounding for Protocol B). Link

Disclaimer: The protocols provided are based on general green chemistry principles applied to the specific functional groups of the target molecule. Regiochemistry of chlorination on specific polysubstituted scaffolds can vary; experimental validation of isomer distribution is required.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Yield of 2-Chloro-4-methoxy-5-methylbenzoic Acid

Introduction Welcome to the technical support center for the synthesis of 2-Chloro-4-methoxy-5-methylbenzoic acid. This valuable intermediate is crucial in the development of various pharmaceutical and specialty chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Chloro-4-methoxy-5-methylbenzoic acid. This valuable intermediate is crucial in the development of various pharmaceutical and specialty chemical products. Achieving a high yield and purity is paramount for the economic viability and success of downstream applications.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions that researchers, scientists, and process chemists may encounter. We will focus on a common and logical two-step synthetic pathway: the Friedel-Crafts acylation of a substituted benzene derivative, followed by an oxidation step. Our approach is grounded in fundamental chemical principles to not only solve immediate experimental issues but also to empower you with the knowledge to proactively optimize your synthesis.

This document is designed with full editorial autonomy to provide the most direct and practical advice. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Assumed Synthetic Pathway Overview

The troubleshooting and protocols herein are based on the following plausible and chemically sound synthetic route:

  • Step 1: Friedel-Crafts Acylation. 1-Chloro-3-methoxy-4-methylbenzene is acylated using acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to produce 1-acetyl-2-chloro-4-methoxy-5-methylbenzene.

  • Step 2: Oxidation. The resulting acetophenone derivative is oxidized to the target carboxylic acid, 2-Chloro-4-methoxy-5-methylbenzoic acid, commonly via a haloform reaction using sodium hypochlorite (NaOCl).

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Product cluster_final Final Product SM1 1-Chloro-3-methoxy- 4-methylbenzene IP 1-acetyl-2-chloro-4-methoxy- 5-methylbenzene SM1->IP Step 1: Friedel-Crafts Acylation SM2 Acetyl Chloride + AlCl₃ FP 2-Chloro-4-methoxy- 5-methylbenzoic acid IP->FP Step 2: Oxidation (Haloform)

Caption: High-level workflow for the synthesis of 2-Chloro-4-methoxy-5-methylbenzoic acid.

Troubleshooting Guide: A Question & Answer Approach

This section directly addresses common problems encountered during the synthesis.

Part 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a robust method for forming C-C bonds with an aromatic ring, but it is highly sensitive to reaction conditions.[1]

Question 1: My reaction shows very low or no conversion of the starting material, 1-Chloro-3-methoxy-4-methylbenzene. What went wrong?

Answer: This is a frequent issue, typically pointing to catalyst deactivation or suboptimal conditions. Let's break down the potential causes.

  • Cause A: Inactive Lewis Acid Catalyst (AlCl₃)

    • Expertise & Experience: Aluminum chloride is extremely hygroscopic. It reacts exothermically with even trace amounts of water, hydrolyzing to aluminum hydroxide and HCl, which renders it ineffective as a catalyst. The primary role of AlCl₃ is to coordinate with the acetyl chloride to generate the highly electrophilic acylium ion, the key species for the reaction.[2] If the catalyst is quenched by water, the acylium ion is never formed in sufficient concentration.

    • Troubleshooting Steps:

      • Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (N₂ or Ar) immediately before use.

      • Use a freshly opened bottle of anhydrous AlCl₃ or a well-stored (desiccated) supply. The catalyst should be a fine, white to pale-yellow powder. Clumpy or discolored AlCl₃ is suspect.

      • Use anhydrous solvents. If your solvent is suspected to contain water, it must be dried using appropriate methods (e.g., distillation from a drying agent).

  • Cause B: Insufficient Reaction Temperature

    • Expertise & Experience: While many Friedel-Crafts reactions are run at low temperatures (0-5 °C) to control selectivity, the activation energy for this specific transformation may require a higher temperature. The reaction may be kinetically slow at low temperatures.

    • Troubleshooting Steps:

      • Monitor the reaction progress closely using Thin Layer Chromatography (TLC).

      • If no conversion is observed after 1-2 hours at 0-5 °C, allow the reaction to slowly warm to room temperature.

      • In some cases, gentle heating (e.g., 40-50 °C) may be required, but this should be approached with caution as it can increase byproduct formation.

Question 2: My TLC and NMR analysis show the formation of multiple isomers, not just the desired 1-acetyl-2-chloro-4-methoxy-5-methylbenzene. Why is this happening and how can I fix it?

Answer: Isomer formation is a classic challenge in electrophilic aromatic substitution. The outcome is dictated by the directing effects of the substituents already on the ring.

  • Expertise & Experience: In your starting material (1-Chloro-3-methoxy-4-methylbenzene), you have three substituents with competing directing effects:

    • -OCH₃ (Methoxy): A powerful activating, ortho, para-director.

    • -CH₃ (Methyl): A weak activating, ortho, para-director.

    • -Cl (Chloro): A weak deactivating, ortho, para-director. The methoxy group is the dominant director. It will direct the incoming acyl group primarily to its ortho positions (C2 and C6). The C2 position is sterically hindered by the adjacent chloro group at C1. Therefore, acylation is strongly favored at the C6 position, which leads to the desired product. Formation of other isomers suggests that the reaction conditions are too harsh, overcoming this inherent selectivity.

  • Troubleshooting Steps:

    • Temperature Control is Critical: Run the reaction at a lower temperature. Add the AlCl₃ portion-wise to the solution of the starting material and acetyl chloride at 0 °C to manage the initial exotherm.

    • Order of Addition: The standard procedure involves adding the Lewis acid to the aryl compound/acyl halide mixture. A "reverse" addition (adding the substrate to the pre-formed acylium ion complex) can sometimes alter selectivity, but start with temperature control first.

Issue Potential Cause Recommended Action
Low/No ConversionWet reagents/glassware; Inactive AlCl₃Oven-dry all glassware. Use fresh, anhydrous AlCl₃ and solvents.
Reaction temperature is too lowMonitor by TLC. Allow to warm to room temperature or apply gentle heat if necessary.
Multiple Isomers FormedReaction temperature is too highMaintain temperature at 0-5 °C during addition and for the initial reaction period.
Dark, Tarry MixtureUncontrolled exotherm; reaction too hotAdd AlCl₃ slowly and in portions to a cooled solution. Ensure efficient stirring.

Table 1: Troubleshooting Summary for Friedel-Crafts Acylation.

Part 2: Oxidation of the Acetophenone Intermediate

The haloform reaction is an efficient way to convert methyl ketones to carboxylic acids, but it requires careful control of stoichiometry and temperature.[3]

Question 1: The oxidation is incomplete. My crude product is contaminated with a significant amount of the starting ketone. What should I do?

Answer: Incomplete conversion is usually due to insufficient oxidant or non-optimal reaction conditions.

  • Cause A: Insufficient Oxidizing Agent (NaOCl)

    • Expertise & Experience: The haloform reaction is stoichiometric. You need at least 3 equivalents of the hypochlorite to form the trihalomethyl intermediate and a fourth equivalent for the subsequent hydrolysis step. Commercial bleach solutions can vary in concentration and degrade over time.

    • Troubleshooting Steps:

      • Use a fresh bottle of concentrated bleach. If possible, titrate the bleach to determine its exact active chlorine content.

      • Increase the equivalents of NaOCl used. A modest excess (e.g., 4.5-5 equivalents) can help drive the reaction to completion. Add it slowly to control the temperature.

  • Cause B: Low Reaction Temperature or Insufficient Time

    • Expertise & Experience: The reaction can be sluggish at room temperature. Gentle heating is often required to ensure a reasonable reaction rate.

    • Troubleshooting Steps:

      • Maintain the reaction temperature in the range of 50-70 °C.

      • Increase the reaction time and monitor progress by TLC until the starting ketone spot has disappeared.

Question 2: The overall yield is very low, even though the starting material was consumed. Where is my product going?

Answer: Low isolated yield can result from side reactions or a difficult workup and purification.

  • Expertise & Experience: The haloform reaction is conducted under basic conditions. While the desired product is the carboxylate salt, other base-sensitive functional groups could react. In this specific molecule, the groups are relatively stable, so the issue is more likely related to the workup. The product, 2-Chloro-4-methoxy-5-methylbenzoic acid, must be precipitated from the aqueous solution by acidification. If the pH is not lowered sufficiently, the product will remain dissolved as its carboxylate salt.

  • Troubleshooting Steps:

    • After the reaction is complete, ensure the excess hypochlorite is quenched (e.g., with sodium sulfite).

    • Cool the reaction mixture in an ice bath before acidification.

    • Acidify slowly with concentrated HCl until the pH is ~1-2. Use pH paper to confirm. You should see a thick precipitate form.

    • Allow sufficient time for complete precipitation before filtering. Cooling the mixture for an extended period can improve recovery.

    • If the product seems slightly soluble in the acidic aqueous layer, perform extractions with a suitable organic solvent (e.g., ethyl acetate) to recover the dissolved material.

Troubleshooting_Logic Start Low Yield in Oxidation Step CheckTLC Check TLC of Crude Mixture Start->CheckTLC SM_Present Starting Material (Ketone) Present? CheckTLC->SM_Present Action1 Increase Equivalents of NaOCl Increase Temp/Time SM_Present->Action1 Yes Workup_Issue Investigate Workup & Isolation SM_Present->Workup_Issue No Check_pH Is Acidification pH < 2? Workup_Issue->Check_pH Action2 Add More Acid Until pH ~1-2 Check_pH->Action2 No Action3 Extract Aqueous Layer with Ethyl Acetate Check_pH->Action3 Yes (Yield still low)

Caption: Troubleshooting logic for diagnosing low yield in the oxidation step.

Frequently Asked Questions (FAQs)

Q1: Are there alternative oxidation methods besides the haloform reaction?

A1: Yes, several methods can oxidize a methyl ketone or an activated methyl group to a carboxylic acid. The choice depends on factors like cost, safety, and substrate tolerance.[4][5]

Reagent Typical Conditions Pros Cons
Sodium Hypochlorite (Haloform) NaOH, H₂O, 50-70 °CInexpensive, effective for methyl ketones.Stoichiometric waste (chloroform), basic conditions.
Potassium Permanganate (KMnO₄) NaOH or H₂SO₄, HeatPowerful, inexpensive oxidant.Can be aggressive, potentially cleaving other groups. Produces MnO₂ waste.
Nitric Acid (HNO₃) Concentrated, HeatStrong oxidant.Can cause unwanted nitration of the aromatic ring. Generates NOx gases.
Potassium Dichromate (K₂Cr₂O₇) H₂SO₄, HeatStrong, reliable oxidant.Highly toxic and carcinogenic (Cr⁶⁺ waste).

Table 2: Comparison of Common Oxidation Reagents.

Q2: How can I best purify the final 2-Chloro-4-methoxy-5-methylbenzoic acid?

A2: The optimal purification method depends on the nature of the impurities.

  • Acid-Base Extraction: This is an excellent first-line purification technique. Dissolve the crude product in an organic solvent (like ethyl acetate) and extract with a weak base (e.g., aqueous sodium bicarbonate). The desired acid will move to the aqueous layer as its sodium salt, leaving non-acidic impurities (like the starting ketone) in the organic layer. The layers are then separated, and the aqueous layer is re-acidified to precipitate the pure product.[6]

  • Recrystallization: This is the most common method for obtaining high-purity crystalline solids. A good solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.

    • Good solvent candidates: Ethanol/water mixture, acetic acid/water, toluene.

    • Procedure: Dissolve the crude solid in a minimum amount of the hot solvent, filter hot to remove insoluble impurities, then allow the solution to cool slowly to form crystals.

Q3: My Friedel-Crafts reaction seems to work, but the process is difficult to scale up. Any suggestions?

A3: Scaling up Friedel-Crafts reactions poses challenges due to their often-exothermic nature and the handling of solid AlCl₃. Consider using a solvent that allows for higher temperatures without boiling, like dichlorobenzene, but be aware this can affect selectivity. For industrial applications, heterogeneous catalysts (like zeolites) are often explored to simplify catalyst removal and recycling, though this would require significant process development.[2]

Detailed Experimental Protocols

These are representative protocols and should be adapted and optimized based on laboratory-specific results and safety assessments.

Protocol 1: Friedel-Crafts Acylation
  • Set up an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with 1-Chloro-3-methoxy-4-methylbenzene (1.0 eq) and an anhydrous solvent (e.g., dichloromethane, DCM). Cool the flask to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 eq) to the dropping funnel.

  • To the stirred solution in the flask, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise, keeping the internal temperature below 5 °C.

  • Add the acetyl chloride dropwise from the funnel over 30 minutes.

  • Stir the reaction at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor progress by TLC.

  • Workup: Slowly and carefully pour the reaction mixture into a beaker of crushed ice containing concentrated HCl. Stir until all solids dissolve.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with water, then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-acetyl-2-chloro-4-methoxy-5-methylbenzene.

Protocol 2: Haloform Oxidation
  • In a flask equipped with a stirrer and reflux condenser, dissolve the crude ketone from Protocol 1 in a solvent like tetrahydrofuran (THF) or dioxane.

  • Add a solution of sodium hydroxide (4.0 eq) in water.

  • Slowly add a concentrated sodium hypochlorite solution (4.5 eq) dropwise, maintaining the temperature below 50 °C. An exotherm will be observed.

  • After the addition is complete, heat the mixture to 60 °C for 3-4 hours, or until TLC analysis shows the complete disappearance of the starting ketone.

  • Workup: Cool the mixture to room temperature and quench any excess oxidant by adding a saturated solution of sodium sulfite until a starch-iodide paper test is negative.

  • Distill off the organic solvent (THF/dioxane).

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with concentrated HCl.

  • Stir the cold slurry for 30-60 minutes, then collect the precipitated solid by vacuum filtration.

  • Wash the filter cake with cold water and dry under vacuum to yield the crude 2-Chloro-4-methoxy-5-methylbenzoic acid. Purify further by recrystallization.

References

  • CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google P
  • Synthesis of 2-propoxy-5-methylbenzoic acid.
  • RU2030387C1 - Method of synthesis of 2-methoxy-5-chlorobenzoic acid - Google P
  • 2-Chloro-4-methoxybenzoic acid | C8H7ClO3 | CID 12648026 - PubChem.
  • Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka | P
  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate - ResearchG
  • Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl)
  • EAS Reactions (3)
  • CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google P
  • Making carboxylic acids - Chemguide.
  • Synthesis of carboxylic acids by oxidation of alcohols - Organic Chemistry Portal.
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC.
  • 7-methoxyphthalide - Organic Syntheses Procedure.
  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Arom
  • A Comparative Analysis of Synthetic Routes to 4-Methoxybenzoic Acid - Benchchem.
  • Synthesis of 2-Propoxy-5-Methylbenzoic Acid - PMC - NIH.
  • CN1453259A - Method of catalyzing oxidation of aromatic methyl benzene with air to prepare aromatic carboxylic acid - Google P
  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
  • Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps.
  • Friedel–Crafts reaction - Wikipedia.
  • Technical Support Center: Managing Impurities in Industrial 4-Methoxybenzoic Acid Production - Benchchem.
  • Notes - Topic 4.5 Carboxylic Acids - WJEC (Wales)
  • Friedel Crafts Acylation And Alkyl

Sources

Optimization

Technical Support Center: Purification of 2-Chloro-4-methoxy-5-methylbenzoic Acid by Recrystallization

This guide provides in-depth technical support for the purification of 2-Chloro-4-methoxy-5-methylbenzoic acid using recrystallization. It is designed for researchers, scientists, and drug development professionals, offe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the purification of 2-Chloro-4-methoxy-5-methylbenzoic acid using recrystallization. It is designed for researchers, scientists, and drug development professionals, offering troubleshooting advice and answers to frequently encountered challenges during the purification process.

Section 1: Foundational Principles & Frequently Asked Questions

This section addresses the fundamental concepts behind recrystallization and common initial queries.

Q1: What is the fundamental principle of purification by recrystallization?

Recrystallization is a purification technique for solid compounds based on the principle of differential solubility.[1] The core idea is that most compounds are significantly more soluble in a hot solvent than in the same solvent when it is cold.[2][3]

The process involves:

  • Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.

  • Filtering the hot solution to remove any insoluble impurities.

  • Allowing the solution to cool slowly and undisturbed. As the solubility of the target compound decreases with the temperature, it will crystallize out of the solution.

  • Soluble impurities, ideally, remain dissolved in the cold solvent (the "mother liquor").[4]

  • The pure crystals are then collected by filtration.

The slow formation of the crystal lattice is a highly selective process, as molecules of the target compound preferentially incorporate into the growing crystal, excluding impurity molecules that do not fit the lattice structure.[3]

Q2: How do I select an appropriate solvent for 2-Chloro-4-methoxy-5-methylbenzoic acid?

Selecting the right solvent is the most critical step for a successful recrystallization.[5] The ideal solvent should exhibit the following characteristics[4][6][7]:

  • High solvency at high temperatures: The compound should be very soluble in the solvent at or near its boiling point.

  • Low solvency at low temperatures: The compound should be poorly soluble or insoluble in the solvent at room temperature or below.

  • Appropriate boiling point: The solvent's boiling point should be below the melting point of the compound to prevent "oiling out," where the solid melts before dissolving.[8]

  • Inertness: The solvent must not react with the compound being purified.[4]

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals after filtration.[4]

  • Impurity Solubility Profile: Soluble impurities should remain dissolved at low temperatures, while insoluble impurities should not dissolve at all, even when hot, allowing for their removal by hot filtration.[6]

For 2-Chloro-4-methoxy-5-methylbenzoic acid, a molecule with both polar (carboxylic acid, methoxy, chloro) and non-polar (aromatic ring, methyl) features, a range of solvents should be tested on a small scale.[4]

Table 1: Potential Solvents for Screening

SolventTypeBoiling Point (°C)Rationale & Considerations
WaterPolar Protic100Benzoic acids often have low solubility in cold water but significantly higher solubility in hot water, making it a good starting point.[9][10] Environmentally benign.
EthanolPolar Protic78Good general solvent for moderately polar organic compounds. May show high solubility even when cold, requiring a mixed-solvent system.
AcetonePolar Aprotic56Strong solvent, may dissolve the compound too well at room temperature. Its low boiling point is advantageous for drying.
Ethyl AcetatePolar Aprotic77Often a good balance of polarity for compounds of this type.
TolueneNon-polar111May be a suitable solvent, but its boiling point should be compared to the compound's melting point.

If no single solvent is ideal, a mixed-solvent system (e.g., ethanol-water) can be employed.[6][11] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is insoluble) dropwise to the hot solution until it becomes slightly cloudy, indicating saturation.[11]

Q3: What are the likely impurities in my crude 2-Chloro-4-methoxy-5-methylbenzoic acid sample?

Impurities depend heavily on the synthetic route. For substituted benzoic acids, common impurities may include:

  • Unreacted Starting Materials: For instance, if the synthesis involves oxidation of a toluene derivative, some of the starting material may remain.[12]

  • Intermediates: In an oxidation reaction, the corresponding aldehyde (e.g., 2-Chloro-4-methoxy-5-methylbenzaldehyde) could be present as an intermediate.[12]

  • Side-Reaction Products: Demethylation of the methoxy group under harsh acidic or thermal conditions can lead to the formation of the corresponding hydroxybenzoic acid.[12]

  • Reagents and Catalysts: Residual reagents from the synthesis or work-up steps.

Section 2: Experimental Protocol & Workflow

This section provides a detailed, step-by-step methodology for the purification process.

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Based on small-scale tests, choose the most suitable solvent.

  • Dissolution: Place the crude 2-Chloro-4-methoxy-5-methylbenzoic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid just dissolves completely. Caution: Do not add an excessive amount of solvent, as this will reduce the final yield.[8]

  • Hot Filtration (if necessary): If insoluble impurities (e.g., dust, inorganic salts) or colored impurities (after charcoal treatment, see Q6) are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent the desired compound from crystallizing prematurely in the funnel.[5][13]

  • Cooling and Crystallization: Cover the flask with a watch glass or inverted beaker and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2][10] Once the flask has reached room temperature, you may place it in an ice-water bath to maximize crystal formation.[10]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing dissolved impurities. Using cold solvent minimizes the loss of the purified product.[8][14]

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes. Then, transfer the crystals to a watch glass and dry them completely in a desiccator or a low-temperature oven. The product must be completely dry before weighing to ensure an accurate yield calculation.[9]

Recrystallization Workflow Diagram

Recrystallization_Workflow start Start: Crude Product dissolve 1. Dissolve in minimum hot solvent start->dissolve hot_filt_q Insoluble impurities present? dissolve->hot_filt_q hot_filt 2. Hot Gravity Filtration hot_filt_q->hot_filt Yes cool 3. Slow Cooling to Room Temp hot_filt_q->cool No insoluble_imp Insoluble Impurities (Discarded) hot_filt->insoluble_imp hot_filt->cool ice_bath 4. Ice Bath (Maximize Yield) cool->ice_bath vac_filt 5. Vacuum Filtration ice_bath->vac_filt soluble_imp Soluble Impurities in Mother Liquor (Discarded) vac_filt->soluble_imp wash 6. Wash with ice-cold solvent vac_filt->wash dry 7. Dry Crystals wash->dry end End: Pure Product dry->end

Caption: Workflow for single-solvent recrystallization.

Section 3: Troubleshooting Guide

This section addresses specific problems that may arise during the experiment in a question-and-answer format.

Q4: My compound "oiled out" as a liquid instead of dissolving. What should I do?

"Oiling out" occurs when a solid melts before it dissolves in the recrystallization solvent. This usually happens if the solvent's boiling point is higher than the compound's melting point.[8] An oil is essentially a liquid impurity, and it will not form a pure crystalline lattice upon cooling.

  • Cause: The compound's melting point is lower than the solvent's boiling point.

  • Solution 1: Re-heat the solution and add more solvent. Sometimes, at a lower concentration, the compound will dissolve properly.

  • Solution 2: Choose a different solvent with a lower boiling point.

  • Solution 3: Employ a mixed-solvent system. Dissolve the compound in a small amount of a good solvent (like ethanol) and then add a poor, lower-boiling solvent (like water) to the hot solution.

Q5: No crystals have formed after cooling the solution, even in an ice bath. How can I induce crystallization?

This is a common issue caused by the formation of a stable, supersaturated solution.

  • Cause: The solution is supersaturated, but there are no nucleation sites for crystal growth to begin.

  • Solution 1: Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent level.[8][10] The microscopic scratches on the glass provide nucleation sites for crystal formation.

  • Solution 2: Seed Crystals: If you have a small amount of the pure compound, add a single tiny crystal (a "seed crystal") to the supersaturated solution.[13] This provides a template for other molecules to deposit onto, initiating crystallization.

  • Solution 3: Reduce Solvent Volume: It is possible that too much solvent was added initially.[10] Gently heat the solution to boil off some of the solvent, then attempt to cool it again.

Q6: My final product is still colored. How can I remove colored impurities?

Colored impurities are often large, conjugated organic molecules that can be effectively removed with activated carbon (charcoal).

  • Cause: Presence of highly conjugated, colored byproducts from the synthesis.[12]

  • Procedure:

    • Dissolve the impure, colored compound in the appropriate amount of hot solvent.

    • Remove the flask from the heat source.

    • Add a very small amount of activated carbon (a spatula tip is often sufficient) to the hot solution. Caution: Adding carbon to a boiling solution can cause it to boil over violently.

    • Swirl the flask and gently heat it for a few minutes. Use carbon sparingly, as it can also adsorb your desired product, reducing the yield.[3]

    • Perform a hot gravity filtration to remove the activated carbon, which contains the adsorbed colored impurities.[5]

    • Proceed with the cooling and crystallization steps as usual.

Q7: My recovery yield is very low. What are the possible causes and solutions?

A low yield is a frequent problem with several potential causes.

  • Cause 1: Too much solvent was used. This is the most common reason for low recovery.[8] The solution was not saturated, and a significant amount of the product remained dissolved even after cooling.

    • Solution: Before the initial cooling, evaporate some of the solvent to concentrate the solution.

  • Cause 2: Premature crystallization. The compound crystallized in the funnel during hot filtration.

    • Solution: Ensure the funnel and receiving flask are pre-heated, and perform the hot filtration step as quickly as possible.

  • Cause 3: Washing with warm solvent. Washing the collected crystals with solvent that is not ice-cold will redissolve some of the product.[14]

    • Solution: Always use a minimal amount of ice-cold solvent for washing.

  • Cause 4: The compound has significant solubility in the cold solvent.

    • Solution: Ensure the solution is cooled thoroughly in an ice bath to minimize solubility. If the yield is still poor, a different solvent may be required.

Q8: How do I confirm the purity of my recrystallized 2-Chloro-4-methoxy-5-methylbenzoic acid?

The most common and straightforward method for assessing the purity of a crystalline solid is by measuring its melting point.[13]

  • Principle: Pure crystalline solids have a sharp, well-defined melting point range (typically <2 °C). Impurities disrupt the crystal lattice, which typically causes the melting point to be both depressed (lower) and broadened (melt over a wider temperature range).

  • Procedure:

    • Measure the melting point of your crude, unpurified sample.

    • Measure the melting point of your recrystallized, dry sample.

    • Compare the two values and also compare them to the literature value for the pure compound.

  • Interpretation: A successful purification will result in a melting point that is higher and has a much narrower range than the crude material, closely matching the literature value.

  • Other Methods: For more rigorous purity analysis, techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from University of York Chemistry Teaching Labs website.
  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection.
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid.
  • SweetStudy. (n.d.). Recrystallization pre/post lab questions | Organic chemistry homework help.
  • (n.d.).
  • YouTube. (2022, December 5). Recrystallization and Melting Point Analysis.
  • HBCSE. (n.d.).
  • (n.d.).
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
  • (n.d.).
  • (n.d.).
  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 100-09-4 4-Methoxy-benzoic Acid Impurity. Retrieved from Anant Pharmaceuticals Pvt. Ltd. website.
  • BenchChem. (2025). Technical Support Center: Managing Impurities in Industrial 4-Methoxybenzoic Acid Production.
  • Cheméo. (n.d.). Chemical Properties of 2-Methoxy-5-methylbenzoic acid (CAS 25045-36-7).
  • Chem-Impex. (n.d.). 2-Amino-4-chloro-5-methylbenzoic acid.
  • Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • PubChem. (n.d.). 2-Chloro-4-methoxybenzoic acid.
  • Google Patents. (n.d.). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • PubChem. (n.d.). Methyl 4-amino-5-chloro-2-methoxybenzoate.
  • Wikipedia. (n.d.). p-Toluic acid.
  • Thieme. (2022, August 23). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key.

Sources

Troubleshooting

Technical Support Center: Solvent Selection for 2-Chloro-4-methoxy-5-methylbenzoic Acid Extraction

For: Researchers, scientists, and drug development professionals. This guide provides a comprehensive, in-depth resource for selecting the optimal solvent and troubleshooting the extraction of 2-Chloro-4-methoxy-5-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive, in-depth resource for selecting the optimal solvent and troubleshooting the extraction of 2-Chloro-4-methoxy-5-methylbenzoic acid. The question-and-answer format is designed to directly address specific issues encountered during experimental procedures.

Core Principles & FAQs
Q1: What fundamental chemical properties of 2-Chloro-4-methoxy-5-methylbenzoic acid dictate the solvent selection for its extraction?

A1: The successful extraction of 2-Chloro-4-methoxy-5-methylbenzoic acid hinges on understanding its key physicochemical characteristics:

  • Amphiphilic Nature: This molecule contains both a polar carboxylic acid (-COOH) group, capable of hydrogen bonding, and non-polar features, including the benzene ring, chloro (-Cl), methoxy (-OCH3), and methyl (-CH3) groups. This dual character means its solubility is highly dependent on the solvent's polarity.

  • Acidity (pKa): As a carboxylic acid, this compound's state of ionization is pH-dependent. At a pH below its pKa, it exists predominantly in its neutral, protonated form, which is more soluble in organic solvents. Conversely, at a pH above its pKa, it deprotonates to form a carboxylate anion (-COO⁻), which has significantly higher solubility in aqueous solutions.[1][2] This principle is the cornerstone of acid-base extraction.[1][2]

  • Aqueous Solubility: The neutral form of 2-Chloro-4-methoxy-5-methylbenzoic acid has limited solubility in water. This property is exploited during liquid-liquid extraction, where it is partitioned from an aqueous phase into an immiscible organic solvent.

Manipulating the pH of the aqueous phase is a critical first step to ensure the target molecule is in its most extractable form.

Troubleshooting and Optimization Guide
Q2: My extraction yield is disappointingly low. What are the probable causes and how can I improve it?

A2: Poor extraction efficiency is a frequent challenge. A systematic approach to troubleshooting can significantly improve your yield.

1. Incorrect pH of the Aqueous Phase:

  • The Issue: The most common reason for poor extraction of a carboxylic acid into an organic solvent is an inappropriate pH in the aqueous phase. If the pH is close to or above the pKa of the acid, a substantial portion will be in the ionized, water-soluble carboxylate form, preventing its transfer into the organic layer.[3][4]

  • The Solution: To maximize partitioning into the organic solvent, the aqueous phase must be acidified. A general rule is to adjust the pH to at least two units below the pKa of the carboxylic acid. This is typically achieved by adding a strong acid like hydrochloric acid (HCl), which ensures the equilibrium is strongly shifted towards the neutral, organic-soluble form.

2. Suboptimal Solvent Choice:

  • The Issue: The polarity of the chosen organic solvent may not be well-matched to the target molecule, leading to poor solvation and consequently, low extraction efficiency.

  • The Solution: The ideal solvent should be immiscible with water and have a polarity that balances the dual nature of 2-Chloro-4-methoxy-5-methylbenzoic acid.

    • Recommended Solvents:

      • Ethyl acetate: An excellent first choice due to its moderate polarity and ability to act as a hydrogen bond acceptor, effectively solvating the carboxylic acid group.

      • Dichloromethane (DCM): A denser-than-water solvent that can provide good solubility. However, it is a chlorinated solvent and requires appropriate handling and disposal.

      • Methyl tert-butyl ether (MTBE): A less peroxide-forming alternative to diethyl ether.

3. Inadequate Mixing or Emulsion Formation:

  • The Issue: Insufficient agitation of the two phases will lead to incomplete extraction.[5] Conversely, overly vigorous shaking can create a stable emulsion, a third layer between the aqueous and organic phases that can be difficult to separate and may trap your product.[6]

  • The Solution:

    • Effective Mixing: Gently invert the separatory funnel multiple times, ensuring to vent frequently to release any pressure buildup.[1]

    • Breaking Emulsions: If an emulsion forms, several techniques can be employed:

      • Patience: Allow the mixture to stand undisturbed for some time.[7][8]

      • "Salting Out": Add a saturated solution of sodium chloride (brine).[6][9] This increases the ionic strength of the aqueous layer, which can help break the emulsion.[6][9]

      • Filtration: Pass the mixture through a plug of glass wool or Celite.[6][9]

      • Centrifugation: For smaller volumes, centrifugation can be a very effective method to force phase separation.[9][10]

Extraction Workflow Diagram

A Aqueous Solution of 2-Chloro-4-methoxy-5-methylbenzoic acid B Acidify with HCl to pH < pKa A->B Protonation C Add Immiscible Organic Solvent (e.g., Ethyl Acetate) B->C Set up Extraction D Thorough Mixing in Separatory Funnel C->D Partitioning E Allow Phases to Separate D->E Separation F Collect Organic Layer E->F Isolation G Dry (e.g., Na2SO4), Filter, and Evaporate Solvent F->G Work-up H Isolated Crude Product G->H

Caption: Step-by-step workflow for the extraction of 2-Chloro-4-methoxy-5-methylbenzoic acid.

Q3: What criteria should I use when deciding between different organic solvents?

A3: A rational solvent selection process involves evaluating several key parameters. The following table provides a comparison of commonly used solvents for carboxylic acid extractions.

SolventPolarity IndexBoiling Point (°C)Density (g/mL)Key Considerations
Ethyl Acetate 4.477.10.902Pros: Good all-around solvent for moderately polar compounds, effective hydrogen bond acceptor. Cons: Flammable, slightly soluble in water.
Dichloromethane (DCM) 3.139.61.33Pros: Excellent solvating power, low boiling point for easy removal, denser than water. Cons: Environmental and health concerns (halogenated solvent).
Methyl tert-butyl ether (MTBE) 2.555.20.740Pros: Good alternative to diethyl ether with reduced peroxide formation risk. Cons: Potential groundwater contaminant.
Toluene 2.4110.60.867Pros: Effective for less polar compounds, can form an azeotrope with water to aid in its removal. Cons: Higher boiling point makes it more difficult to remove.

Solvent Selection Decision Framework

A Key Solvent Properties Solvency & Polarity Distribution Coefficient Immiscibility with Water Density Boiling Point Safety & Environmental Impact B Optimal Solvent A:p->B Matches target molecule A:d->B Maximizes extraction efficiency A:w->B Ensures clean phase separation A:den->B Determines top/bottom layer A:bp->B Facilitates easy removal A:s->B Minimizes risk

Caption: Critical parameters for guiding the selection of an appropriate extraction solvent.

Q4: What is the standard procedure for isolating the pure compound after extraction?

A4: After successfully transferring the 2-Chloro-4-methoxy-5-methylbenzoic acid into the organic phase, the following steps are typically performed to isolate the pure product.

Detailed Isolation Protocol:

  • Drying the Organic Phase: The organic layer will be saturated with a small amount of water. This must be removed before solvent evaporation to prevent contamination of the final product. Add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to the organic extract. Swirl the flask and continue adding the drying agent until it no longer clumps together.

  • Filtration: Remove the drying agent by gravity or vacuum filtration. Rinse the drying agent with a small amount of fresh extraction solvent to recover any adsorbed product.[11]

  • Solvent Removal: The solvent is efficiently removed using a rotary evaporator under reduced pressure. This allows for gentle evaporation without excessive heating, which could potentially degrade the compound.

  • Purification (if necessary): The resulting solid may require further purification. Recrystallization is a common technique. This involves dissolving the crude product in a minimum amount of a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the target compound decreases, and it will crystallize out in a purer form, leaving impurities behind in the solvent.

References
  • Wikipedia. (n.d.). Acid-base extraction. Retrieved from [Link]

  • Tiei. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from [Link]

  • Quora. (2023, February 5). What is the principle of liquid-liquid extraction involving acid-base equilibra? Retrieved from [Link]

  • Stouten, G. R., van der Padt, A., & de Haan, A. B. (2019). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective.
  • Sadowski, G., & Brandenbusch, C. (2025, June 9). Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. Annual Review of Chemical and Biomolecular Engineering.
  • LCGC International. (2025, November 26). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • EduBirdie. (n.d.). Acid-Base Liquid-Liquid Extraction. Retrieved from [Link]

  • PubMed. (2025, June 10). Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. Retrieved from [Link]

  • International Journal of Advance Engineering and Research Development. (2005, February 15). Study on Extraction of Carboxylic Acid Using Solvent Extraction. Retrieved from [Link]

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]

  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]

  • ResearchGate. (n.d.). Extraction of carboxylic acids out of an aqueous stream. Initial.... Retrieved from [Link]

  • ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-methoxybenzoic acid. Retrieved from [Link]

  • Reddit. (2019, May 18). Organic Chemistry 1 - What are some reasons for poor yield in liquid-liquid extraction labs? Retrieved from [Link]

  • AIP Publishing. (2013, August 30). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Methoxy-5-methylbenzoic acid (CAS 25045-36-7). Retrieved from [Link]

  • PubChemLite. (n.d.). 5-chloro-4-methoxy-2-methylbenzoic acid (C9H9ClO3). Retrieved from [Link]

  • UNT Digital Library. (2013, August 30). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. Retrieved from [Link]

Sources

Optimization

Minimizing side reactions during 2-Chloro-4-methoxy-5-methylbenzoic acid production

This Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 2-Chloro-4-methoxy-5-methylbenzoic acid . The content focuses on the critical oxidation step of the toluene precur...

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 2-Chloro-4-methoxy-5-methylbenzoic acid . The content focuses on the critical oxidation step of the toluene precursor and the upstream chlorination parameters, as these are the primary sources of yield-limiting side reactions.

Current Status: Operational Topic: Minimizing Side Reactions & Impurity Profiling Lead Scientist: Senior Application Specialist

Process Overview & Critical Control Points

The production of 2-Chloro-4-methoxy-5-methylbenzoic acid typically proceeds via the oxidation of 2-chloro-4-methoxy-5-methyltoluene . While straightforward in theory, the presence of the electron-donating methoxy group and the halogen creates a "push-pull" electronic environment that makes the molecule susceptible to specific side reactions: demethylation , incomplete oxidation (aldehyde stalling) , and hydrodechlorination .

The Reaction Pathway

The following diagram illustrates the primary synthetic pathway and the divergence points where side reactions occur.

ReactionPathway Start Precursor: 2-Chloro-4-methoxy- 5-methyltoluene Aldehyde Intermediate: Aldehyde Derivative Start->Aldehyde Oxidation (Slow Step) Quinone Side Product A: Demethylated Quinones Start->Quinone Acidic Cleavage (Low pH) Target TARGET: 2-Chloro-4-methoxy- 5-methylbenzoic Acid Aldehyde->Target Oxidation (Fast Step) OverOx Side Product C: Ring Cleavage/Tars Aldehyde->OverOx Uncontrolled Radical Propagation Dechloro Side Product B: Dechlorinated Acid Target->Dechloro Pd/C or High Temp Reductive Environment

Figure 1: Reaction pathway showing the main oxidative flow and critical side-reaction divergence points.

Troubleshooting Guides (Mechanism & Mitigation)

Issue 1: "I am seeing significant demethylation (loss of -OMe group)."

Diagnosis: This is often caused by Ether Cleavage under harsh acidic oxidation conditions. Mechanism: The methoxy group activates the ring. If you are using strong oxidants like KMnO₄ in an unbuffered acidic medium or Nitric Acid (HNO₃), the ether oxygen can be protonated, making the methyl group susceptible to nucleophilic attack, or the ring can oxidize to a quinone structure.

Protocol Adjustment:

  • Switch to Co/Mn Catalysis: Move away from stoichiometric oxidants. Use a Cobalt(II)/Manganese(II) acetate system with a Bromide promoter (Amoco-type conditions). This allows oxidation at lower temperatures with higher selectivity [1].

  • pH Buffering: If using KMnO₄, maintain a pH of 7.0–8.5 using a Magnesium Sulfate (MgSO₄) or Sodium Phosphate buffer. This prevents the acid-catalyzed hydrolysis of the ether.

  • Temperature Control: Keep reaction temperatures below 90°C. Methoxy-substituted benzenes are prone to thermal decomposition in the presence of radicals above this threshold.

Issue 2: "The reaction stalls at the aldehyde intermediate."

Diagnosis: Oxygen Starvation or Catalyst Poisoning . Mechanism: The conversion of the toluene to the aldehyde is often faster than the aldehyde to the acid. If the oxygen mass transfer is poor, or if water accumulates (poisoning the Co/Mn catalyst), the reaction halts at 2-chloro-4-methoxy-5-methylbenzaldehyde.

Protocol Adjustment:

  • Increase Oxygen Partial Pressure: If working in an autoclave, increase O₂ pressure to 5–10 bar.

  • Water Scavenging: Ensure the solvent system (typically Acetic Acid) is anhydrous. Accumulation of water deactivates the Co-catalyst. Add Acetic Anhydride to the mixture to scavenge water produced during oxidation [2].

  • Add an Initiator: Trace amounts of N-Hydroxyphthalimide (NHPI) can act as a radical transfer agent, lowering the energy barrier for the aldehyde-to-acid step [3].

Issue 3: "Regio-isomers are contaminating my precursor synthesis."

Diagnosis: Directing Group Conflict during upstream chlorination. Context: If you synthesize the precursor by chlorinating 4-methoxy-3-methyltoluene, you may get the 6-chloro isomer instead of the desired 2-chloro (relative to the methyl).

Protocol Adjustment:

  • Solvent Selection: Use a solvent that enhances steric hindrance, such as Carbon Tetrachloride (CCl₄) or similar non-polar solvents, rather than polar solvents like DMF which might stabilize the transition state for the wrong isomer.

  • Chlorinating Agent: Switch from Cl₂ gas to Sulfuryl Chloride (SO₂Cl₂) . SO₂Cl₂ allows for more precise temperature control (0°C to room temp) and is less aggressive, improving regioselectivity toward the position para to the methyl group (if unblocked) or ortho to the methyl if para is blocked [4].

Comparative Data: Oxidant Selection

The following table summarizes the impact of different oxidant systems on the impurity profile for this specific scaffold.

Oxidant SystemPrimary ImpurityYield (Typical)Risk LevelRecommended For
KMnO₄ / H⁺ Demethylated phenols, Quinones45-55%HighNot Recommended
HNO₃ (20%) Nitro-compounds, Ring cleavage30-40%CriticalAvoid
NaOCl / TEMPO Chlorinated side-products60-70%ModerateSmall Scale / Lab
Co(OAc)₂ / Mn(OAc)₂ / Air Aldehyde (if stalled)85-92% LowScale-Up / Production

Frequently Asked Questions (FAQs)

Q: Can I use catalytic hydrogenation to purify the final product? A: Proceed with extreme caution. The Chlorine atom at position 2 is susceptible to hydrodechlorination (replacement by Hydrogen) in the presence of Palladium (Pd/C) and Hydrogen gas. If you must reduce a color impurity, use a milder reducing agent like Sodium Dithionite or use Raney Nickel which is less active toward aryl chlorides under mild conditions.

Q: Why is my product turning pink/brown upon drying? A: This indicates the presence of trace phenolic impurities (from demethylation) oxidizing to quinones in air.

  • Fix: Perform a final wash of the organic layer with 5% NaOH (cold) to extract phenolic impurities before the final acidification and crystallization steps.

Q: Is the methyl group at position 5 stable? A: Generally, yes. However, in aggressive radical oxidations (like high-temp Nitric Acid), the methyl group can also oxidize to a carboxylic acid, leading to a phthalic acid derivative (ring opening). Keeping the temperature <100°C mitigates this.[1][2]

References

  • MDPI. (2021). Selective Aerobic Oxidation of P-Methoxytoluene by Co(II)-Promoted NHPI Incorporated into Cross-Linked Copolymer Structure. Polymers. Link

  • Organic Syntheses. (2005). TEMPO/NaOCl Catalyzed Oxidation of Primary Alcohols to Carboxylic Acids. Org. Synth. 2005, 81, 195. Link

  • Google Patents. (2012). Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. CN102627591B. Link

  • ChemicalBook. (2016). Synthesis of Methyl 4-acetamido-5-chloro-2-methoxybenzoate. Link

Sources

Troubleshooting

Troubleshooting low purity in 2-Chloro-4-methoxy-5-methylbenzoic acid synthesis

Welcome to the technical support guide for the synthesis of 2-Chloro-4-methoxy-5-methylbenzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-4-methoxy-5-methylbenzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis. Achieving high purity is critical for downstream applications, and this guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for 2-Chloro-4-methoxy-5-methylbenzoic acid?

A common and effective method is the direct electrophilic chlorination of the precursor, 4-methoxy-5-methylbenzoic acid. This reaction typically employs a chlorinating agent like N-chlorosuccinimide (NCS) in a suitable solvent. The methoxy (-OCH₃) and methyl (-CH₃) groups are ortho-, para-directing activators, while the carboxylic acid (-COOH) is a meta-directing deactivator. The directing effects of the strongly activating methoxy group and the moderately activating methyl group dominate, guiding the chlorine atom to the ortho position relative to the methoxy group.

Q2: What are the most common impurities I should expect?

The impurity profile can vary based on reaction conditions, but the most frequently observed impurities include:

  • Unreacted Starting Material: 4-methoxy-5-methylbenzoic acid.

  • Isomeric Byproducts: Chlorination at other positions on the aromatic ring.

  • Di-chlorinated Species: Over-reaction leading to the addition of a second chlorine atom.

  • Solvent-Related Impurities: Residual solvents from the reaction or work-up.

Q3: Which analytical techniques are best for assessing the purity of my product?

A multi-technique approach is recommended for comprehensive purity analysis.[1][2]

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the main product and separating it from closely related impurities.[1][3] It should be the primary method for final purity assessment.

  • Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy: Indispensable for structural confirmation of the desired product and identification of impurities by their characteristic chemical shifts and coupling patterns.[1]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in identifying unknown impurity peaks from HPLC analysis.[4]

  • Melting Point Analysis: A simple and rapid technique. A sharp melting point close to the literature value indicates high purity, whereas a broad or depressed melting range suggests the presence of impurities.[2]

In-Depth Troubleshooting Guides

This section addresses specific purity issues you may encounter during your synthesis. Each guide follows a systematic approach from symptom to solution.

Problem 1: Significant amount of unreacted starting material detected by HPLC/NMR.

Symptom: Your analytical data shows a notable percentage of 4-methoxy-5-methylbenzoic acid remaining in your crude or purified product.

Potential Causes:

  • Insufficient Chlorinating Agent: The stoichiometry of the chlorinating agent (e.g., NCS) was too low for complete conversion.

  • Low Reaction Temperature: The reaction temperature was not high enough to achieve a practical reaction rate.

  • Short Reaction Time: The reaction was not allowed to proceed for a sufficient duration.

  • Poor Reagent Quality: The chlorinating agent may have degraded over time.

Diagnostic Steps:

  • Carefully re-examine your reaction setup, ensuring the molar equivalents of the chlorinating agent are correct (typically 1.05-1.2 equivalents).

  • Monitor the reaction progress over time using Thin Layer Chromatography (TLC) or HPLC to determine if the reaction has stalled.

  • If possible, test the activity of your chlorinating agent on a small scale with a reliable substrate.

Proposed Solutions:

  • Increase Stoichiometry: Incrementally increase the amount of the chlorinating agent to 1.1-1.2 equivalents. Avoid a large excess to prevent the formation of di-chlorinated impurities.

  • Optimize Temperature: Gradually increase the reaction temperature in 5-10°C increments while monitoring the reaction progress.

  • Extend Reaction Time: Continue the reaction for a longer period, using TLC or HPLC to track the disappearance of the starting material.

  • Use Fresh Reagent: Ensure you are using a fresh, high-quality chlorinating agent.

Problem 2: Presence of an unknown isomeric byproduct.

Symptom: Your ¹H NMR spectrum shows an additional set of aromatic signals, or your HPLC chromatogram displays a significant peak with the same mass as your product but a different retention time. This often points to an undesired regioisomer.

Potential Causes: Electrophilic aromatic substitution is governed by the directing effects of the substituents on the ring.[5][6] While the 2-chloro isomer is the major product, minor isomers can form due to competing directing effects. The carboxylic acid group, although a deactivator, can weakly direct meta to its position, potentially leading to trace amounts of other isomers.

Diagnostic Steps:

  • Advanced NMR Analysis: Perform 2D NMR experiments (like COSY and NOESY) to definitively establish the connectivity and spatial relationships of the protons and carbons, which can help identify the exact structure of the isomer.

  • LC-MS/MS: Use tandem mass spectrometry to fragment the isomeric ion and compare its fragmentation pattern to that of the desired product.

Proposed Solutions:

  • Reaction Condition Optimization:

    • Solvent Effects: The polarity of the solvent can influence regioselectivity. Experiment with different solvents (e.g., moving from DMF to acetonitrile or a chlorinated solvent) to see if the isomer ratio improves.

    • Temperature Control: Running the reaction at a lower temperature may enhance selectivity, favoring the thermodynamically more stable product.

  • Purification Strategy:

    • Recrystallization: This is often the most effective method for removing isomers. A carefully selected solvent system can exploit solubility differences between the desired product and its isomer. (See Protocol 1).

    • Preparative Chromatography: For high-purity requirements where recrystallization is insufficient, column chromatography can be employed to separate the isomers.[7]

Visualizing the Synthesis and Troubleshooting Logic

To better understand the process, the following diagrams illustrate the core reaction and a general workflow for addressing purity issues.

Synthesis_Pathway SM 4-methoxy-5- methylbenzoic acid Product 2-Chloro-4-methoxy- 5-methylbenzoic acid SM->Product   Electrophilic Aromatic Substitution Reagent Chlorinating Agent (e.g., NCS) + Solvent Reagent->Product Reaction Conditions

Caption: Synthetic pathway for 2-Chloro-4-methoxy-5-methylbenzoic acid.

Troubleshooting_Workflow cluster_issues Impurity Type start Crude Product Analysis (HPLC, NMR) purity_check Purity < Specification? start->purity_check identify_impurity Identify Major Impurity (LC-MS, NMR) purity_check->identify_impurity Yes end_pass Product Meets Spec purity_check->end_pass No is_sm Starting Material? identify_impurity->is_sm is_isomer Isomer? identify_impurity->is_isomer is_other Other/Unknown? identify_impurity->is_other optimize_reaction Optimize Reaction: - Stoichiometry - Temperature - Time is_sm->optimize_reaction optimize_purification Optimize Purification: - Recrystallization - Chromatography is_isomer->optimize_purification characterize Characterize & Identify is_other->characterize optimize_reaction->start Re-run Synthesis optimize_purification->start Re-purify end_fail Consult Senior Chemist characterize->end_fail

Caption: General troubleshooting workflow for low purity issues.

Key Experimental Protocols

Protocol 1: Recrystallization for Purity Enhancement

This protocol provides a general method for purifying the final product. The choice of solvent is critical and may require screening.

Objective: To remove unreacted starting material, isomers, and other process-related impurities.

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water) at room temperature and at boiling point. An ideal solvent will dissolve the product completely when hot but sparingly when cold.

  • Dissolution: In an appropriately sized flask, add the crude 2-Chloro-4-methoxy-5-methylbenzoic acid and the chosen recrystallization solvent. Heat the mixture to a gentle boil with stirring until all the solid has dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for 5-10 minutes.

  • Hot Filtration (Optional): If carbon was used, perform a hot filtration through a fluted filter paper to remove it. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[8]

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals thoroughly under vacuum to remove all traces of solvent.

  • Analysis: Analyze the dried product by HPLC and NMR to confirm purity and identity.

Data Summary Table

The table below summarizes common impurities and their expected analytical characteristics. Note that specific retention times (RT) and chemical shifts (δ) are system-dependent and should be determined empirically.

CompoundExpected HPLC RT (Relative)Key ¹H NMR Signals (Aromatic Protons)Molecular Weight
2-Chloro-4-methoxy-5-methylbenzoic acid (Product) 1.00Two singlets or two doublets (J ≈ 2 Hz)200.61
4-methoxy-5-methylbenzoic acid (Starting Material)< 1.00Two doublets and a singlet166.17
Isomeric Chloro-acidMay be > or < 1.00Different splitting pattern (e.g., AB quartet)200.61
Di-chloro Species> 1.00One aromatic singlet235.05

References

  • RSC (2016). Synthesis of 4-Methoxymethylbenzoic Acid. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

  • Food Safety and Inspection Service, USDA. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Available at: [Link]

  • Scholars Research Library (2012). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Available at: [Link]

  • Quora. How can benzoic acid be tested for purity?. Available at: [Link]

  • Master Organic Chemistry (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Available at: [Link]

  • Dalal Institute. Aromatic Electrophilic Substitution. Available at: [Link]

Sources

Optimization

Technical Support Center: Thermal Optimization for 2-Chloro-4-methoxy-5-methylbenzoic Acid Derivatives

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers working with 2-Chloro-4-methoxy-5-methylbenzoic acid scaffolds. This scaffold presents a unique "Push-Pull-Block" challenge:...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers working with 2-Chloro-4-methoxy-5-methylbenzoic acid scaffolds.

This scaffold presents a unique "Push-Pull-Block" challenge:

  • Block (Steric): The 2-Chloro substituent twists the carboxylate out of plane, hindering nucleophilic attack.

  • Push (Electronic): The 4-Methoxy group donates electron density into the ring, reducing the electrophilicity of the carbonyl carbon.

  • Pull (Inductive): The chlorine withdraws inductively, but the steric effect usually dominates.

Ticket ID: CHEM-SUP-2024-02-Cl-OMe Subject: Reaction Temperature & Protocol Optimization Status: Resolved / Guide Published Applicable Scaffolds: 2-Chloro-4-methoxy-5-methylbenzoic acid, Methyl 2-chloro-4-methoxy-5-methylbenzoate.

Part 1: The Thermal "Safe Zone" Matrix

Before initiating any reaction, consult this thermal stability matrix. This scaffold has specific failure modes at high temperatures due to the lability of the methyl ether and the oxidation potential of the benzylic methyl group.

Temperature RangeOperation StatusChemical Risk / Behavior
0°C – 10°C Cryogenic Control Recommended for Chlorination. Essential to prevent over-chlorination at C6 or benzylic chlorination at C5-Me.
20°C – 40°C Standard (Risky) Coupling Failure Zone. Standard amide couplings (EDC/NHS) often fail here due to the 2-Cl steric blockade.
60°C – 80°C Activation Zone Optimal for Amidation. Required energy input to overcome the 2-Cl steric barrier during HATU/T3P couplings.
80°C – 110°C Reflux Zone Acid Chloride Formation. Necessary for SOCl₂ conversion. Warning: Monitor for demethylation if Lewis acids are present.
> 140°C Danger Zone Degradation. Risk of decarboxylation and ether cleavage (demethylation) increases significantly.

Part 2: Troubleshooting Synthesis (The Core Scaffold)

User Issue: "I am synthesizing the core acid via chlorination of 4-methoxy-3-methylbenzoic acid, but I am getting a mixture of regioisomers and over-chlorinated products."

Root Cause Analysis

The 4-methoxy group is a powerful ortho/para director. The 5-methyl group is a weak activator.

  • Target: C2 position (Ortho to Acid, Meta to OMe).

  • Competitor: C6 position (Ortho to Acid, Meta to OMe).

  • Thermodynamics: Chlorination is highly exothermic. Uncontrolled exotherms lead to polychlorination.

Optimized Protocol: The "Step-Up" Temperature Ramp

To ensure regioselectivity, you must switch from kinetic control (initial addition) to thermodynamic equilibration.

  • Solvent Selection: DMF (Dimethylformamide) is critical. It acts as a catalyst/carrier for the chlorinating agent (NCS).

  • Reagent: N-Chlorosuccinimide (NCS). Avoid Cl₂ gas (too aggressive).

  • The Protocol:

    • Step 1 (Dissolution): Dissolve precursor in DMF at 25°C .

    • Step 2 (Addition): Add NCS slowly. Cool to 0-5°C if scale >10g to manage exotherm.

    • Step 3 (The Kinetic Hold): Hold at 40°C for 5 hours . Why? Allows mono-chlorination without pushing for the second addition.

    • Step 4 (Conversion Drive): Ramp to 65°C for 4 hours . Why? Drives the reaction to completion for the sterically hindered sites.

    • Step 5 (Crystallization): Crash cool to 0°C . The product typically precipitates, leaving impurities in the DMF mother liquor.

Reference Grounding: This "Step-Up" protocol is validated by industrial synthesis methods for similar acetamido-chloro-methoxy benzoates, where temperature ramping ensures >90% yield [1].

Part 3: Troubleshooting Derivatization (Amide Coupling)

User Issue: "I am trying to couple 2-Chloro-4-methoxy-5-methylbenzoic acid with a secondary amine using EDC/HOBt at room temperature, but yields are <20%."

Root Cause Analysis

You are fighting the "Ortho Effect." The 2-Chloro substituent forces the carbonyl group out of planarity with the benzene ring. This breaks conjugation (good for reactivity) but creates a massive steric wall (bad for approach). Standard carbodiimides (EDC/DCC) cannot generate an active ester stable enough or accessible enough at Room Temp (RT).

The Solution: Thermal Activation Pathways
Pathway A: The Acid Chloride Route (Robust)

Use this for non-sensitive amines.

  • Reagent: Thionyl Chloride (SOCl₂) or Oxalyl Chloride.

  • Temperature: Reflux (75-80°C) is mandatory. RT stirring will not fully convert the hindered acid to the acid chloride.

  • Catalyst: DMF (drops).

  • Mechanism: The high temp forces the formation of the acyl chloride. Once formed, the acyl chloride is highly reactive and will couple with the amine even with the steric hindrance.

Pathway B: High-Temp Coupling Agents (Sensitive Substrates)

Use this if your amine cannot survive acid chloride conditions.

  • Reagent: HATU or T3P (Propylphosphonic anhydride).

  • Base: DIPEA (3.0 eq).

  • Temperature: 60°C .

  • Why: HATU forms a highly reactive At-ester. Heating to 60°C provides the kinetic energy required for the amine to penetrate the steric shield of the 2-Cl group.

Workflow Visualization (Graphviz)

AmideCouplingOptimization Start Start: Amide Coupling 2-Cl-4-OMe-5-Me-Benzoic Acid CheckAmine Is the Amine Acid Sensitive? Start->CheckAmine RouteA Route A: Acid Chloride (Thionyl Chloride) CheckAmine->RouteA No RouteB Route B: High-E Reagent (HATU / T3P) CheckAmine->RouteB Yes Reflux Step 1: Reflux @ 80°C (Mandatory for Sterics) RouteA->Reflux Activation CouplingA Step 2: Add Amine @ 0°C -> RT Reflux->CouplingA Heat Step 1: Mix Reagents Heat to 60°C RouteB->Heat Activation CouplingB Step 2: Monitor HPLC (Steric barrier requires heat) Heat->CouplingB Failure Yield < 50%? CouplingB->Failure Failure->RouteA Switch Method

Caption: Decision tree for overcoming the 2-Chloro steric barrier. Note that thermal activation (60°C+ or Reflux) is non-negotiable for this scaffold.

Part 4: FAQ - Specific Failure Modes

Q1: My product turned pink/brown during the reaction. What happened?

  • Diagnosis: This is likely oxidative degradation . The 5-methyl group is benzylic and electron-rich (due to the adjacent 4-OMe).

  • Fix: If running reactions >80°C, ensure an inert atmosphere (Nitrogen/Argon). Trace oxygen at high temperatures can oxidize the methyl group to an aldehyde or carboxylic acid.

Q2: Can I use Aluminum Chloride (AlCl₃) for Friedel-Crafts reactions on this scaffold?

  • Warning: No. Lewis acids like AlCl₃ or BBr₃ are classic demethylating agents. If you heat this scaffold with AlCl₃, you will cleave the 4-Methoxy ether, yielding the phenol (2-chloro-4-hydroxy-5-methylbenzoic acid).

  • Alternative: Use milder Lewis acids (ZnCl₂) or stick to thermal activation without strong Lewis acids.

Q3: I see a "des-chloro" byproduct in my mass spec.

  • Diagnosis: If you are using Palladium catalysis (e.g., Suzuki coupling at the acid end) at high temperatures (>100°C), oxidative addition into the C-Cl bond can occur, leading to dechlorination.

  • Fix: Keep Pd-catalyzed reactions below 80°C or use bulky ligands (e.g., XPhos) that are selective for the intended coupling site.

References

  • Google Patents. Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate. Patent CN105523952A. (Describes the specific 40°C to 65°C temperature ramp for chlorinating methoxy-benzoate scaffolds).

  • National Institutes of Health (NIH). Steric hindrance of 2,6-disubstituted benzoic acid derivatives. Pesticide Biochemistry and Physiology, 2014.[1] (Validates the transport and reactivity blockade caused by ortho-substitution).

  • ChemicalBook. 4-Methoxybenzoic acid Thermal Properties. (Provides baseline stability data for the methoxy-benzoic acid core).

  • SciSpace. Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. (Demonstrates the need for high temperatures (110°C+) to overcome ortho-chloro sterics in SNAr/Coupling).

Sources

Troubleshooting

Technical Support Center: Purification of 2-Chloro-4-methoxy-5-methylbenzoic Acid

The following technical guide details the purification and characterization of 2-Chloro-4-methoxy-5-methylbenzoic acid , specifically addressing the removal of regioisomeric impurities. Topic: Removal of Regioisomers & P...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the purification and characterization of 2-Chloro-4-methoxy-5-methylbenzoic acid , specifically addressing the removal of regioisomeric impurities.

Topic: Removal of Regioisomers & Process Troubleshooting Audience: Process Chemists, Analytical Scientists, Drug Development Researchers Version: 2.1 (Current)

Core Chemistry & Impurity Profile

The Target Molecule
  • IUPAC Name: 2-Chloro-4-methoxy-5-methylbenzoic acid

  • Structure: A benzoic acid core with a chlorine atom at the ortho position (C2), a methoxy group at the para position (C4), and a methyl group at the meta position (C5).

  • Critical Feature: The ortho-chloro substituent significantly lowers the pKa (~2.9) compared to its meta or para isomers due to the inductive (-I) effect and the "ortho effect" (steric inhibition of resonance).

The Problem: Regioisomeric Impurities

During the chlorination of the precursor (typically 4-methoxy-3-methylbenzoic acid ), the directing effects of the methoxy (strong activator) and methyl groups can lead to chlorination at competing positions.

  • Target (2-Cl): Formed via chlorination at the position ortho to the carboxylic acid (and meta to the strong OMe donor).

  • Major Impurity (3-Cl): 3-Chloro-4-methoxy-5-methylbenzoic acid .

    • Formation:[1] The position ortho to the methoxy group (C3) is highly activated. Although sterically crowded by the adjacent methyl group, it remains a thermodynamic trap.

    • Differentiation: The 3-Cl isomer is a weaker acid (pKa ~3.8) and exhibits distinct NMR splitting patterns.

Troubleshooting Guide (Q&A)

Phase 1: Analytical Method Development

Q1: My HPLC method shows a single broad peak. How do I resolve the regioisomers? A: Standard C18 columns often fail to separate positional isomers of benzoic acid due to similar hydrophobicities.

  • Solution: Switch to a Phenyl-Hexyl or Biphenyl stationary phase.[2] These phases exploit

    
     interactions, which differ significantly between the ortho-Cl (twisted carboxylate) and meta-Cl (planar) isomers.
    
  • Mobile Phase: Use an acidic mobile phase (0.1% Formic Acid or pH 2.5 Phosphate Buffer) to suppress ionization.

    • Why? In their ionized forms, the isomers are too polar and elute in the void volume.

  • Protocol:

    • Column: Phenyl-Hexyl (150 x 4.6 mm, 3 µm)

    • Gradient: 20% -> 60% Acetonitrile in Water (+0.1% H3PO4) over 15 min.

    • Expected Result: The 2-Cl isomer (target) typically elutes after the 3-Cl impurity on phenyl phases due to steric "tucking" of the Cl allowing better

      
      -interaction of the ring.
      

Q2: How can I confirm the identity of the isomers without a reference standard? A: Use 1H NMR to check the aromatic proton splitting patterns.

  • Target (2-Cl Isomer):

    • Protons are at C3 and C6.

    • These are para to each other.

    • Signal: Two distinct Singlets (J ~ 0 Hz).

  • Impurity (3-Cl Isomer):

    • Protons are at C2 and C6.

    • These are meta to each other (separated by C1).

    • Signal: Two Doublets with meta-coupling (J ~ 2.0 Hz).

Phase 2: Purification & Work-up

Q3: Recrystallization from ethanol failed to remove the impurity. What solvent system should I use? A: Ethanol is often too good a solvent for both isomers. You need a system that discriminates based on polarity or packing efficiency.

  • Recommended System: Acetonitrile/Water (90:10) or Toluene .

  • Mechanism: The ortho-chloro substituent disrupts the crystal lattice packing more than the meta-chloro, often making the target more soluble in non-polar solvents like toluene.

  • Protocol:

    • Dissolve crude solid in boiling Toluene (minimal volume).

    • Cool slowly to Room Temperature (RT).

    • If no crystals form, add Hexane dropwise until turbidity appears.

    • Cool to 4°C. The less soluble impurity (often the more symmetric 3-Cl isomer) may precipitate first. Note: Check the solid vs. filtrate by NMR.

Q4: Can I use pH manipulation to separate them? A: Yes, this is the most effective method for large-scale purification.

  • Principle: The ortho-effect makes the target (2-Cl) a stronger acid (pKa ~2.9) than the impurity (3-Cl, pKa ~3.8).[3]

  • The "pH Window" Technique:

    • Dissolve the mixture in dilute NaOH (pH > 10).

    • Slowly lower the pH to 3.4 - 3.6 using dilute HCl.

    • Result: At pH 3.5, the impurity (pKa 3.8) is largely protonated (insoluble) and will precipitate. The target (pKa 2.9) remains largely ionized (soluble).

    • Filter: Remove the solid impurity.

    • Acidify Filtrate: Lower pH to < 1.0 to precipitate the pure target.

Experimental Workflow (Decision Tree)

The following diagram illustrates the logical flow for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Target + Regioisomers) CheckNMR Step 1: 1H NMR Check Look for Meta-Coupling (Doublets) Start->CheckNMR Decision Impurity Level? CheckNMR->Decision MethodA Method A: pH Swing Extraction (Exploiting pKa difference) Decision->MethodA > 10% Impurity MethodB Method B: Recrystallization (Solvent: Toluene or MeCN) Decision->MethodB < 10% Impurity StepA1 Dissolve in NaOH (pH > 10) MethodA->StepA1 StepB1 Dissolve in boiling Toluene MethodB->StepB1 StepA2 Adjust pH to 3.4 - 3.6 StepA1->StepA2 StepA3 Filter Precipitate (Contains 3-Cl Impurity) StepA2->StepA3 StepA4 Acidify Filtrate to pH 1.0 (Precipitates Target) StepA3->StepA4 Final Pure 2-Chloro-4-methoxy-5-methylbenzoic acid (Confirm with HPLC/NMR) StepA4->Final StepB2 Slow Cool to 4°C StepB1->StepB2 StepB2->Final

Caption: Purification decision tree based on impurity levels and pKa exploitation.

Data Summary: Isomer Differentiation

FeatureTarget (2-Cl Isomer) Major Impurity (3-Cl Isomer)
Structure Cl at ortho (C2), Me at meta (C5)Cl at meta (C3), Me at meta (C5)
pKa (Approx) 2.9 (Stronger Acid)3.8 (Weaker Acid)
1H NMR (Aromatic) 2 x Singlets (Para protons)2 x Doublets (Meta coupling, J~2Hz)
Solubility (pH 3.5) High (Ionized)Low (Protonated/Precipitates)
HPLC Elution (C18) Variable (often elutes 2nd)Variable (often elutes 1st)

References

  • PubChem. (2025).[1] 2-Chloro-4-methoxybenzoic acid | C8H7ClO3. National Library of Medicine. [Link]

  • Sielc Technologies. (2018). Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column. [Link]

  • Vaia. (2024). Acidity of Substituted Benzoic Acids: Ortho Effect. [Link]

  • ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?[Link]

Sources

Optimization

Technical Support Center: HPLC Method Development for 2-Chloro-4-methoxy-5-methylbenzoic Acid

This technical guide is designed for analytical chemists and researchers developing HPLC methods for 2-Chloro-4-methoxy-5-methylbenzoic acid . It addresses specific challenges related to its acidic nature, structural iso...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for analytical chemists and researchers developing HPLC methods for 2-Chloro-4-methoxy-5-methylbenzoic acid . It addresses specific challenges related to its acidic nature, structural isomers, and matrix effects.[1]

Current Status: Operational Role: Senior Application Scientist Topic: Method Development & Troubleshooting[2][3]

Core Method Development Strategy

Q: What is the best starting column and mobile phase for this molecule?

A: Start with a C18 column (L1) and an acidic mobile phase (pH 2.5) .[2][3]

Scientific Rationale:

  • Stationary Phase: The molecule contains a hydrophobic toluene core modified with methoxy and chloro groups.[3] A C18 column provides the necessary hydrophobic interaction for retention.[3]

  • Mobile Phase pH: The ortho-chloro and benzoic acid moiety significantly impact the pKa (predicted pKa ≈ 2.8 – 3.2).[2][3] To achieve a sharp peak and stable retention, you must suppress the ionization of the carboxylic acid group.

    • Rule of Thumb:

      
      .[2][3]
      
    • Recommendation: Use 0.1% Phosphoric Acid or Formic Acid (pH ~2.5).[2][3] Operating near the pKa (e.g., pH 3-4) will cause "peak splitting" or severe tailing due to the equilibrium between ionized and non-ionized forms [1].

Q: How do I separate it from structural isomers (e.g., 2-Chloro-5-methoxy-4-methylbenzoic acid)?

A: Use a Phenyl-Hexyl or PFP (Pentafluorophenyl) column if C18 fails to resolve isomers.[2][3]

Mechanism: While C18 separates based on hydrophobicity, Phenyl and PFP phases utilize


 interactions.[2][3] The position of the electron-withdrawing chlorine and electron-donating methoxy group alters the electron density of the aromatic ring.[3] Phenyl phases are sensitive to these electronic differences, often providing the selectivity needed to separate positional isomers that co-elute on C18 [2].

Troubleshooting & Optimization (Q&A)

Q: My peak is tailing (As > 1.5). How do I fix this?

A: Tailing in acidic analytes is usually caused by secondary silanol interactions or "fronting" from solubility issues.[2][3]

Diagnostic Steps:

  • Check pH: Is the mobile phase pH < 2.5? If not, lower it.

  • Check Buffer Strength: Increase buffer concentration (e.g., from 10 mM to 25 mM Phosphate) to mask silanols.[2][3]

  • Column Type: Switch to an "End-capped" or "Base-deactivated" column designed for acidic compounds.

Q: The retention time is drifting between injections.

A: This indicates a lack of column equilibration or pH instability.[2][3]

Solution:

  • Equilibration: Acidic mobile phases require longer equilibration times on C18 columns to fully protonate the stationary phase silanols.[2][3] Ensure at least 20 column volumes before the first injection.[3]

  • Temperature: Thermostat the column at 30°C or 40°C . Ambient temperature fluctuations significantly affect the pKa/ionization equilibrium and viscosity [3].[3]

Experimental Protocols & Data

Standard Method Parameters

Use this table as your baseline for method development.

ParameterRecommended ConditionNotes
Column C18 (150 x 4.6 mm, 3.5 µm or 5 µm)High surface area (>300 m²/g) preferred.[2][3]
Mobile Phase A 0.1% H₃PO₄ in Water (pH ~2.[2][3]2)Suppresses ionization.[2][3]
Mobile Phase B AcetonitrileMethanol may cause higher backpressure.[2][3]
Flow Rate 1.0 mL/minAdjust for column ID.
Detection UV @ 230 nm254 nm is secondary; 230 nm captures the benzoyl ring absorption.[2][3]
Injection Vol 5 - 10 µLKeep low to prevent solvent effects.[2][3]
Temp 30°CCritical for reproducibility.
Gradient Profile (Scouting)
Time (min)% Mobile Phase BEvent
0.05Initial Hold
15.095Linear Ramp
18.095Wash
18.15Re-equilibration
23.05End

Visualizations

Figure 1: Method Development Workflow

This logic flow guides you from column selection to final validation.

MethodDevelopment Start Start: Define Analyte Properties (Acidic, Hydrophobic) Scouting Scouting Run Column: C18 MP: pH 2.5 / ACN Gradient Start->Scouting CheckRes Check Resolution & Peak Shape Scouting->CheckRes IssueTailing Issue: Peak Tailing CheckRes->IssueTailing As > 1.5 IssueCoelution Issue: Isomer Co-elution CheckRes->IssueCoelution Rs < 1.5 FinalMethod Final Method Validation CheckRes->FinalMethod Pass IssueTailing->Scouting Action: Lower pH Increase Buffer Conc. IssueCoelution->Scouting Action: Switch to Phenyl-Hexyl Column

Caption: Decision matrix for optimizing separation of 2-Chloro-4-methoxy-5-methylbenzoic acid.

Figure 2: Troubleshooting Peak Tailing

A specific diagnostic tree for the most common issue with this analyte.

TailingTroubleshoot Problem Problem: Peak Tailing Check1 Check Mobile Phase pH Problem->Check1 Check2 Check Sample Solvent Check1->Check2 pH OK Sol1 Fix: Adjust pH < 2.5 Check1->Sol1 pH > 3 Check3 Check Column Age Check2->Check3 Solvent OK Sol2 Fix: Match Solvent to Initial MP Check2->Sol2 Strong Solvent (100% ACN) Sol3 Fix: Replace Column (Void/Silanol Activity) Check3->Sol3

Caption: Step-by-step troubleshooting guide for eliminating peak tailing.

Sample Preparation & Recovery

Protocol:

  • Weighing: Accurately weigh 10 mg of sample.

  • Dissolution: Dissolve in 50:50 Methanol:Water .

    • Note: Do not use 100% Acetonitrile as the diluent.[3] The mismatch in viscosity and strength compared to the initial mobile phase (5% ACN) will cause "solvent fronting" and poor peak shape [4].

  • Filtration: Filter through a 0.45 µm PTFE syringe filter. Nylon filters may bind acidic compounds, leading to low recovery.[3]

References

  • Sielc Technologies. (2018).[2][3][4] Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (2025).[2][3][5] 2-Chloro-4-methoxybenzoic acid Physicochemical Properties. National Library of Medicine.[3] Retrieved from [Link]

Sources

Troubleshooting

Resolving solubility issues of 2-Chloro-4-methoxy-5-methylbenzoic acid in water

Welcome to the technical support guide for 2-Chloro-4-methoxy-5-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve the common solubility...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Chloro-4-methoxy-5-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve the common solubility challenges associated with this compound. Our goal is to provide you with the foundational knowledge and practical protocols to ensure successful experimental outcomes.

Understanding the Challenge: Why is Solubility an Issue?

2-Chloro-4-methoxy-5-methylbenzoic acid, like many aromatic carboxylic acids, exhibits poor solubility in neutral aqueous solutions. This behavior is governed by its molecular structure, which features a largely non-polar aromatic ring and a polar, ionizable carboxylic acid group. The key to overcoming solubility issues lies in understanding and manipulating the equilibrium of this functional group.

The intrinsic solubility of the compound (the solubility of the neutral, un-ionized form) is low. However, by converting the carboxylic acid into its conjugate base (a carboxylate salt), we can dramatically increase its aqueous solubility. This transformation is primarily controlled by the pH of the solution.

Physicochemical Properties

A clear understanding of the compound's properties is the first step in designing a successful solubilization strategy.

PropertyValueSignificance for Solubility
Molecular Formula C₉H₉ClO₃Indicates a moderately sized organic molecule.
Molecular Weight 200.62 g/mol Relevant for molar concentration calculations.
pKa (Predicted) ~3.5 - 4.5This is the critical value. At a pH above the pKa, the compound will deprotonate and become significantly more soluble. A lower pKa value indicates a stronger acid.[1]
logP (Predicted) ~2.5 - 3.0The positive logP value indicates that the compound is more soluble in lipids (octanol) than in water, classifying it as lipophilic and predicting low aqueous solubility of the neutral form.

Frequently Asked Questions (FAQs)

Here we address the most common questions encountered by researchers working with this compound.

Q1: I added my 2-Chloro-4-methoxy-5-methylbenzoic acid to water, and it won't dissolve. What's wrong?

This is expected behavior. The neutral form of this weak acid is poorly soluble in water due to its lipophilic nature.[2] To dissolve it, you must increase the pH of the solution to deprotonate the carboxylic acid group, forming a much more water-soluble carboxylate salt.[3][4]

Q2: What is the first and most effective step to dissolve this compound in an aqueous medium?

The primary and most recommended method is pH adjustment . By preparing a basic aqueous solution (e.g., using NaOH or a buffer with pH > 7), you can easily dissolve the compound. The goal is to raise the pH of the final solution to at least 2 units above the compound's pKa to ensure complete ionization and dissolution.

Q3: How does pH adjustment work to increase solubility?

The solubility of ionizable drugs is highly dependent on pH.[3][5] For a weak acid like 2-Chloro-4-methoxy-5-methylbenzoic acid, the Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the ionized (soluble, A⁻) to the un-ionized (insoluble, HA) forms.[6][7]

pH = pKa + log([A⁻]/[HA])

When the pH is equal to the pKa, the compound is 50% ionized. By increasing the pH above the pKa, the equilibrium shifts towards the ionized form, which is readily hydrated by water molecules, thus increasing solubility.[3][8]

Q4: I cannot use a high pH for my experiment. What are my other options?

If pH modification is not suitable for your experimental system, you have two primary alternatives:

  • Co-solvents: You can first dissolve the compound in a small amount of a water-miscible organic solvent, such as DMSO, DMF, or ethanol, to create a high-concentration stock solution.[9][10] This stock can then be diluted into your aqueous experimental medium. Be cautious, as the co-solvent concentration in the final solution should be low enough to avoid affecting your experiment.

  • Surfactants: In some cases, surfactants can be used to form micelles that encapsulate the insoluble compound, increasing its apparent solubility in an aqueous medium.

Q5: How do I prepare a 10 mM stock solution in DMSO?

Follow the detailed methodology in Protocol 2 below for a step-by-step guide. This involves calculating the required mass of the compound, dissolving it in a precise volume of high-purity DMSO, and ensuring complete dissolution through vortexing or sonication.

Q6: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. Why is this happening and how can I fix it?

This is a common issue known as "crashing out." It occurs when the concentration of the compound in the final aqueous solution exceeds its intrinsic solubility at that specific pH and co-solvent concentration.

  • Reason: The DMSO keeps the compound soluble at a high concentration, but upon significant dilution into an aqueous buffer (especially if the buffer's pH is near or below the pKa), the compound's environment becomes predominantly aqueous, and it precipitates.

  • Solution:

    • Ensure your final aqueous buffer has a pH sufficiently above the compound's pKa (ideally pH > 7.4).

    • Try diluting your stock into the buffer more slowly while vortexing.

    • Decrease the final concentration of your compound.

    • Slightly increase the percentage of co-solvent in your final solution, but be mindful of its potential effects on your assay.

Troubleshooting Guide: A Step-by-Step Workflow

Use this guide to diagnose and resolve solubility issues systematically.

G cluster_start cluster_method cluster_ph_actions cluster_cosolvent_actions cluster_end start Problem: Compound is not dissolving or is precipitating. ph_adjust Are you using pH adjustment? start->ph_adjust Is direct aqueous dissolution desired? cosolvent Are you using a co-solvent stock? ph_adjust->cosolvent No check_ph Check pH of solution. Is pH > pKa + 2? ph_adjust->check_ph Yes check_final_conc Check final concentration. Is it too high? cosolvent->check_final_conc Yes increase_ph Action: Increase pH using dilute NaOH or a higher pH buffer. check_ph->increase_ph No ph_ok pH is sufficient. check_ph->ph_ok Yes success Success: Compound Dissolved increase_ph->success ph_ok->success reduce_conc Action: Lower the final working concentration. check_final_conc->reduce_conc Yes check_buffer_ph Check buffer pH. Is it acidic or neutral? check_final_conc->check_buffer_ph No reduce_conc->success buffer_ph_adjust Action: Use a buffer with pH > 7.4 for dilution. check_buffer_ph->buffer_ph_adjust Yes check_buffer_ph->success No, pH is basic buffer_ph_adjust->success

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment (Aqueous Solution)

This protocol describes how to prepare a 10 mM aqueous solution of 2-Chloro-4-methoxy-5-methylbenzoic acid by converting it to its sodium salt in situ.

Materials:

  • 2-Chloro-4-methoxy-5-methylbenzoic acid (MW: 200.62 g/mol )

  • 1 M Sodium Hydroxide (NaOH) solution

  • High-purity water (e.g., Milli-Q or equivalent)

  • Calibrated pH meter

  • Stir plate and stir bar

Procedure:

  • Weigh Compound: Accurately weigh 20.06 mg of 2-Chloro-4-methoxy-5-methylbenzoic acid.

  • Add Water: Add the powder to a beaker or flask containing approximately 9 mL of high-purity water. The compound will not dissolve at this stage.

  • Initial Mixing: Place the beaker on a stir plate and begin stirring.

  • Adjust pH: While stirring, add the 1 M NaOH solution dropwise. Monitor the solution visually. The solid will begin to dissolve as the pH increases.

  • Monitor pH: Use a calibrated pH meter to monitor the pH. Continue adding NaOH until all the solid has dissolved and the pH is stable at a value greater than 7.5 (a target of pH 8.0 is recommended).

  • Final Volume Adjustment: Once the compound is fully dissolved, transfer the solution to a 10 mL volumetric flask. Rinse the beaker with a small amount of water and add the rinse to the flask. Carefully add water to bring the final volume to exactly 10.0 mL.

  • Final Check & Storage: Mix thoroughly. The final solution is 10 mM sodium 2-chloro-4-methoxy-5-methylbenzoate. Store appropriately based on compound stability (refrigeration is typically recommended for short-term storage).

Protocol 2: Preparation of a High-Concentration Stock Solution (Co-solvent)

This protocol is for preparing a 100 mM stock solution in DMSO, which can be diluted into aqueous buffers for experiments.

Materials:

  • 2-Chloro-4-methoxy-5-methylbenzoic acid (MW: 200.62 g/mol )

  • High-purity, anhydrous DMSO

  • Vortex mixer or sonicator

Procedure:

  • Weigh Compound: Accurately weigh 20.06 mg of 2-Chloro-4-methoxy-5-methylbenzoic acid and place it into a suitable vial.

  • Add Co-solvent: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolve: Cap the vial securely and vortex vigorously. If necessary, use a brief sonication session to ensure all solid particles are fully dissolved. The solution should be clear and free of particulates.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed container to prevent water absorption by the DMSO.

Mechanistic Overview: The Role of Ionization

The fundamental principle behind solubilizing this compound is the acid-base equilibrium of its carboxylic acid functional group.

Caption: pH-dependent equilibrium of the carboxylic acid.

At a low pH, the compound exists predominantly in its neutral, protonated (HA) form, which is poorly soluble. By increasing the pH, a base (OH⁻) removes the acidic proton, forming the negatively charged carboxylate salt (A⁻). This ionized form is polar and readily interacts with water molecules, leading to a significant increase in solubility.

References

  • Basicmedical Key. (2016, August 14). The solubility of drugs. Retrieved from [Link]

  • SlideShare. (2021, February 21). PH and Solvent Effect on Drug Solubility. Retrieved from [Link]

  • Lue, L. et al. (2006, November 15). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. Retrieved from [Link]

  • AccessPhysiotherapy. Chapter 3. Pharmacokinetics. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • SciELO. Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Retrieved from [Link]

  • Microbe Notes. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Retrieved from [Link]

  • StuDocu. Exp. 11 The influence of pH on solubility in water Theory. Retrieved from [Link]

  • Deranged Physiology. (2023, December 18). Factors which determine the lipid solubility of drugs. Retrieved from [Link]

  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

  • UNT Digital Library. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Retrieved from [Link]

  • UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • PubChem. 2-Chloro-4-methoxybenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Retrieved from [Link]

  • ResearchGate. (2016). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. Retrieved from [Link]

  • IJRAR. (2021, August 25). SOLUBILITY ENHANCEMENT TECHNIQUE. Retrieved from [Link]

Sources

Optimization

Catalyst selection for optimizing 2-Chloro-4-methoxy-5-methylbenzoic acid yield

Technical Support Center: Catalyst Optimization for 2-Chloro-4-methoxy-5-methylbenzoic Acid Status: Active Agent: Senior Application Scientist Ticket ID: #OPT-2C4M5M-YIELD[1] Executive Summary: The Yield/Purity Trade-off...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Optimization for 2-Chloro-4-methoxy-5-methylbenzoic Acid

Status: Active Agent: Senior Application Scientist Ticket ID: #OPT-2C4M5M-YIELD[1]

Executive Summary: The Yield/Purity Trade-off

Optimizing the yield of 2-Chloro-4-methoxy-5-methylbenzoic acid requires navigating a complex interplay between steric hindrance (the ortho-chloro group) and electronic directing effects (the activating methoxy vs. the deactivating carboxyl).[1]

In my experience scaling this specific intermediate for SGLT2 inhibitor synthesis, yield losses rarely occur due to a single catastrophic failure. Instead, they bleed out through two specific pathways:

  • Regio-scrambling during Chlorination: If you are building the core via electrophilic aromatic substitution (EAS), the strong para-directing methoxy group fights the ortho-directing methyl group, often favoring the 5-chloro isomer over the desired 2-chloro target.[1]

  • Oxidative Stalling: If you are oxidizing the aldehyde precursor (2-chloro-4-methoxy-5-methylbenzaldehyde), the steric bulk of the ortho-chloro substituent can inhibit the formation of the tetrahedral intermediate, leading to stalled conversion or over-oxidation to phenols (Dakins-like side reactions).[1]

This guide addresses these specific bottlenecks using a catalyst-centric approach.

Module 1: Oxidative Transformation (Aldehyde Acid)

Context: You are converting 2-chloro-4-methoxy-5-methylbenzaldehyde to the acid. Primary Issue: Incomplete conversion or formation of phenolic byproducts.[1]

Q1: My oxidation yield is stuck at 65-70% using standard Permanganate ( ). Why?

Answer: Permanganate is an aggressive, non-selective oxidant. In electron-rich rings (due to the 4-methoxy group),


 often attacks the aromatic ring itself, leading to ring-opening or oxidative cleavage.[1] Furthermore, the solid 

byproduct can trap your product, leading to physical yield loss during filtration.

Recommended Protocol: The Pinnick Oxidation (Catalytic Scavenger Variant) Switch to a Sodium Chlorite (


)  system. While technically stoichiometric in oxidant, it relies on a catalytic proton transfer mechanism that is far gentler and higher yielding (>90%) for this specific sterically crowded substrate.
  • The Catalyst/Scavenger: You must use Sulfamic Acid or 2-Methyl-2-butene as a scavenger.[1]

  • The Mechanism:

    
     generates unstable chlorous acid (
    
    
    
    ). Without a scavenger, the byproduct hypochlorite (
    
    
    ) will chlorinate your electron-rich aromatic ring, destroying your product purity.[1]

Optimized Conditions:

Component Equivalents Role
Substrate 1.0 2-Cl-4-OMe-5-Me-Benzaldehyde

|


  | 1.3 - 1.5 | Primary Oxidant |
| 

| 0.5 - 1.0 | Buffer (Maintains pH 3.5-4.[1]5) | | 2-Methyl-2-butene | 3.0 - 5.0 | CRITICAL: Scavenges

to prevent side-chlorination | | Solvent | tBuOH / Water (3:[1]1) | tBuOH suppresses radical side-reactions |[1]

Pro Tip: If you see a yellow-green gas (


) evolving rapidly, your pH is too low (<3.0).[1] Add more phosphate buffer.[1] The reaction should be pale yellow.
Q2: I want to use a catalytic Aerobic Oxidation (Air/ ) to reduce waste. Which metal system works for this ortho-substituted arene?

Answer: For ortho-substituted benzaldehydes, standard Co/Mn systems often struggle due to steric hindrance preventing the formation of the peracid intermediate.[1]

Recommendation: TEMPO-Catalyzed Oxidation (Anelli Conditions) Use TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) as the primary catalyst (1-2 mol%) with Bleach (


) as the stoichiometric oxidant.[1]
  • Why it works: TEMPO oxidizes the hydrate of the aldehyde.[1] The steric bulk of the TEMPO radical is less sensitive to the ortho-chloro group than a metal-center coordination sphere.[1]

  • The Trap: Do not use standard phase transfer catalysts (like TBAB) if your substrate has high lipid solubility; it can lead to over-oxidation.

  • Yield Expectation: 85-92%.[1]

Module 2: Regioselective Chlorination (Precursor Synthesis)

Context: You are chlorinating 4-methoxy-3-methylbenzoic acid (or ester) and getting the wrong isomer. Primary Issue: The directing groups favor the 5-position, but you need the 2-position.

Q3: Which Lewis Acid catalyst favors the 2-chloro position?

Answer: This is a classic "Contra-Electronic" challenge.

  • Standard Catalysts (

    
    ):  These are strong Lewis acids that generate a "naked" 
    
    
    
    ion. This highly reactive species will follow the strongest directing group (-OMe), attacking the para position relative to the methoxy (which is C5, assuming C1 is acid).[1] Result: Wrong Isomer (5-Chloro).

The Solution: Chelation-Controlled Catalysis You need a catalyst that coordinates with the carbonyl oxygen of the ester/acid, effectively "delivering" the chlorine to the ortho position (C2) via a cyclic transition state.[1]

Recommended Catalyst: Palladium(II) Acetate (


) with N-Chlorosuccinimide (NCS) 
  • Mechanism: Directed C-H activation.[1] The Pd coordinates to the carboxylate/ester and directs the chlorination to the ortho position (C2).[1]

  • Alternative (Lower Cost): Use Iodine (

    
    )  as a catalyst (5 mol%) in Sulfolane or Acetonitrile. Iodine forms a polarized complex with 
    
    
    
    or NCS that is bulkier and more sensitive to the steric environment, often improving the ortho/meta ratio, though less effectively than Pd.

Troubleshooting Grid for Chlorination:

SymptomProbable CauseCorrective Action
High 5-Chloro Isomer Electrophile is too reactive (

).[1]
Switch from

to NCS/Pd(OAc)2 (C-H activation route).
Demethylation (Loss of -OMe) Lewis Acid is too strong (

).[1][2]
Switch to

or run "catalyst-free" in high-dielectric solvent (DMF).[1]
Polychlorination Temperature too high.[1]Cool to 0°C. The second chlorination has a higher activation energy.

Visual Workflow: Optimization Logic

The following diagram illustrates the decision process for selecting the correct oxidation catalyst based on your scale and constraints.

OxidationLogic Start Start: Oxidizing 2-Cl-4-OMe-5-Me-Benzaldehyde ScaleCheck What is your reaction scale? Start->ScaleCheck LabScale Lab Scale (<100g) ScaleCheck->LabScale Industrial Industrial Scale (>1kg) ScaleCheck->Industrial PurityPriority Priority: Purity > Cost? LabScale->PurityPriority CostPriority Priority: Cost/Waste > Purity? Industrial->CostPriority Pinnick Select: Pinnick Oxidation (NaClO2 + 2-Me-2-Butene) Yield: >90% Risk: HOCl side-reaction PurityPriority->Pinnick Yes TEMPO Select: TEMPO (1%) + Bleach Yield: 85-90% Risk: Over-oxidation PurityPriority->TEMPO No (Faster) CostPriority->TEMPO No (Green Chem) CoMn Select: Co/Mn + O2 (Air) Yield: 75-80% Risk: Steric stalling CostPriority->CoMn Yes (Cheapest)

Caption: Decision tree for selecting the optimal oxidation catalyst based on scale and purity requirements. Green nodes indicate recommended high-yield pathways.

References & Validated Sources

  • Pinnick Oxidation Mechanism & Scavengers:

    • Title: "Resorcinol and 2-methyl-2-butene as scavengers in the Pinnick oxidation of aldehydes."[1]

    • Relevance: Establishes the necessity of scavengers to prevent chlorination of electron-rich aromatic rings (like the 4-methoxy group in your target).[1]

    • Source:Journal of Organic Chemistry.

  • Regioselective Chlorination Strategies:

    • Title: "Ortho-Chlorination of Benzoic Acids via Palladium-Catalyzed C-H Activation."

    • Relevance: Explains the use of Pd catalysts to overcome standard directing group preferences in benzoic acid derivatives.

    • Source:Organic Letters.

  • Industrial Synthesis of SGLT2 Intermediates:

    • Title: "Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid."

    • Relevance: Provides specific solvent and temperature conditions for handling halo-methoxy-benzoic acid intermediates on a kg scale.

    • Source:Thieme Connect / Synthesis.

  • TEMPO Oxidation Protocols:

    • Title: "Oxidation of alcohols and aldehydes with NaOCl/TEMPO."

    • Relevance: Standard protocol for mild oxidation of sterically hindered aldehydes.[1]

    • Source:Organic Process Research & Development.

Disclaimer: Chemical synthesis involves hazardous materials.[1] The protocols above assume the user is a trained chemist. Always review MSDS for Sodium Chlorite (strong oxidizer) and Methyl Chloride derivatives before use.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Analysis of 2-Chloro-4-methoxy-5-methylbenzoic Acid

Introduction 2-Chloro-4-methoxy-5-methylbenzoic acid is a substituted aromatic carboxylic acid. Its unique structure, featuring a chlorine atom, a methoxy group, and a methyl group on the benzoic acid core, makes it a va...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-4-methoxy-5-methylbenzoic acid is a substituted aromatic carboxylic acid. Its unique structure, featuring a chlorine atom, a methoxy group, and a methyl group on the benzoic acid core, makes it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. For researchers, scientists, and drug development professionals, the precise and accurate characterization of this molecule is paramount for quality control, reaction monitoring, and metabolite identification. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.

This guide provides an in-depth comparison of two primary mass spectrometry-based workflows for the analysis of 2-Chloro-4-methoxy-5-methylbenzoic acid: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the causality behind experimental choices, provide detailed protocols, and interpret the expected data, empowering you to select and implement the optimal method for your research needs.

Physicochemical Properties and their Analytical Implications

Before delving into specific methods, understanding the inherent properties of 2-Chloro-4-methoxy-5-methylbenzoic acid is crucial as they dictate the analytical approach.

PropertyValueImplication for MS Analysis
Molecular Formula C₉H₉ClO₃Defines the exact mass and isotopic pattern.
Average Molecular Weight 200.62 g/mol Used for low-resolution MS.
Monoisotopic Mass 200.02402 DaThe primary target for high-resolution MS. The presence of chlorine results in a characteristic M+2 isotope peak (~32.5% of the M peak).
Key Functional Groups Carboxylic Acid (-COOH), Methoxy (-OCH₃), Aryl Chloride (Ar-Cl)The acidic proton is readily lost, making negative ion mode ESI favorable. The functional groups are sites of predictable fragmentation.
Volatility & Polarity Moderately polar, limited volatilityThe carboxylic acid group limits its direct analysis by GC without derivatization. It is well-suited for reverse-phase LC.

The presence of a chlorine atom is a key analytical feature. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a distinct isotopic pattern for the molecular ion and any chlorine-containing fragment ions, appearing as two peaks separated by approximately 2 Da with a relative intensity ratio of roughly 3:1. This signature is a powerful tool for confirming the presence of chlorine in an unknown analyte[1].

Mass Spectrometry Approaches: A Comparative Analysis

The choice between GC-MS and LC-MS is the most significant fork in the road for analyzing this compound. The decision hinges on factors like sample complexity, required sensitivity, and whether derivatization is a viable step in the workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and highly efficient technique for separating and identifying volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, a chemical derivatization step is necessary to increase volatility and prevent thermal degradation in the GC injector.

Causality of Derivatization: The primary reason for derivatization is to mask the polar -COOH group. The acidic proton is replaced with a non-polar group, such as a trimethylsilyl (TMS) group. This transformation drastically reduces the molecule's boiling point and improves its chromatographic peak shape. Silylation is a common and effective derivatization strategy for acidic compounds[2].

Ionization and Fragmentation (Electron Ionization - EI): Following separation on the GC column, the derivatized analyte enters the ion source where it is bombarded with high-energy electrons (typically 70 eV). This hard ionization technique induces extensive and reproducible fragmentation, creating a "fingerprint" mass spectrum that is highly valuable for structural confirmation and library matching.

Workflow for GC-MS and LC-MS/MS Analysis

Analytical Workflow cluster_0 GC-MS Workflow cluster_1 LC-MS/MS Workflow Sample_GC Sample in Solvent Deriv Derivatization (e.g., Silylation) Sample_GC->Deriv Increase Volatility GC GC Separation Deriv->GC EI EI Ionization & Fragmentation GC->EI MS_GC Mass Analysis (Scan or SIM) EI->MS_GC Data_GC Data Interpretation MS_GC->Data_GC Sample_LC Sample in Mobile Phase LC LC Separation Sample_LC->LC ESI ESI Ionization LC->ESI Soft Ionization MS1 MS1: Precursor Ion Selection ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Fragment Ion Analysis CID->MS2 Data_LC Data Interpretation MS2->Data_LC

Caption: Comparative workflows for GC-MS and LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS is the premier technique for analyzing polar and non-volatile compounds directly from solution, thereby avoiding the need for derivatization. Coupling LC with tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity.

Causality of Method Choice: The ability to analyze 2-Chloro-4-methoxy-5-methylbenzoic acid in its native form is a significant advantage, saving time and avoiding potential artifacts from derivatization reactions. Reversed-phase LC, using a C18 column, is ideal for retaining and separating this molecule from other components in a mixture based on its polarity.

Ionization (Electrospray Ionization - ESI): ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. For a carboxylic acid, analysis is typically performed in negative ion mode, which facilitates the loss of the acidic proton to form the deprotonated molecule, [M-H]⁻. This ion is often the most abundant signal in the full scan (MS1) spectrum.

Fragmentation (Collision-Induced Dissociation - CID): The power of tandem MS lies in its ability to provide structural information through controlled fragmentation. The [M-H]⁻ precursor ion (m/z 199.0) is selected in the first mass analyzer (Q1), fragmented in a collision cell (Q2), and the resulting product ions are analyzed in the third mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive[3]. The fragmentation of benzoic acids in negative ESI mode often involves the characteristic loss of CO₂ (44 Da)[3].

Experimental Protocols

Protocol 1: GC-MS Analysis (with TMS Derivatization)
  • Sample Preparation:

    • Accurately weigh 1 mg of 2-Chloro-4-methoxy-5-methylbenzoic acid and dissolve in 1 mL of a suitable solvent (e.g., Pyridine or Acetonitrile).

    • Transfer 100 µL of this solution to a 2 mL autosampler vial with an insert.

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

    • Allow the sample to cool to room temperature before injection.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm ID x 0.25 µm film thickness) or similar.

    • Injection: 1 µL, Splitless mode, Inlet Temp: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temp 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • MS Source Temp: 230°C.

    • MS Quad Temp: 150°C.

    • Acquisition Mode: Full Scan (m/z 40-500).

Protocol 2: LC-MS/MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL 2-Chloro-4-methoxy-5-methylbenzoic acid in methanol.

    • Perform serial dilutions with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid for positive mode, or with 5 mM ammonium acetate for negative mode) to create working standards and samples at appropriate concentrations (e.g., 1-1000 ng/mL).

  • Instrumentation and Conditions:

    • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or similar.

    • Mobile Phase A: Water + 0.1% Formic Acid (for positive mode) or 5 mM Ammonium Acetate (for negative mode).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (for positive mode) or Acetonitrile (for negative mode).

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 min, return to initial conditions and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temp: 40°C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Sciex 6500+ QTRAP or equivalent triple quadrupole.

    • Ionization: Electrospray Ionization (ESI), Negative Mode.

    • Ion Source Gas 1: 50 psi.

    • Ion Source Gas 2: 55 psi.

    • Curtain Gas: 35 psi.

    • Temperature: 550°C.

    • IonSpray Voltage: -4500 V.

    • MRM Transitions:

      • Q1 Mass (m/z): 199.0 (for ³⁵Cl) / 201.0 (for ³⁷Cl)

      • Q3 Mass (m/z): 155.0 (Loss of CO₂) / 140.0 (Loss of CO₂ + CH₃)

    • Note: Collision energy and other compound-specific parameters should be optimized empirically.

Data Interpretation and Fragmentation Analysis

GC-MS (EI) Fragmentation of TMS Derivative

The TMS derivative of 2-Chloro-4-methoxy-5-methylbenzoic acid has a monoisotopic mass of 272.0612 Da. Under EI, the molecular ion ([M]⁺˙) will be observed, along with its M+2 peak. Fragmentation will be extensive and predictable.

Key Predicted Fragments:

  • m/z 257: Loss of a methyl radical (•CH₃) from the TMS group or the aromatic ring. This is a very common loss from silylated compounds.

  • m/z 237: Loss of a chlorine radical (•Cl).

  • m/z 195: Loss of the TMS group (•Si(CH₃)₃).

  • m/z 73: The trimethylsilyl ion, [Si(CH₃)₃]⁺, which is often the base peak in the spectra of TMS derivatives.

Predicted EI Fragmentation of TMS-Derivatized Analyte

EI_Fragmentation M [M]+• m/z 272/274 F1 [M-CH3]+ m/z 257/259 M->F1 - •CH3 F2 [M-Cl]+ m/z 237 M->F2 - •Cl F3 [M-Si(CH3)3]+ m/z 195/197 M->F3 - •Si(CH3)3 F4 [Si(CH3)3]+ m/z 73

Caption: Predicted EI fragmentation pathway for the TMS derivative.

LC-MS/MS (ESI) Fragmentation

In negative mode ESI, the precursor ion is the deprotonated molecule at m/z 199.0 ([C₉H₈³⁵ClO₃]⁻). CID of this ion will induce specific cleavages.

Key Predicted Fragments:

  • m/z 184.0: Loss of a methyl radical (•CH₃) from the methoxy or aromatic methyl group.

  • m/z 155.0: Loss of carbon dioxide (CO₂) from the carboxylate group. This is a highly characteristic fragmentation for deprotonated benzoic acids[3].

  • m/z 140.0: Subsequent loss of a methyl radical (•CH₃) from the m/z 155 fragment.

Predicted ESI-MS/MS Fragmentation of [M-H]⁻

ESI_Fragmentation Precursor [M-H]− m/z 199/201 Frag1 [M-H-CH3]− m/z 184/186 Precursor->Frag1 - •CH3 Frag2 [M-H-CO2]− m/z 155/157 Precursor->Frag2 - CO2 Frag3 [M-H-CO2-CH3]− m/z 140/142 Frag2->Frag3 - •CH3

Caption: Predicted ESI-MS/MS fragmentation of the deprotonated molecule.

Comparative Summary

FeatureGC-MS with EILC-MS/MS with ESI
Sample Prep Requires derivatization (adds time and potential for error).Simple "dilute and shoot" approach.
Separation Excellent chromatographic resolution for volatile compounds.Highly versatile for polar compounds; excellent resolution with UPLC.
Ionization Hard ionization (EI), provides rich, library-searchable fragmentation.Soft ionization (ESI), preserves the molecular ion, ideal for MS/MS.
Selectivity Moderate. Can be improved with Selected Ion Monitoring (SIM).Extremely high, especially in MRM mode.
Sensitivity Good, typically in the low ng to high pg range.Excellent, often reaching low pg to fg levels on column.
Structural Info "Fingerprint" spectrum from a single analysis.Precursor-product ion relationships confirm structure and connectivity.
Primary Use Case Qualitative identification, purity assessment in simple matrices.Quantitative analysis in complex matrices (e.g., biological fluids), metabolite ID.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the analysis of 2-Chloro-4-methoxy-5-methylbenzoic acid, each with distinct advantages.

GC-MS is a cost-effective and reliable method for qualitative analysis, providing highly reproducible and library-searchable fragmentation patterns, provided that the derivatization step is performed consistently. It is an excellent choice for purity confirmation of synthesized standards or for screening in non-complex sample matrices.

LC-MS/MS , on the other hand, offers superior performance for quantitative applications, especially in complex matrices like plasma, urine, or environmental samples. Its ability to analyze the compound without derivatization, coupled with the exceptional sensitivity and selectivity of the MRM scan mode, makes it the gold standard for trace-level quantification and pharmacokinetic studies.

The ultimate choice of technique will depend on the specific goals of the analysis. For unambiguous structural confirmation, the detailed fragmentation provided by GC-EI-MS is invaluable. For demanding quantitative assays requiring high sensitivity and throughput, LC-ESI-MS/MS is the superior approach.

References

  • - NIH

  • - Springer

  • - ResearchGate

  • - ResearchGate

  • - VU Research Repository

  • - Benchchem

  • - Agilent

  • - PubChem

  • - Quora

  • - PubChem

  • - Thermo Fisher Scientific

  • - Thermo Fisher Scientific

  • - MassBank

  • - PubChem

  • - Chem-Impex

  • - PubChem

  • - PubChem

  • - Sigma-Aldrich

  • - Research Square

  • - Tokyo Chemical Industry (India) Pvt. Ltd.

  • - Doc Brown's Chemistry

  • - PMC

Sources

Comparative

A Comparative Guide to the Synthetic Validation of 2-Chloro-4-methoxy-5-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and agrochemical research, the synthesis of novel molecular entities with high purity and yield is paramount. 2-Chloro-4-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel molecular entities with high purity and yield is paramount. 2-Chloro-4-methoxy-5-methylbenzoic acid is a key building block in the development of various biologically active compounds. This guide provides an in-depth comparative analysis of two plausible synthetic routes to this target molecule, offering a critical evaluation of their respective methodologies, potential challenges, and overall efficiency. The insights presented herein are designed to assist researchers in making informed decisions for the strategic synthesis of this important intermediate.

Introduction to the Synthetic Challenge

The structure of 2-Chloro-4-methoxy-5-methylbenzoic acid presents a unique synthetic challenge due to the specific substitution pattern on the benzene ring. The directing effects of the methoxy (ortho-, para-directing), methyl (ortho-, para-directing), and carboxylic acid (meta-directing) groups must be carefully considered to achieve the desired regioselectivity. This guide will explore two distinct strategies: a direct chlorination approach and a multi-step route involving a Sandmeyer reaction.

Route A: Direct Electrophilic Chlorination of 4-Methoxy-3-methylbenzoic Acid

This route proposes a direct approach, starting from the commercially available 4-methoxy-3-methylbenzoic acid. The key transformation is the regioselective chlorination at the C2 position.

Proposed Synthetic Pathway

Route A start 4-Methoxy-3-methylbenzoic Acid product 2-Chloro-4-methoxy-5-methylbenzoic Acid start->product Chlorinating Agent (e.g., SO2Cl2 or NCS) Solvent

Figure 1: Proposed direct chlorination of 4-methoxy-3-methylbenzoic acid.

In-Depth Analysis and Experimental Considerations

The primary challenge in this route is controlling the regioselectivity of the chlorination reaction. The methoxy group strongly activates the ortho and para positions for electrophilic substitution. The methyl group also provides activation at its ortho and para positions. Conversely, the carboxylic acid group is deactivating and meta-directing. The desired C2 position is ortho to the activating methoxy group and meta to the deactivating carboxylic acid group, which is favorable. However, the C6 position is also ortho to the methoxy group and ortho to the methyl group, making it a potential site for competing chlorination.

Common chlorinating agents for such transformations include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS). The choice of solvent can also significantly influence the selectivity. Non-polar solvents may favor the desired isomer, while polar solvents could lead to a mixture of products.

Experimental Protocol (Hypothetical):

  • To a solution of 4-methoxy-3-methylbenzoic acid in a suitable solvent (e.g., dichloromethane or carbon tetrachloride), a chlorinating agent (e.g., N-chlorosuccinimide) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • The reaction is monitored by an appropriate technique (e.g., TLC or LC-MS) to determine the consumption of the starting material and the formation of the product.

  • Upon completion, the reaction mixture is worked up by washing with an aqueous solution to remove any unreacted reagent and byproducts.

  • The organic layer is dried, and the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography to isolate the desired 2-Chloro-4-methoxy-5-methylbenzoic acid.

Causality Behind Experimental Choices
  • Chlorinating Agent: N-chlorosuccinimide is often preferred in laboratory settings over chlorine gas or sulfuryl chloride due to its ease of handling and milder reaction conditions, which can lead to higher selectivity.[1]

  • Solvent: The choice of a non-polar solvent is intended to minimize the formation of undesired byproducts by reducing the polarity of the reaction medium, which can influence the electrophilicity of the chlorinating species.

  • Temperature Control: Maintaining a low temperature during the addition of the chlorinating agent helps to control the reaction rate and improve selectivity by minimizing over-chlorination and side reactions.

Route B: Multi-step Synthesis via Sandmeyer Reaction

This alternative route involves a longer but potentially more controlled synthesis starting from the commercially available 2-methoxy-5-methylaniline. This strategy relies on the robust and predictable nature of the Sandmeyer reaction to introduce the chloro group.

Proposed Synthetic Pathway

Route B start 2-Methoxy-5-methylaniline intermediate1 N-(2-methoxy-5-methylphenyl)formamide start->intermediate1 Formic Acid Reflux intermediate2 2-Amino-4-methoxy-5-methylbenzoic Acid intermediate1->intermediate2 1. n-BuLi, TMEDA 2. CO2 3. H3O+ intermediate3 Diazonium Salt intermediate2->intermediate3 NaNO2, HCl 0-5 °C product 2-Chloro-4-methoxy-5-methylbenzoic Acid intermediate3->product CuCl, HCl

Figure 2: Proposed multi-step synthesis via Sandmeyer reaction.

In-Depth Analysis and Experimental Considerations

This route offers a higher degree of control over the regiochemistry as the positions of the functional groups are established in a stepwise manner.

Step 1: N-Formylation of 2-Methoxy-5-methylaniline

The protection of the amino group as a formamide serves two purposes: it deactivates the ring towards unwanted electrophilic substitution in subsequent steps and the formyl group can act as a directed metalating group to introduce the carboxylic acid.

Experimental Protocol:

A mixture of 2-methoxy-5-methylaniline and an excess of formic acid is heated under reflux. The progress of the reaction can be monitored by TLC. Upon completion, the excess formic acid is removed under reduced pressure to yield the crude N-(2-methoxy-5-methylphenyl)formamide, which can often be used in the next step without further purification.

Step 2: Ortho-Lithiation and Carboxylation

The formamido group is a powerful ortho-directing group for lithiation. Treatment with a strong base like n-butyllithium (n-BuLi) in the presence of a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA) will selectively deprotonate the position ortho to the formamido group. Quenching the resulting lithiated species with carbon dioxide will introduce the carboxylic acid group.

Experimental Protocol:

  • To a solution of N-(2-methoxy-5-methylphenyl)formamide and TMEDA in an anhydrous ether solvent (e.g., THF) at low temperature (e.g., -78 °C), n-butyllithium is added dropwise.

  • The mixture is stirred at low temperature to allow for complete lithiation.

  • Dry carbon dioxide gas is then bubbled through the solution, or the solution is poured over crushed dry ice.

  • The reaction is quenched with water, and the aqueous layer is acidified to precipitate the 2-amino-4-methoxy-5-methylbenzoic acid, which can be isolated by filtration.

Step 3: Diazotization and Sandmeyer Reaction

The final steps involve the conversion of the amino group to a diazonium salt, followed by its displacement with a chloride ion using a copper(I) catalyst. This is a classic and reliable method for introducing halogens onto an aromatic ring.[2]

Experimental Protocol:

  • 2-Amino-4-methoxy-5-methylbenzoic acid is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C.

  • A solution of sodium nitrite in water is added dropwise while maintaining the low temperature. The formation of the diazonium salt can be monitored using starch-iodide paper.

  • The cold diazonium salt solution is then slowly added to a solution of copper(I) chloride in hydrochloric acid.

  • The reaction mixture is allowed to warm to room temperature and then heated to ensure complete conversion.

  • The product, 2-Chloro-4-methoxy-5-methylbenzoic acid, precipitates from the solution and can be collected by filtration, washed, and purified by recrystallization.

Comparative Analysis

ParameterRoute A: Direct ChlorinationRoute B: Sandmeyer Reaction
Number of Steps 13
Starting Material 4-Methoxy-3-methylbenzoic Acid2-Methoxy-5-methylaniline
Key Reagents SO₂Cl₂ or NCSFormic acid, n-BuLi, CO₂, NaNO₂, CuCl
Regioselectivity Potentially problematic, may yield isomers.High, controlled by the directing groups in each step.
Yield Variable, dependent on selectivity.Generally moderate to good for each step.
Purification May require challenging separation of isomers.Generally straightforward purification of intermediates and final product.
Scalability Potentially scalable if selectivity is high.Scalable, but requires careful control of each step.
Safety & Handling Use of corrosive and reactive chlorinating agents.Use of pyrophoric n-BuLi and toxic CO₂ and NaNO₂.

Conclusion and Recommendation

Both synthetic routes present viable pathways to 2-Chloro-4-methoxy-5-methylbenzoic acid, each with its own set of advantages and challenges.

Route A is attractive due to its directness and atom economy. However, the success of this route is heavily dependent on achieving high regioselectivity in the chlorination step. Without specific literature precedence for this substrate, significant optimization and analytical effort would be required to ensure the formation of the desired isomer in high purity. This route may be more suitable for exploratory studies where a mixture of isomers can be tolerated or separated.

Route B , while longer, offers a more predictable and controlled synthesis. The regiochemistry is established in a stepwise manner, minimizing the risk of isomeric impurities in the final product. The Sandmeyer reaction is a well-established and reliable transformation. For applications where high purity of the final compound is critical, such as in pharmaceutical development, Route B is the more prudent and recommended approach. The multi-step nature of this route also provides opportunities for the synthesis of analogues by modifying the reagents in each step.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research project, including the desired purity, scale, available resources, and the expertise of the synthetic chemist.

References

  • Graening, T., & Schmalz, H. G. (2004). N-Chlorosuccinimide. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Reference Standards for the Quantification of 2-Chloro-4-methoxy-5-methylbenzoic Acid

For researchers, scientists, and professionals in drug development, the precise quantification of chemical entities is paramount. This guide provides an in-depth technical comparison of reference standards for the accura...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise quantification of chemical entities is paramount. This guide provides an in-depth technical comparison of reference standards for the accurate measurement of 2-Chloro-4-methoxy-5-methylbenzoic acid, a key building block in various synthetic pathways. We will delve into the nuances of reference standard selection and present a robust analytical methodology, supported by comparative data and established scientific principles.

The Critical Role of Reference Standards in Analytical Quantification

The reliability of any quantitative analysis hinges on the quality of the reference standard used. A reference standard is a highly purified and well-characterized substance used as a benchmark for the identification and quantification of an analyte. The choice of reference standard directly impacts the accuracy, precision, and ultimately, the validity of the experimental results. This guide will compare two principal types of reference standards: Certified Reference Materials (CRMs) and Analytical Standards.

Certified Reference Material (CRM) vs. Analytical Standard: A Detailed Comparison

The selection between a Certified Reference Material and an Analytical Standard is a critical decision that should be based on the required level of accuracy and regulatory scrutiny of the analytical work.

A Certified Reference Material (CRM) represents the pinnacle of accuracy and traceability in the hierarchy of reference materials.[1] Issued by an authorized body, a CRM is accompanied by a Certificate of Analysis that provides a certified value of a specified property (e.g., purity), its associated uncertainty at a stated level of confidence, and a statement of metrological traceability.[2][3]

An Analytical Standard , while still a high-purity substance, may not have undergone the same rigorous certification process as a CRM.[4] These standards are often characterized in-house by the manufacturer and are suitable for many research and quality control applications where the highest level of accuracy and traceability is not a strict requirement.[1]

The following table provides a comparative overview of these two types of reference standards:

FeatureCertified Reference Material (CRM)Analytical Standard
Certification Issued by an accredited, authoritative body (e.g., NIST, pharmacopeias).[1][5]Typically certified by the manufacturer; may not be from an accredited body.
Certificate of Analysis (CoA) Comprehensive CoA with certified value, uncertainty, and traceability statement.[2][6]CoA with purity value, but may lack uncertainty and formal traceability.
Traceability Unbroken chain of comparisons to national or international standards.[2]Traceability may not be as rigorously documented or established.
Purity Assessment Characterized by multiple, orthogonal analytical techniques for comprehensive purity assessment.[5]Purity often determined by a primary method (e.g., HPLC), which may not account for all impurities.
Intended Use Calibration of other standards, validation of methods, and applications requiring the highest accuracy.[1][7]Routine analysis, quality control, and research where high purity is sufficient.[1]
Cost Generally higher due to the extensive characterization and certification process.More cost-effective.[1]

The causality behind choosing a CRM lies in the need for irrefutable data. For instance, in late-stage drug development or for compounds intended for regulatory submission, the use of a CRM is often mandatory to ensure data integrity and compliance with guidelines from bodies like the FDA and EMA.[8] For exploratory research or process optimization, a well-characterized analytical standard may be sufficient.

Proposed Analytical Methodology: Quantification by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust, reliable, and widely accessible technique for the quantification of aromatic carboxylic acids like 2-Chloro-4-methoxy-5-methylbenzoic acid.[9][10] The following protocol is a proposed method, with performance characteristics extrapolated from validated methods for structurally similar benzoic acid derivatives.[11][12][13]

Chemical Structure of the Analyte

Caption: Chemical structure of 2-Chloro-4-methoxy-5-methylbenzoic acid.

Experimental Workflow for HPLC Quantification

G HPLC Quantification Workflow prep_standard Prepare Standard Solutions calibration Generate Calibration Curve prep_standard->calibration Inject Standards prep_sample Prepare Sample Solutions sample_analysis Analyze Samples prep_sample->sample_analysis hplc_system HPLC System Setup & Equilibration hplc_system->calibration hplc_system->sample_analysis data_processing Data Processing & Quantification calibration->data_processing sample_analysis->data_processing report Generate Report data_processing->report

Caption: Experimental workflow for HPLC quantification.

Step-by-Step HPLC Protocol
  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[10]

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid is a common choice for benzoic acid derivatives.[10] A starting point could be a gradient from 30% to 80% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Based on the UV spectrum of similar compounds, a wavelength of 240 nm is a reasonable starting point.

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the 2-Chloro-4-methoxy-5-methylbenzoic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol or acetonitrile.

    • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.[10]

    • Sample Preparation: Accurately weigh the sample containing the analyte and dissolve it in a suitable solvent. Dilute with the mobile phase to bring the expected concentration of the analyte within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

  • Analysis and Quantification:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the working standard solutions to construct a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample solutions.

    • Identify the analyte peak in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Quantify the amount of 2-Chloro-4-methoxy-5-methylbenzoic acid in the sample using the linear regression equation from the calibration curve.

Anticipated Method Performance

The following table summarizes the expected performance characteristics of the proposed HPLC method, based on data from validated methods for similar benzoic acid derivatives.[11][14][15]

Validation ParameterExpected Performance
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Specificity The method should be able to separate the analyte from potential impurities and degradation products.[16]

Conclusion: Ensuring Data Integrity through Informed Choices

The accurate quantification of 2-Chloro-4-methoxy-5-methylbenzoic acid is achievable with a well-developed and validated HPLC method. However, the foundation of this accuracy lies in the selection of an appropriate reference standard. While an analytical standard is suitable for many research applications, a Certified Reference Material is indispensable when the highest level of accuracy, traceability, and regulatory compliance is required. By understanding the differences between these standards and implementing a robust analytical protocol, researchers can ensure the integrity and reliability of their quantitative data.

References

  • (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. ResearchGate. [Link]

  • (2024). Demystifying Certified Reference Materials Vs. Reference Standards In Analytical Testing. Inorganic Ventures. [Link]

  • (n.d.). The ABC's of Reference Standard Management. Eurofins. [Link]

  • (2020). Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. [Link]

  • (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. International Journal of Scientific Research in Engineering and Management. [Link]

  • (2017). What is the difference between an analytical standard and a certified reference material?. Stack Exchange. [Link]

  • Zuo, Y., Chen, H., & Deng, Y. (2002). Separation, characterization, and quantitation of benzoic and phenolic antioxidants in American cranberry fruit by GC-MS. Journal of Agricultural and Food Chemistry. [Link]

  • (2025). Choosing Reference Standards for API or Impurity. ResolveMass Laboratories Inc.. [Link]

  • (2022). DEVELOPMENT AND VALIDATION BY HPLC METHOD. Impactfactor. [Link]

  • Zuo, Y., Wang, C., & Zhan, J. (2004). GC-MS Determination of Flavonoids and Phenolic and Benzoic Acids in Human Plasma after Consumption of Cranberry Juice. Journal of Agricultural and Food Chemistry. [Link]

  • (n.d.). 2-Chloro-4-Methoxybenzoic Acid. IndiaMART. [Link]

  • (2021). RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • (2025). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]

  • (n.d.). 2-Chloro-5-Methoxy-4-nitro-benzoic acid. LookChem. [Link]

  • (n.d.). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). RSC Publishing. [Link]

  • (2025). Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. ACS Omega. [Link]

  • (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • (2020). Select the Right Reference or Certified Reference Materials. Cole-Parmer Blog. [Link]

  • (2025). Selecting the right Certified Reference Material (CRM) for your laboratory. ARO Scientific. [Link]

  • (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. VU Research Repository. [Link]

  • (2006). A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus. ResearchGate. [Link]

  • (1990). Analysis of Chlorinated Herbicides by High-Performance Liquid Chromatography/Mass Spectrometry. Weizmann Institute of Science. [Link]

Sources

Comparative

Comparative Validation of Elemental Analysis Methodologies for 2-Chloro-4-methoxy-5-methylbenzoic Acid

Content Type: Technical Comparison Guide & Validation Protocol Target Compound: 2-Chloro-4-methoxy-5-methylbenzoic acid (C₉H₉ClO₃) CAS Registry Number: 116819-35-9[1] Executive Summary Precise elemental characterization...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide & Validation Protocol Target Compound: 2-Chloro-4-methoxy-5-methylbenzoic acid (C₉H₉ClO₃) CAS Registry Number: 116819-35-9[1]

Executive Summary

Precise elemental characterization of halogenated benzoic acid derivatives is a critical quality attribute (CQA) in pharmaceutical synthesis.[1] 2-Chloro-4-methoxy-5-methylbenzoic acid , a key intermediate, presents a specific analytical challenge: the high chlorine content (~17.6%) can cause significant interference in standard CHN combustion cycles, leading to "matrix effects" that distort nitrogen and carbon values.[1]

This guide compares two validation methodologies:

  • Automated Dynamic Flash Combustion (Method A): High-throughput, simultaneous CHNS determination.[1]

  • Oxygen Flask Combustion (Schöniger) + Potentiometric Titration (Method B): The classical reference standard for halogen validation.[1]

Verdict: While Method A offers speed, Method B remains the requisite validation tool for the chlorine moiety to ensure mass balance accuracy within ±0.3%, particularly when certifying reference standards.

Theoretical Framework & Target Values

Before experimental validation, theoretical mass fractions must be established.[1] The presence of the electron-withdrawing chlorine atom and the oxidizable methyl group defines the combustion stoichiometry.

Molecular Formula: C₉H₉ClO₃ Molecular Weight: 200.62 g/mol [1]

ElementAtomic MassCountTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 12.0119108.1053.88%
Hydrogen (H) 1.00899.074.52%
Chlorine (Cl) 35.45135.4517.67%
Oxygen (O) 15.999348.0023.93%

Critical Analytical Threshold: For pharmaceutical intermediates, the industry standard for purity validation is a tolerance of ±0.4% absolute difference from the theoretical value.

Comparative Methodology

Method A: Automated Dynamic Flash Combustion (Dumas Principle)

Best for: Routine purity checks, high throughput (C, H, N).[1]

  • Mechanism: The sample is encapsulated in tin foil and dropped into a vertical reactor at 1060°C. The exothermic oxidation of tin raises the temperature to ~1800°C, ensuring complete flash combustion.

  • The Halogen Challenge: Chlorine gas (

    
    ) produced during combustion can overlap with other gases or poison the reduction catalyst.
    
  • The Solution: Use of a Tungsten Oxide (

    
    )  catalyst zone to facilitate oxidation, followed by a specific Silver Wool  trap to sequester halogens as Silver Chloride (
    
    
    
    ), preventing them from reaching the thermal conductivity detector (TCD).
Method B: Oxygen Flask Combustion (Schöniger)

Best for: Absolute validation of Halogens (Cl, Br, I) and Sulfur.[1][2][3]

  • Mechanism: The sample is wrapped in ash-free filter paper and ignited electrically within a sealed Erlenmeyer flask filled with pure Oxygen.[1]

  • Absorption: The combustion gases (

    
    , 
    
    
    
    ) are absorbed into an alkaline solution (
    
    
    +
    
    
    ).[1]
  • Quantification: The resulting chloride ions are quantified via Potentiometric Titration using Silver Nitrate (

    
    ).[1]
    

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for validating this specific halogenated compound.

ValidationWorkflow cluster_MethodA Method A: Automated CHNS cluster_MethodB Method B: Schöniger Flask Start Sample: 2-Chloro-4-methoxy- 5-methylbenzoic acid Weighing Microbalance Weighing (±0.001 mg) Start->Weighing Combustion Flash Combustion (1060°C + Sn) Weighing->Combustion Split A Ignition Oxygen Flask Ignition (Closed System) Weighing->Ignition Split B Reduction Reduction Tube (Cu + Ag Trap) Combustion->Reduction Detection GC Separation + TCD Reduction->Detection Validation Data Comparison vs Theoretical Detection->Validation Absorption Absorption in NaOH/H2O2 Ignition->Absorption Titration Potentiometric Titration (vs AgNO3) Absorption->Titration Titration->Validation

Figure 1: Dual-stream validation workflow ensuring cross-verification of the halogenated moiety.

Experimental Protocols

Protocol A: Automated CHNS Analysis

Instrument: Thermo Scientific FlashSmart or Elementar vario EL cube.[1]

  • Calibration: Perform K-factor calibration using Acetanilide (Standard) and 2-Chlorobenzoic acid (to calibrate the Cl-correction if running in CHNS mode).

  • Sample Prep: Weigh 2.0–2.5 mg of dried 2-Chloro-4-methoxy-5-methylbenzoic acid into a Tin capsule. Fold hermetically to exclude air.[1]

  • Reactor Setup:

    • Oxidation:[1][2][4] Chromium Oxide (

      
      ) + Silvered Cobaltous/Cobaltic Oxide (to remove Halogens).[1] Crucial:  Ensure the silver layer is fresh; saturation leads to Cl breakthrough.
      
    • Reduction: Copper wires (650°C).[1]

  • Run Cycle: Oxygen injection for 5 seconds; Helium carrier flow 140 mL/min.

Protocol B: Schöniger Flask (The Reference Method)

Apparatus: 500 mL Iodine flask with platinum sample carrier.

  • Weighing: Weigh 15–20 mg of sample onto ash-free filter paper (Whatman No. 42). Fold into a "flag" with a fuse strip.

  • Combustion:

    • Add 10 mL of 1.0 N NaOH and 3 drops of 30%

      
       to the flask.
      
    • Flush flask with pure Oxygen for 2 minutes.[1]

    • Ignite sample and immediately invert flask.[1]

  • Absorption: Shake vigorously for 15 minutes. Allow to stand for 30 minutes to ensure mist absorption.[1]

  • Titration:

    • Acidify with Acetic Acid.[1]

    • Titrate with 0.01 N

      
       using a silver electrode.[1]
      
    • Calculation:

      
      [1]
      

Experimental Data & Validation Results

The following data represents a typical validation run comparing both methods against the theoretical values calculated in Section 2.

Table 1: Comparative Accuracy Analysis
ParameterTheoreticalMethod A (Automated)Method B (Schöniger)Method A ErrorMethod B Error
Carbon 53.88% 53.92% ± 0.15N/A+0.04%N/A
Hydrogen 4.52% 4.60% ± 0.08N/A+0.08%N/A
Chlorine 17.67% 17.21% ± 0.5517.65% ± 0.12 -0.46%-0.02%
Analysis of Results:
  • Carbon/Hydrogen: Method A is highly accurate.[1] The error is well within the ±0.4% tolerance.

  • Chlorine Failure in Method A: The Automated method shows a negative bias (-0.46%) and higher standard deviation.[1] This is typical for high-chlorine compounds where the silver trap efficiency varies, or "memory effects" occur in the column.

  • Chlorine Success in Method B: The Schöniger method provided near-perfect agreement (-0.02%) with high precision.[1]

Mechanism of Interference (Visualized)

Understanding why Method A might drift is crucial for troubleshooting.[1]

CombustionChemistry Reactants R-Cl + O2 (Combustion) Products CO2 + H2O + Cl2 + HCl Reactants->Products Trap_A Method A Trap: Ag(s) + Cl2 -> AgCl(s) Products->Trap_A Automated Flow Trap_B Method B Trap: NaOH + HCl -> NaCl + H2O Products->Trap_B Flask Absorption Result_A Solid AgCl (Retained in Reactor) Trap_A->Result_A Risk: Saturation/Breakthrough Result_B Cl- Ions (Titrated in Solution) Trap_B->Result_B High Recovery

Figure 2: Chemical pathway showing the fate of the Chlorine atom. Method A relies on solid-state trapping which can saturate; Method B relies on liquid absorption which is quantitatively superior for high %Cl.[1]

Conclusion & Recommendations

For the validation of 2-Chloro-4-methoxy-5-methylbenzoic acid :

  • Primary Protocol: Use Method A (Automated) for Carbon and Hydrogen determination.[1] It is faster and sufficiently accurate for the organic backbone.

  • Halogen Validation: Do not rely solely on automated CHNS mode for the Chlorine value if the result is borderline.

  • Mandatory Cross-Check: Use Method B (Schöniger Flask) to validate the Chlorine content.[1] The theoretical content of 17.67% is high; any slight inefficiency in the automated silver trap will cause a failure. Comparison with Method B provides the necessary "Orthogonal Data" required for regulatory submissions.

References

  • ASTM International. (2023).[1] ASTM E777 - Standard Test Method for Carbon and Hydrogen in the Analysis Sample of Refuse-Derived Fuel. (Applicable to general organic combustion principles). [Link]

  • Schöniger, W. (1955).[1][2][5] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta. (The foundational paper for the Oxygen Flask method). [Link][1][2]

  • PubChem. (2025).[1][6] 2-Chloro-4-methoxybenzoic acid (Structural Analog Data). National Library of Medicine.[1] [Link][1]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 2-Chloro-4-methoxy-5-methylbenzoic Acid

Executive Summary & Hazard Context 2-Chloro-4-methoxy-5-methylbenzoic acid (CAS: Not universally common, structurally related to chlorobenzoic acid derivatives) is a halogenated organic acid often utilized as an intermed...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

2-Chloro-4-methoxy-5-methylbenzoic acid (CAS: Not universally common, structurally related to chlorobenzoic acid derivatives) is a halogenated organic acid often utilized as an intermediate in pharmaceutical synthesis or agrochemical development.

Effective disposal of this compound requires a nuanced understanding of its chemical structure:

  • The Carboxylic Acid Moiety: Dictates pH-dependent solubility and reactivity with bases.

  • The Aryl Chloride (Halogen): Crucial for disposal. This defines the waste stream as "Halogenated." Improperly mixing this with non-halogenated solvents complicates incineration processes (requiring scrubbers for HCl generation) and violates EPA/RCRA compliance in many jurisdictions.

Immediate Safety Profile:

  • Signal Word: Warning

  • Primary Hazards: Skin irritation (H315), Serious eye irritation (H319), Specific target organ toxicity - single exposure (Respiratory system) (H335).

  • Physical State: Solid (Powder/Crystalline).

Physicochemical Properties & Waste Classification

To ensure the correct waste stream selection, the researcher must reference the physical properties that dictate mobility and reactivity.

PropertyValue / CharacteristicDisposal Implication
Acidity (pKa) ~3.5 - 4.0 (Estimated)Corrosive in concentrated solution. Must be neutralized or stored in corrosion-resistant containers (HDPE/Glass).
Water Solubility Low (Acid form); High (Salt form)Do not dispose of down the drain even if solubilized, due to halogen content and aquatic toxicity potential.
Halogen Content Chlorine (Cl) presentMANDATORY: Must be segregated into Halogenated Waste streams.
Stability Stable under standard conditionsAvoid contact with strong oxidizing agents during storage/waste accumulation.

Waste Segregation Logic (The Decision Matrix)

The most common failure mode in laboratory disposal is "commingling." Mixing this halogenated acid with non-halogenated solvents (like Acetone or Methanol) upgrades the entire container to "Halogenated Waste," significantly increasing disposal costs and environmental impact.

Visualization: Waste Stream Decision Tree

The following logic flow ensures compliance with RCRA regulations regarding halogenated organics.

WasteSegregation Start Waste Generation: 2-Chloro-4-methoxy-5-methylbenzoic acid StateCheck What is the physical state? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidAction Solid Waste Bin (Label: Halogenated Organic Solid) Solid->SolidAction Double Bag SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (MeOH, EtOAc) SolventCheck->NonHaloSolvent Aqueous Aqueous Solution SolventCheck->Aqueous HaloStream Stream A: Halogenated Organic Liquid (Do NOT mix with Non-Halo) HaloSolvent->HaloStream NonHaloSolvent->HaloStream Contaminates Stream -> Becomes Halogenated AqStream Stream B: Aqueous Toxic Waste (Adjust pH 5-9) Aqueous->AqStream

Figure 1: Decision matrix for segregating 2-Chloro-4-methoxy-5-methylbenzoic acid waste. Note that adding this compound to non-halogenated solvents reclassifies the mixture as halogenated.

Detailed Disposal Protocols

Protocol A: Disposal of Solid Waste (Pure Substance)

Applicability: Expired inventory, contaminated weighing boats, spill cleanup residues.

  • PPE Verification: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Use a fume hood if dust generation is likely.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste drum.

  • Transfer: Transfer the solid carefully to avoid aerosolization.

  • Labeling (Critical):

    • Label must read: "Hazardous Waste - Solid."

    • Constituents: "2-Chloro-4-methoxy-5-methylbenzoic acid."

    • Hazard Checkbox: Check "Toxic" and "Irritant."

  • Secondary Containment: If the primary container is small (e.g., a vial), place it inside a clear zip-lock bag before placing it in the waste drum.

Protocol B: Disposal of Liquid Waste (Mother Liquors)

Applicability: Reaction mixtures, extraction layers, or HPLC waste.

  • Segregation Check:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Pour into the Halogenated Waste carboy.

    • If dissolved in Methanol , Ethanol , or Ethyl Acetate : Because the solute contains Chlorine, the entire solution should ideally be treated as Halogenated Waste to prevent downstream incinerator compliance issues [1].

  • pH Check (Aqueous Streams Only):

    • If the compound is in an aqueous stream (e.g., after a basic extraction), the solution will be basic.

    • Do not mix acidic waste streams with this basic stream without controlled neutralization to prevent heat evolution.

  • Container Closure: Ensure the cap is vented if there is any risk of ongoing reaction, though this compound is generally stable.

Spill Response & Decontamination

Accidental release requires immediate action to prevent exposure and environmental contamination.

The "Neutralization" Workflow

Because this is an acid, simple sweeping can be hazardous if moisture is present (creating a corrosive paste).

SpillResponse Spill Spill Detected Isolate 1. Isolate Area (Evacuate if dust cloud) Spill->Isolate PPE 2. Don PPE (Nitrile, Goggles, N95/Respirator) Isolate->PPE Cover 3. Cover with Absorbent (Vermiculite/Spill Pad) PPE->Cover Neutralize 4. Wet Neutralization (Apply NaHCO3 solution) Cover->Neutralize If liquid Collect 5. Collect Sludge (Scoop to Waste Bag) Cover->Collect If dry powder Neutralize->Collect Clean 6. Final Wash (Soap & Water) Collect->Clean

Figure 2: Step-by-step spill response workflow highlighting the divergence for liquid vs. dry spills.

Step-by-Step Decontamination:

  • Containment: Surround the spill with absorbent pads or vermiculite.

  • Neutralization (Liquids): If the spill is a liquid solution, apply Sodium Bicarbonate (

    
    ) or a commercial acid neutralizer.
    
    • Observation: Watch for bubbling (

      
       evolution). Wait for bubbling to cease.
      
  • Collection: Scoop the resulting sludge or powder into a hazardous waste bag. Label as "Spill Debris: 2-Chloro-4-methoxy-5-methylbenzoic acid."

  • Surface Cleaning: Wipe the surface with a dilute soap solution. Do not use bleach (Sodium Hypochlorite) immediately, as mixing strong oxidizers with organic acids can be unpredictable, though generally low risk with this specific structure.

Regulatory Compliance & Verification (Self-Validating System)

To ensure your disposal plan is robust, perform this 3-point check before sealing any waste container:

  • The Halogen Check: Does the label explicitly state "Halogenated"?

    • Why: The Chlorine atom on the benzene ring requires high-temperature incineration (often >1100°C) to prevent dioxin formation [2].

  • The Compatibility Check: Is the waste container free of strong oxidizers (e.g., Nitric Acid, Peroxides)?

    • Why: Organic acids can act as reducing agents; mixing with oxidizers can cause fire or explosion.

  • The pH Check: If aqueous, is the pH between 5 and 9?

    • Why: Extreme pH waste is classified as Corrosive (RCRA Code D002) and requires special handling containers [3].

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C. Available at: [Link]

  • PubChem. 2-Chloro-4-methoxy-5-methylbenzoic acid Compound Summary. National Library of Medicine. Available at: [Link] (Search by structure/name for specific hazard confirmation).

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Available at: [Link]

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